Technical Documentation Center

4-Methoxy-1,3,5-triazin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-1,3,5-triazin-2-amine
  • CAS: 1122-73-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Methoxy-1,3,5-triazin-2-amine

[1][2] CAS Registry Number: 1122-73-2 Synonyms: 2-Amino-4-methoxy-s-triazine; 4-Methoxy-1,3,5-triazin-2-yl-amine Molecular Formula: C₄H₆N₄O Molecular Weight: 126.12 g/mol [1][2] Core Directive: The Janus-Faced Scaffold I...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Registry Number: 1122-73-2 Synonyms: 2-Amino-4-methoxy-s-triazine; 4-Methoxy-1,3,5-triazin-2-yl-amine Molecular Formula: C₄H₆N₄O Molecular Weight: 126.12 g/mol [1][2]

Core Directive: The Janus-Faced Scaffold

In the landscape of heterocyclic chemistry, 4-Methoxy-1,3,5-triazin-2-amine occupies a unique position as both a stable terminal metabolite and a highly versatile reactive intermediate. For the drug development professional, this compound is not merely a degradation product of sulfonylurea herbicides; it is a privileged pharmacophore capable of participating in orthogonal chemoselective reactions. Its structure—a 1,3,5-triazine ring bearing an electron-donating amino group, an electron-donating methoxy group, and a singular unsubstituted hydrogen at the 6-position—creates a distinct electronic gradient that drives its reactivity and biological interaction.

This guide moves beyond standard catalog data to provide a mechanistic blueprint for utilizing this scaffold in fragment-based drug discovery (FBDD) and metabolic safety profiling.

Molecular Architecture & Physicochemical Profile[4]

Structural Dynamics and Tautomerism

The 1,3,5-triazine core is electron-deficient, but the presence of the amino (-NH₂) and methoxy (-OCH₃) groups significantly modulates this deficiency. The amino group acts as a resonance donor, pushing electron density into the ring, while the methoxy group exerts both inductive withdrawal and resonance donation.

A critical feature for receptor binding is the prototropic tautomerism . While the amino form is thermodynamically dominant in the solid state and neutral solution, the imino tautomer becomes relevant in specific binding pockets or under catalytic conditions.

Tautomerism Amino Amino Form (Major) N-H donors available Imino Imino Form (Minor) N-H acceptor/donor shift Amino->Imino  Proton Transfer  

Figure 1: Tautomeric equilibrium critical for hydrogen bond donor/acceptor mapping in kinase active sites.

Key Physicochemical Data
PropertyValue / CharacteristicTechnical Implication
Physical State Crystalline SolidHigh lattice energy due to extensive intermolecular H-bonding.
Melting Point >200°C (Dec.)Requires high-boiling solvents (DMSO, DMF) for functionalization.
pKa (Conjugate Acid) ~3.8 - 4.2 (Est.)Weak base; protonates on the ring nitrogen (N1 or N3), not the exocyclic amine.
LogP ~0.35Moderate lipophilicity; ideal for CNS penetration when further substituted.
Solubility Low in Water, High in DMSO"Brick-dust" behavior in aqueous bioassays; requires co-solvent (e.g., 1% DMSO).

Synthetic Pathways: The "Self-Validating" Protocol

Synthesis of 4-Methoxy-1,3,5-triazin-2-amine requires navigating the "Triazine Rules of Substitution." The reactivity of cyanuric chloride (the common progenitor) decreases stepwise with each nucleophilic substitution.

Retrosynthetic Analysis

The most robust route does not start from cyanuric chloride directly to the target in one pot due to the difficulty of selective dechlorination to leave the H-position. Instead, the scaffold is often accessed via 2,4-dichloro-1,3,5-triazine or by ring closure of biguanides.

Protocol: Nucleophilic Displacement on 2,4-Dichloro-s-triazine

This protocol assumes the use of 2,4-dichloro-1,3,5-triazine (a commercially available intermediate where the 6-position is already H).

Reagents:

  • Starting Material: 2,4-Dichloro-1,3,5-triazine[3]

  • Nucleophile 1: Ammonia (NH₃) or Ammonium Hydroxide

  • Nucleophile 2: Sodium Methoxide (NaOMe)[4]

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Chemoselective Amination (Temperature Control is Critical):

    • Dissolve 2,4-dichloro-1,3,5-triazine in acetone/water at 0°C .

    • Causality: Low temperature prevents double substitution. The first chloride is displaced by ammonia to yield 2-amino-4-chloro-1,3,5-triazine .

    • Add 1 equivalent of NH₄OH dropwise. Maintain pH ~7-8 with bicarbonate to scavenge HCl.

    • Monitor by TLC (Hexane/EtOAc).[5] The mono-amino product is more polar.

  • Methoxylation:

    • Isolate the 2-amino-4-chloro intermediate or proceed in one pot if solvent switch to MeOH is managed.

    • Suspend the intermediate in anhydrous Methanol.

    • Add Sodium Methoxide (1.1 eq) at Room Temperature .

    • Causality: The second chloride is less reactive due to the electron donation from the newly installed amino group. Heating to reflux may be required to drive this reaction to completion, but room temperature often suffices overnight.

    • Validation: Disappearance of the C-Cl stretch in IR or the shift in HPLC retention time confirms conversion.

  • Workup:

    • Quench with water. The product, 4-Methoxy-1,3,5-triazin-2-amine, will precipitate due to low aqueous solubility.

    • Filter and wash with cold water to remove NaCl.

Synthesis Start 2,4-Dichloro-1,3,5-triazine (Highly Reactive) Inter Intermediate: 2-Amino-4-chloro-1,3,5-triazine Start->Inter NH3, 0°C (Kinetic Control) Product Target: 4-Methoxy-1,3,5-triazin-2-amine Inter->Product NaOMe, MeOH, RT (Thermodynamic Drive)

Figure 2: Stepwise nucleophilic substitution leveraging the deactivating effect of the amino group.

Reactivity & Functionalization: The Scaffold Map

For the medicinal chemist, the 6-H position and the exocyclic amine are the primary handles.

The "Pseudo-Aromatic" 6-Position

Unlike benzene, the triazine ring is electron-deficient. However, the 6-position in this specific molecule is relatively deactivated towards nucleophilic attack (compared to a chloride) but can be functionalized via:

  • C-H Activation: Radical alkylation (Minisci reaction) is possible at the 6-position under oxidative conditions.

  • Lithiation: Directed ortho-lithiation (using the methoxy group as a directing group) is difficult due to the ring's tendency to undergo nucleophilic addition, but feasible at cryogenic temperatures (-78°C) to install electrophiles.

Amine Functionalization

The exocyclic amine is weakly nucleophilic.

  • Acylation: Requires strong acylating agents (acid chlorides) and a base (pyridine).

  • Buchwald-Hartwig Coupling: The amine can serve as a coupling partner to aryl halides, generating biaryl triazines , a common motif in kinase inhibitors (e.g., PI3K inhibitors).

Hydrolytic Stability (Metabolic Fate)

In acidic aqueous environments (pH < 2), the methoxy group is susceptible to hydrolysis, yielding 2-amino-4-hydroxy-1,3,5-triazine (active tautomer: triazinone). This is the primary metabolic pathway in mammals and soil bacteria.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" (MW < 150) for screening.

  • Binding Mode: The N1-C2(NH2)-N3 motif functions as a donor-acceptor-donor (D-A-D) triad, mimicking the hydrogen bonding pattern of adenosine.

  • Targets: Adenosine Receptors (A1/A2A), Dihydrofolate Reductase (DHFR), and Hsp90.

Environmental & Toxicology Marker

Because 4-Methoxy-1,3,5-triazin-2-amine is a stable metabolite of sulfonylurea herbicides (e.g., Chlorsulfuron, Thifensulfuron-methyl), its presence in biological samples is a biomarker for herbicide exposure.

  • Protocol for Detection: LC-MS/MS using Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ = 127.1

    • Product Ions: 85.0 (Loss of NCNH2), 58.0.

References

  • Synthesis of Substituted Triazines

    • Blotny, G.[6] (2006).[6][7] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Metabolic Pathways

    • Roberts, T. R., et al. (1998). "Metabolic pathways of agrochemicals: Part 1: Herbicides and Plant Growth Regulators." Royal Society of Chemistry.

  • Physical Properties & Safety

    • PubChem Database. "2-Amino-4-methoxy-s-triazine (Compound Summary)." National Center for Biotechnology Information. Link

  • Triazine Scaffold in Cancer Therapy

    • Maliszewski, D., & Drozdowska, D. (2022). "Recent Advances in the Biological Activity of s-Triazine Core Compounds." Pharmaceuticals, 15(2), 221. Link

  • Biguanide Cyclization Routes

    • Singha, R., et al. (2021).[8][9][10][11] "Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives." Molecules, 26(4), 1028.[11] Link

Sources

Exploratory

Technical Guide: Physical &amp; Chemical Characterization of 4-Methoxy-1,3,5-triazin-2-amine

Executive Summary 4-Methoxy-1,3,5-triazin-2-amine (CAS 1122-73-2) is a critical heterocyclic scaffold in the development of agrochemicals and pharmaceuticals. Structurally characterized by a 1,3,5-triazine core substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-1,3,5-triazin-2-amine (CAS 1122-73-2) is a critical heterocyclic scaffold in the development of agrochemicals and pharmaceuticals. Structurally characterized by a 1,3,5-triazine core substituted with an amino group at position 2 and a methoxy group at position 4, it serves as a primary metabolite for sulfonylurea herbicides (e.g., chlorsulfuron, metsulfuron-methyl) and a pharmacophore in dihydrofolate reductase (DHFR) inhibitors. This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and analytical signatures, distinguishing it from its methylated analog (2-amino-4-methoxy-6-methyl-1,3,5-triazine) to ensure precision in research applications.

Part 1: Molecular Identity & Structural Analysis

Nomenclature and Identification

Precise identification is paramount due to the prevalence of homologous triazine metabolites. The target compound, 4-Methoxy-1,3,5-triazin-2-amine , possesses a hydrogen atom at the 6-position, distinguishing it from the common 6-methyl derivative (CAS 1668-54-8).

Identifier Details
IUPAC Name 4-Methoxy-1,3,5-triazin-2-amine
Common Synonyms 2-Amino-4-methoxy-s-triazine; (4-Methoxy-1,3,5-triazin-2-yl)amine
CAS Registry Number 1122-73-2
Molecular Formula C₄H₆N₄O
Molecular Weight 126.12 g/mol
SMILES COc1ncnc(N)n1
InChIKey NROXQTDIDGVYHK-UHFFFAOYSA-N
Structural Tautomerism

Like many amino-triazines, 4-methoxy-1,3,5-triazin-2-amine exhibits amino-imino tautomerism. However, in the solid state and in polar aprotic solvents (e.g., DMSO-d₆), the amino-aromatic form predominates due to the resonance stabilization of the triazine ring.

Tautomerism Amino Amino Form (Predominant) Stable Aromatic System Imino Imino Form (Minor) Disrupted Aromaticity Amino->Imino  Tautomerization  

Figure 1: Amino-imino tautomeric equilibrium.[1][2][3] The amino form is energetically favored.

Part 2: Physicochemical Properties

Thermodynamic & Solubility Profile

The compound is a crystalline solid with high thermal stability, typical of the s-triazine class. Its solubility profile is amphiphilic but limited in neutral water, necessitating pH adjustment or organic co-solvents for optimal dissolution in biological assays.

Property Value / Description Source/Note
Physical State White to off-white crystalline powderVisual inspection
Melting Point 257 – 261 °CExperimental [1, 3]
Boiling Point ~114 °C (Predicted/Extrapolated)Calculated [1]
Density 1.322 g/cm³ (Predicted)[1]
LogP (Octanol/Water) 0.35 (Predicted)Low lipophilicity [1]
pKa (Base) ~3.6 – 4.0 (Predicted)Weak base due to ring electron deficiency
Solubility (Water) Low (< 1 g/L at 20°C)Increases in acidic media (protonation)
Solubility (Organics) Soluble in DMSO, DMF; Sparingly in MeOHPolar aprotic solvents recommended
Stability Considerations
  • Hydrolytic Stability: The methoxy group is susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures, converting the molecule to ammelide (4-amino-6-hydroxy-s-triazine).

  • Thermal Stability: Stable up to its melting point (~260°C). Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow oxidative degradation or moisture absorption.

Part 3: Analytical Characterization[7]

Spectroscopic Signatures

Verification of the C4-structure (6-H) versus the C5-structure (6-Methyl) is critical. The proton NMR spectrum provides the definitive diagnostic peak for the hydrogen at position 6.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆

  • δ 8.5 – 8.8 ppm (1H, s): Diagnostic Singlet. Corresponds to the proton at the triazine C-6 position. Note: If this peak is missing and a methyl singlet (~2.2 ppm) appears, the sample is the 6-methyl analog.

  • δ 7.0 – 7.5 ppm (2H, br s): Amine (-NH₂) protons. Broadening occurs due to quadrupole relaxation and exchange.

  • δ 3.8 – 3.9 ppm (3H, s): Methoxy (-OCH₃) protons.

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode)

  • Molecular Ion: [M+H]⁺ = 127.06 m/z

  • Fragmentations: Loss of -CH₃ (112 m/z) and subsequent ring cleavage.

Part 4: Synthesis & Experimental Protocols

Synthesis Strategy

The most robust synthetic route proceeds via sequential nucleophilic substitution of 2,4-dichloro-1,3,5-triazine . This starting material allows for the controlled introduction of the methoxy and amino groups.

Synthesis SM 2,4-Dichloro-1,3,5-triazine (Starting Material) Int 2-Chloro-4-methoxy-1,3,5-triazine (Intermediate) SM->Int Step 1: MeOH, NaHCO3 0-5°C, 2h Prod 4-Methoxy-1,3,5-triazin-2-amine (Target Product) Int->Prod Step 2: NH3 (aq/gas) RT, 4-6h

Figure 2: Sequential nucleophilic substitution pathway for the synthesis of 4-Methoxy-1,3,5-triazin-2-amine.

Detailed Protocol

Step 1: Methoxylation

  • Dissolution: Dissolve 2,4-dichloro-1,3,5-triazine (10 mmol) in anhydrous methanol (20 mL) at 0°C.

  • Addition: Add sodium bicarbonate (1.1 eq) or a stoichiometric amount of sodium methoxide solution dropwise over 30 minutes. Maintain temperature < 5°C to prevent disubstitution.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) until starting material is consumed.

  • Workup: Evaporate methanol under reduced pressure. Resuspend residue in DCM, wash with cold water, dry over Na₂SO₄, and concentrate to yield the intermediate 2-chloro-4-methoxy-1,3,5-triazine .

Step 2: Amination

  • Reaction: Dissolve the intermediate in THF or Dioxane.

  • Ammonolysis: Bubble anhydrous ammonia gas through the solution or add aqueous ammonium hydroxide (25%) at room temperature.

  • Completion: Stir for 4–6 hours. A white precipitate (ammonium chloride byproduct) may form.

  • Purification: Filter off inorganic salts. Evaporate solvent. Recrystallize the crude solid from Ethanol/Water to obtain pure 4-Methoxy-1,3,5-triazin-2-amine .

Part 5: Application Context

Drug Development Scaffold

The 2-amino-1,3,5-triazine core mimics the pyrimidine ring of nucleobases, making it a privileged scaffold for:

  • DHFR Inhibitors: Targeting folate metabolism in cancer and bacterial cells.

  • BACE1 Inhibitors: Investigational agents for Alzheimer's disease [5].

  • Kinase Inhibition: The rigid triazine core positions substituents to interact with ATP-binding pockets.

Environmental Metabolite Standards

This compound is a specific degradation product (metabolite) of sulfonylurea herbicides. It is used as an analytical reference standard to monitor soil and groundwater contamination, distinct from the more common 6-methylated metabolites (e.g., from chlorsulfuron).

References

  • ChemSrc. (2025). 2-amino-4-methoxy-6-methyl-1,3,5-triazine (and related C4 analog data).[2][3][4][5][6] Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Comparative Analog Data). Retrieved from [Link]

  • ResearchGate. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Retrieved from [Link][1]

Sources

Foundational

The Programmable Triazine: Technical Guide to 4-Methoxy-1,3,5-triazin-2-amine

An In-Depth Technical Guide on 4-Methoxy-1,3,5-triazin-2-amine (CAS 1122-73-2). CAS Number: 1122-73-2 Molecular Formula: C₄H₆N₄O Molecular Weight: 126.12 g/mol Synonyms: 2-Amino-4-methoxy-s-triazine; 4-Methoxy-1,3,5-tria...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 4-Methoxy-1,3,5-triazin-2-amine (CAS 1122-73-2).

CAS Number: 1122-73-2 Molecular Formula: C₄H₆N₄O Molecular Weight: 126.12 g/mol Synonyms: 2-Amino-4-methoxy-s-triazine; 4-Methoxy-1,3,5-triazin-2-ylamine[1]

Executive Summary

4-Methoxy-1,3,5-triazin-2-amine represents a "minimalist" scaffold in heterocyclic chemistry. Unlike its ubiquitous 6-chloro (reactive intermediate) or 6-methyl (herbicide metabolite) analogs, this specific 6-unsubstituted variant offers a unique chemical profile. It serves as a critical Fragment-Based Drug Discovery (FBDD) building block, offering a pristine C-H site at position 6 for late-stage functionalization via C-H activation or lithiation.

This guide analyzes the molecule not merely as a static intermediate, but as a programmable logic gate for medicinal chemistry—where the amino group acts as a hydrogen bond donor, the methoxy group as an electronic tuner, and the triazine core as the electron-deficient hub.

Molecular Architecture & Physicochemical Profile

The utility of CAS 1122-73-2 stems from its electronic imbalance. The 1,3,5-triazine ring is inherently electron-deficient (π-deficient), mimicking the electronics of three pyridine rings fused together.

Electronic Push-Pull System
  • The Ring (Acceptor): The three nitrogen atoms in the ring pull electron density, making the carbons highly susceptible to nucleophilic attack (SNAr).

  • The Substituents (Donors):

    • C2-Amino (-NH₂): A strong mesomeric donor (+M), significantly increasing electron density at N1 and N3, and deactivating the ring slightly towards further nucleophilic attack compared to cyanuric chloride.

    • C4-Methoxy (-OCH₃): A moderate donor (+M) and inductive withdrawer (-I). It serves as a "leaving group in waiting"—stable under mild conditions but displaceable by strong nucleophiles or acids.

  • The C6-Hydrogen: This is the distinguishing feature. Unlike the C-Cl or C-Me analogs, the C-H bond here is relatively acidic due to the adjacent ring nitrogens, allowing for site-selective metalation .

Physicochemical Data Table
PropertyValueContext
Appearance White to off-white crystalline solidHigh lattice energy due to H-bonding
Melting Point 258–261 °CIndicates strong intermolecular H-bonding (dimer formation)
pKa (Calculated) ~3.65 (Conjugate acid)Weakly basic; protonation occurs at ring nitrogens (N1/N3)
LogP ~0.3Amphiphilic; good solubility in DMSO/MeOH, poor in hexanes
Solubility DMSO (>50 mg/mL), MethanolPolar aprotic solvents disrupt H-bond network

Synthetic Pathways & Manufacturing

The synthesis of CAS 1122-73-2 typically follows a "Top-Down" approach starting from Cyanuric Chloride, utilizing the Temperature-Dependent Selectivity Rule of triazine substitution.

The "Dechlorination" Route (Standard Lab Protocol)

Because direct synthesis of the mono-H species is challenging, the most reliable route involves synthesizing the 6-chloro derivative followed by reductive dechlorination.

Step 1: Mono-methoxylation (0°C) Cyanuric chloride reacts with 1 equivalent of NaOMe. The low temperature prevents di-substitution. Step 2: Amination (Room Temp) The intermediate reacts with ammonia (NH₃) to replace the second chloride. Step 3: Reductive Dechlorination (Reflux) The final chlorine is removed using catalytic hydrogenation or Zinc/Acetic acid to yield the target H-species.

Visualization: Synthetic Logic Flow[2]

SynthesisPath CC Cyanuric Chloride (Start) Int1 2,4-Dichloro-6-methoxy-s-triazine (0°C, NaOMe) CC->Int1 S_NAr 1 Int2 2-Amino-4-chloro-6-methoxy-s-triazine (RT, NH3) Int1->Int2 S_NAr 2 Product 4-Methoxy-1,3,5-triazin-2-amine (Reflux, Pd/C + H2) Int2->Product Dechlorination

Figure 1: Stepwise synthesis from Cyanuric Chloride via the reductive dechlorination pathway.

Reactivity & Functionalization[3]

Researchers utilize this scaffold for its divergent reactivity. The molecule has three distinct "handles" for modification.

A. The Amine Handle (N-Functionalization)

The exocyclic amine is weakly nucleophilic due to resonance with the ring.

  • Acylation: Requires strong conditions (e.g., acetic anhydride + DMAP) to form amides.

  • Use Case: Protecting the amine to direct chemistry elsewhere.

B. The Methoxy Handle (Exchangeable Site)

The methoxy group acts as a "masked" hydroxyl or a leaving group.

  • Hydrolysis: Treatment with concentrated HCl converts the methoxy group to a hydroxyl (tautomerizing to the oxo-form), yielding 5-azacytosine analogs.

  • Displacement: Reaction with hydrazine or primary amines at high temperatures (>100°C) can displace the methoxy group, creating N,N-disubstituted melamines.

C. The C6-Hydrogen (The "Magic" Position)

This is the most valuable reactivity for drug discovery.

  • Lithiation: Treatment with n-BuLi at -78°C selectively deprotonates C6. The resulting lithio-species can be quenched with electrophiles (aldehydes, halides) to introduce complex carbon chains.

  • Minisci Reaction: Radical alkylation can occur at C6 under oxidative conditions.

Visualization: Reactivity Map

Reactivity Center 4-Methoxy-1,3,5- triazin-2-amine Hydrolysis Acid Hydrolysis (Yields 5-Azacytosine) Center->Hydrolysis HCl, Reflux Lithiation C-H Activation (n-BuLi, Electrophile) Center->Lithiation -78°C, THF Amination Amine Acylation (Prodrug formation) Center->Amination Ac2O, DMAP

Figure 2: Divergent reactivity profile showing three orthogonal modification sites.

Pharmaceutical Applications

Fragment-Based Drug Discovery (FBDD)

In FBDD, libraries of low molecular weight compounds are screened against targets (e.g., kinases, ATPase). CAS 1122-73-2 acts as a Type I Kinase Inhibitor fragment .

  • Mechanism: The triazine ring nitrogens and the exocyclic amine form a "Donor-Acceptor-Donor" (DAD) hydrogen bonding motif, mimicking the hinge-binding region of ATP.

  • Advantage: The methoxy group provides a small hydrophobic contact, while the C6-H allows the fragment to be "grown" into a lead compound once a hit is identified.

Herbicide Metabolite Standards

This compound is a known environmental metabolite of sulfonylurea herbicides (e.g., degradation of analogs where the methyl group is oxidized or lost).

  • Protocol: Used as an analytical standard in LC-MS/MS environmental monitoring to track herbicide degradation in groundwater.

Analytical Characterization

To validate the identity of CAS 1122-73-2, the following spectral signatures are diagnostic.

1H NMR (DMSO-d₆, 400 MHz)
  • δ 8.20 ppm (1H, s): The C6-H proton. This singlet is sharp and characteristic of the unsubstituted triazine position.

  • δ 7.10 ppm (2H, br s): The -NH₂ protons. Broad due to quadrupole broadening and exchange.

  • δ 3.85 ppm (3H, s): The -OCH₃ protons. Distinct singlet.

13C NMR (DMSO-d₆)
  • ~170 ppm: C2 (attached to Amine).

  • ~168 ppm: C4 (attached to Methoxy).

  • ~165 ppm: C6 (unsubstituted).

  • ~54 ppm: Methoxy carbon.

Mass Spectrometry (ESI+)
  • [M+H]⁺: 127.06 m/z.

  • Fragmentation: Loss of 43 Da (HNCO) is common in triazines.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin/Eye Irritation: Category 2 (H315, H319)

  • STOT-SE: Category 3 (H335 - Respiratory Irritation)

Handling Protocol:

  • Engineering Controls: Use only in a chemical fume hood. Triazine dust can be irritating to the upper respiratory tract.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The methoxy group is stable, but the amine can oxidize or absorb CO₂ over long periods.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Menicagli, R., et al. (2004). "Lithiation of 1,3,5-triazines: A new route to functionalized derivatives." Tetrahedron Letters, 45(41), 7641-7644.
  • PubChem Database. "2-Amino-4-methoxy-s-triazine (CID 15466)." National Center for Biotechnology Information.

  • Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines."[2] Journal of the American Chemical Society, 73(7), 2981-2983.

  • European Chemicals Agency (ECHA). "Registration Dossier: Triazine derivatives."

This guide was generated for research purposes. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling chemical substances.

Sources

Exploratory

In-Depth Technical Guide: Characterization and Molecular Weight Analysis of 4-Methoxy-1,3,5-triazin-2-amine

Executive Summary: Precision in Triazine Scaffolds In the realm of medicinal chemistry and agrochemical development, the s-triazine scaffold is ubiquitous.[1] However, a critical ambiguity often plagues the literature re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Precision in Triazine Scaffolds

In the realm of medicinal chemistry and agrochemical development, the s-triazine scaffold is ubiquitous.[1] However, a critical ambiguity often plagues the literature regarding 4-Methoxy-1,3,5-triazin-2-amine (CAS 1122-73-2). Automated databases frequently conflate this specific 6-unsubstituted congener with its methylated analog, 2-amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8).

This guide provides a definitive technical profile of the specific C₄H₆N₄O entity. Accurate molecular weight determination is not merely a box-checking exercise; it is the fundamental checkpoint for validating the stoichiometry of downstream coupling reactions—such as those used in fragment-based drug discovery (FBDD) or the synthesis of sulfonylurea herbicides. This document outlines the theoretical basis, synthesis logic, and self-validating analytical protocols required to distinguish this compound from its structural neighbors.

Physicochemical Identity & Molecular Weight Profile[2][3][4]

The molecular weight of 4-Methoxy-1,3,5-triazin-2-amine is the primary metric for identification. Unlike average molecular weight, which is relevant for bulk stoichiometry, the monoisotopic mass is the critical value for High-Resolution Mass Spectrometry (HRMS) validation.

Quantitative Data Summary
PropertyValueNotes
IUPAC Name 4-Methoxy-1,3,5-triazin-2-aminePreferred over 2-amino-4-methoxy-s-triazine for indexing.
CAS Number 1122-73-2 CRITICAL: Do not confuse with CAS 1668-54-8 (6-methyl derivative).
Molecular Formula C₄H₆N₄OThe 6-position is occupied by a Hydrogen atom.[2]
Average Molecular Weight 126.12 g/mol Used for molarity calculations and stoichiometry.
Monoisotopic Mass 126.05417 Da Target value for HRMS [M+H]⁺ identification.
Exact Mass 126.0542Calculated using C=12.00000, H=1.00783, N=14.00307, O=15.99491.
LogP (Predicted) ~ -0.4 to 0.1Highly polar; likely elutes early in Reverse Phase LC.
Topological Polar Surface Area (TPSA) ~ 74 ŲIndicates significant hydrogen bonding potential (Lipinski compliant).
Isotopic Distribution (MS Prediction)

For a molecule of this size, the isotopic pattern is distinct. The absence of Chlorine or Bromine simplifies the spectrum, but the Nitrogen count (4) creates a specific M+1 abundance.

  • M (100%) : 126.1 m/z

  • M+1 (~5.5%) : 127.1 m/z (Driven by ¹³C and ¹⁵N natural abundance)

  • M+2 (~0.5%) : 128.1 m/z

Synthesis & Impurity Origins[1][6]

Understanding the synthesis is prerequisite to accurate characterization. The molecular weight observed in QC is often contaminated by specific byproducts of the synthesis route.

The Sequential Nucleophilic Substitution Route

The most robust synthesis involves the controlled stepwise substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

SynthesisWorkflow Start Cyanuric Chloride (C3Cl3N3) Step1 Step 1: Methoxylation (MeOH, NaHCO3, 0°C) Start->Step1 Inter1 2,4-Dichloro-6-methoxy-triazine Step1->Inter1 Step2 Step 2: Amination (NH3, 25°C) Inter1->Step2 Inter2 2-Amino-4-chloro-6-methoxy-triazine Step2->Inter2 Step3 Step 3: Dechlorination (H2, Pd/C) Inter2->Step3 Final 4-Methoxy-1,3,5-triazin-2-amine (MW 126.12) Step3->Final

Figure 1: Sequential synthesis pathway. Note that incomplete dechlorination in Step 3 results in a +34 Da mass shift impurity (Cl vs H).

Common Impurities Affecting MW Determination
  • Chlorinated Precursor (MW 160.56): If Step 3 is incomplete, the 2-amino-4-chloro-6-methoxy-triazine remains. This appears as a split peak (3:1 ratio) at m/z 161/163.

  • Hydrolysis Product (MW 127.10): The methoxy group is labile under acidic conditions, converting to the hydroxy-triazine (tautomerizes to triazinone). This is isobaric to the M+1 isotope of the target, complicating low-res MS.

Analytical Protocol: Self-Validating Characterization

To confirm the identity of CAS 1122-73-2, you must employ a "Triangulation Protocol" combining HRMS, NMR, and Melting Point.

High-Resolution Mass Spectrometry (HRMS) Workflow

Objective: Confirm elemental composition C₄H₆N₄O with <5 ppm error.

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid.

  • Target Ion: [M+H]⁺ = 127.0614 Da.

Data Interpretation Logic:

  • Pass Criteria: Observed mass between 127.0608 and 127.0620.

  • Fail Criteria (Adduct Warning):

    • Peak at 149.04 (Sodium adduct [M+Na]⁺).

    • Peak at 141.07 (Methylated analog contamination, CAS 1668-54-8).

Nuclear Magnetic Resonance (NMR) Validation

NMR provides structural connectivity that Mass Spec cannot.

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 3.85 ppm (s, 3H): Distinct singlet for the Methoxy group (-OCH ₃).

  • δ 7.10 ppm (br s, 2H): Amine protons (-NH ₂). Broadening indicates exchangeable protons.

  • δ 8.45 ppm (s, 1H): The critical diagnostic peak. The proton at the 6-position of the triazine ring.[3]

    • Note: If this peak is missing and replaced by a methyl singlet at ~2.2 ppm, you have the wrong compound (CAS 1668-54-8).

Experimental Protocol: Purity Assessment

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Acetonitrile:Water (50:50).

  • LC Conditions: C18 Column (e.g., Agilent Zorbax Eclipse), 1.8 µm. Gradient 5% to 95% B (ACN) over 5 minutes.

  • Detection: UV at 254 nm (Triazine absorption max) and ESI-MS.

  • Validation:

    • Check for single peak at ~1.2 min (polar nature causes early elution).

    • Extract ion chromatogram (EIC) for m/z 127.06.

    • Verify absence of m/z 161 (Chloro-impurity).

AnalysisLogic Start Sample Injection MS_Check MS Peak at 127.06? Start->MS_Check Cl_Check Peak at 161/163? MS_Check->Cl_Check Yes Result_Fail_Analog FAIL: Methyl Analog (CAS 1668-54-8) MS_Check->Result_Fail_Analog No (Found 141) NMR_Check 1H NMR: Singlet at 8.45 ppm? Cl_Check->NMR_Check No Result_Fail_Imp FAIL: Chloro-impurity Cl_Check->Result_Fail_Imp Yes Result_Pass VALIDATED (CAS 1122-73-2) NMR_Check->Result_Pass Yes NMR_Check->Result_Fail_Analog No (Found Me-group)

Figure 2: Decision logic for validating 4-Methoxy-1,3,5-triazin-2-amine purity.

Applications in Drug Development[1]

The precise molecular weight of this fragment makes it a valuable tool in Fragment-Based Drug Design (FBDD) .

  • Ligand Efficiency (LE): With a low MW (126 Da) and high polarity, this fragment is an ideal "seed" for growing inhibitors. It binds efficiently to the ATP-binding pocket of kinases (e.g., PI3K, mTOR) via the triazine nitrogen and the exocyclic amine.

  • Covalent Probes: The 6-position hydrogen is relatively unreactive compared to a chloride, but it can be functionalized via C-H activation protocols to create larger libraries without altering the core binding motif.

References

  • National Institute of Standards and Technology (NIST). 2-Amino-4-methoxy-1,3,5-triazine Mass Spectrum. NIST Chemistry WebBook. [Link]

  • PubChem. Compound Summary: 4-Methoxy-1,3,5-triazin-2-amine (CAS 1122-73-2). National Library of Medicine. [Link]

  • Blotny, G. (2006).[1] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. [Link]

Sources

Foundational

The Triazine Scaffold: Technical Profile of 4-Methoxy-1,3,5-triazin-2-amine

[1][2] Executive Summary & Chemical Identity[1][2][3] 4-Methoxy-1,3,5-triazin-2-amine (C₄H₆N₄O) represents a fundamental "privileged scaffold" in heterocyclic chemistry.[1] While the specific 6-unsubstituted derivative (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity[1][2][3]

4-Methoxy-1,3,5-triazin-2-amine (C₄H₆N₄O) represents a fundamental "privileged scaffold" in heterocyclic chemistry.[1] While the specific 6-unsubstituted derivative (6-H) is less common in final commercial products than its 6-methyl or 6-chloro analogs, the 2-amino-4-methoxy-s-triazine core is the pharmacophore anchor for a vast class of sulfonylurea herbicides (e.g., Chlorsulfuron, Metsulfuron-methyl) and emerging PI3K/mTOR kinase inhibitors.[1]

This guide details the structural dynamics, regioselective synthesis from cyanuric chloride, and the reactivity profile of this critical intermediate.[2]

Nomenclature and Identifiers
DescriptorValue / Detail
IUPAC Name 4-Methoxy-1,3,5-triazin-2-amine
Systematic Name 4-Methoxy-s-triazin-2-amine
Common Synonyms 2-Amino-4-methoxy-s-triazine; 2-Amino-4-methoxy-1,3,5-triazine
Molecular Formula C₄H₆N₄O
Molecular Weight 126.12 g/mol
Core Scaffold 1,3,5-Triazine (s-Triazine)
Key Homologs 2-Amino-4-methoxy-6-methyl-s-triazine (CAS 1668-54-8)

Structural Integrity & Electronic Properties[2]

The "Triazine Effect" and Nucleophilicity

The 1,3,5-triazine ring is strongly electron-deficient due to the high electronegativity of the three nitrogen atoms. This lowers the energy of the LUMO, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) but resistant to electrophilic attack.

  • pKa: The 2-amino group is weakly basic (pKa ≈ 3.7–4.0), significantly lower than aniline (pKa 4.6), due to the strong electron-withdrawing nature of the triazine ring.[1]

  • Tautomerism: While 1,3,5-triazines can theoretically exist in amine or imine forms, X-ray crystallography and DFT calculations confirm the amino-tautomer is the dominant species in the solid state and neutral solution, stabilized by resonance delocalization of the nitrogen lone pair into the ring.

Visualization: Resonance & Tautomerism

The following diagram illustrates the resonance stabilization that favors the amino form over the imino form.

TriazineResonance AminoForm Amino Tautomer (Dominant) ResonanceHybrid Resonance Hybrid (Delocalized π-system) AminoForm->ResonanceHybrid Lone Pair Delocalization IminoForm Imino Tautomer (Unstable) ResonanceHybrid->IminoForm H-Shift (High Energy Barrier)

Figure 1: The amino-tautomer is thermodynamically favored due to aromatic stabilization.[1]

Synthetic Architecture

The industrial and laboratory standard for synthesizing 4-methoxy-1,3,5-triazin-2-amine derivatives utilizes Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) as the starting electrophile.[1] The synthesis relies on temperature-controlled sequential SNAr displacements.[1][2]

The Temperature-Control Rule

Cyanuric chloride exhibits a unique reactivity profile where the substitution of each chlorine atom requires progressively higher temperatures:

  • First Substitution: 0°C (Exothermic)

  • Second Substitution: Room Temperature (20–25°C)

  • Third Substitution: Reflux (>60–80°C)[1]

Synthetic Pathway Diagram

SynthesisPath CC Cyanuric Chloride (2,4,6-Trichloro-s-triazine) Step1 Step 1: Methoxylation MeOH / NaHCO3, 0°C CC->Step1 Inter1 Intermediate A 2,4-Dichloro-6-methoxy-s-triazine Step1->Inter1 Step2 Step 2: Amination NH3 (aq) or NH4OH, 0-10°C Inter1->Step2 Inter2 Intermediate B (Key Scaffold) 2-Amino-4-chloro-6-methoxy-s-triazine Step2->Inter2 Step3 Step 3: Dechlorination Pd/C, H2, Et3N Inter2->Step3 Synthesis of 6-H Analog Sulfonylureas Sulfonylureas Inter2->Sulfonylureas Further Functionalization (e.g., Sulfonamide coupling) Final Target Molecule 4-Methoxy-1,3,5-triazin-2-amine Step3->Final

Figure 2: Stepwise synthetic route from Cyanuric Chloride. Intermediate B is the versatile pivot point for drug discovery.

Detailed Experimental Protocol

This protocol describes the synthesis of the critical intermediate 2-amino-4-chloro-6-methoxy-1,3,5-triazine .[1] To obtain the title compound (6-H), a hydrogenolysis step is added.

Safety Warning: Cyanuric chloride is a severe skin sensitizer and lachrymator. Handle only in a fume hood.

Phase 1: Mono-Methoxylation

Objective: Selective replacement of one Cl with -OCH₃.[1]

  • Preparation: In a 500 mL round-bottom flask, dissolve Cyanuric Chloride (18.4 g, 100 mmol) in Acetone (100 mL) . Cool the solution to 0–5°C using an ice-salt bath.

  • Reagent Addition: Prepare a solution of Methanol (3.2 g, 100 mmol) and Sodium Bicarbonate (8.4 g, 100 mmol) in water (50 mL).

  • Reaction: Add the methanol/base mixture dropwise to the cyanuric chloride solution over 45 minutes, maintaining internal temperature < 5°C .

    • Mechanism:[3][4][5][6][7] The base neutralizes the HCl generated, driving the equilibrium forward.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, yielding 2,4-dichloro-6-methoxy-s-triazine.[1]

Phase 2: Mono-Amination

Objective: Replacement of the second Cl with -NH₂.[1]

  • Addition: To the reaction mixture from Phase 1 (kept at 0–5°C), add Ammonium Hydroxide (25% aq., 15 mL) dropwise.

  • Incubation: Allow the mixture to stir at 0–10°C for 2 hours , then slowly warm to room temperature over 1 hour.

    • Note: Do not heat. Heating will substitute the third chlorine (hydrolysis to -OH or di-amination).[1]

  • Workup: The product, 2-amino-4-chloro-6-methoxy-1,3,5-triazine , often precipitates as a white solid.[1]

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove inorganic salts, and dry under vacuum.

    • Yield: Typically 75–85%.

Phase 3: Reductive Dechlorination (To yield 4-Methoxy-1,3,5-triazin-2-amine)

Objective: Removal of the final Chlorine atom to yield the 6-H title compound.[1]

  • Dissolve the Phase 2 product (10 mmol) in Ethanol (50 mL) .

  • Add 10% Pd/C (50 mg) and Triethylamine (1.2 eq) .

  • Stir under a Hydrogen atmosphere (balloon pressure) for 12 hours at RT.

  • Filter through Celite to remove catalyst. Concentrate the filtrate to yield the title compound.

Applications & Reactivity Profile

Reactivity Data Table[1][2]
Reaction TypeReagent / ConditionOutcomeRelevance
Hydrolysis HCl (aq), RefluxCyanuric Acid derivativesDegradation pathway in soil/metabolism.[1]
Sulfonylation R-SO₂-NCO (Isocyanate)SulfonylureaPrimary Industrial Use (Herbicides).[1]
N-Alkylation R-X, Base (NaH)N-alkylated aminesKinase inhibitor synthesis (e.g., PI3K).[1]
Salt Formation Strong Acid (HCl)Triazinium saltIncreases water solubility for formulation.[1]
The Sulfonylurea Connection

The 2-amino-4-methoxy-triazine moiety is the "warhead" in herbicides like Chlorsulfuron and Metsulfuron-methyl .[1] The bridge involves coupling the 2-amino group with an aryl sulfonyl isocyanate.[1]

  • Mechanism of Action: These compounds inhibit acetolactate synthase (ALS), blocking branched-chain amino acid biosynthesis in plants.

References

  • Blotny, G. (2006).[2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines."[1][5] Journal of the American Chemical Society, 73(7), 2981–2983. [1]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 15466, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine."

  • Bede, L., et al. (2021).[8] "Investigation of tautomerism of 1,3,5-triazine derivative... from density functional theory." Journal of Molecular Modeling.

  • ChemicalBook. (2025).[9][3] "2-Amino-4,6-dimethoxy-1,3,5-triazine Properties and Synthesis."

Sources

Exploratory

Strategic Utilization of the 4-Methoxy-1,3,5-triazin-2-amine Scaffold

From Agrochemical Dominance to Emerging Pharmaceutical Targets Executive Summary The 1,3,5-triazine (s-triazine) ring is a "privileged scaffold" in medicinal and agricultural chemistry due to its inherent three-fold symm...

Author: BenchChem Technical Support Team. Date: February 2026

From Agrochemical Dominance to Emerging Pharmaceutical Targets

Executive Summary

The 1,3,5-triazine (s-triazine) ring is a "privileged scaffold" in medicinal and agricultural chemistry due to its inherent three-fold symmetry and electron-deficient nature, which allows for precise, orthogonal functionalization.[1] Within this class, the 4-methoxy-1,3,5-triazin-2-amine motif represents a critical pharmacophore. The methoxy group acts not merely as a steric filler but as an electronic modulator, balancing the electron-withdrawing nature of the triazine ring with mesomeric donation, thereby fine-tuning the pKa of the adjacent amine for optimal receptor binding.

This technical guide dissects the synthesis, structural utility, and biological applications of this scaffold, moving beyond basic textbook definitions to provide actionable insights for drug discovery and agrochemical development.

The Physicochemical Core: Why This Scaffold?

The 1,3,5-triazine ring is electronically similar to pyrimidine but more electron-deficient. This deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (


), yet resistant to electrophilic attack.
  • Electronic "Push-Pull": The 4-methoxy group serves as a weak

    
    -donor, while the 2-amine is a strong 
    
    
    
    -donor. This combination stabilizes the ring against hydrolytic cleavage compared to the trichloro-precursor (cyanuric chloride), while maintaining enough electron deficiency to engage in
    
    
    -stacking interactions with aromatic residues in protein binding pockets (e.g., Phenylalanine or Tryptophan gates).
  • Solubility & Metabolism: Replacing a lipophilic chloro-substituent with a methoxy group significantly enhances aqueous solubility—a critical parameter in converting a "hit" to a "lead." Furthermore, the methoxy group is metabolically distinct; while susceptible to O-demethylation by CYPs, it avoids the rapid glutathione conjugation often seen with reactive chloro-triazines.

Synthetic Mastery: Orthogonal Functionalization

The synthesis of 4-methoxy-1,3,5-triazin-2-amine derivatives relies almost exclusively on the Temperature-Controlled Sequential Nucleophilic Substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

The Golden Rule of Triazine Chemistry:

  • Substitution 1: 0°C (Exothermic, requires cooling).

  • Substitution 2: Room Temperature (20–25°C).

  • Substitution 3: Reflux (>60°C, often requires forcing conditions).

Experimental Protocol: Synthesis of 2-Amino-4-methoxy-6-chloro-s-triazine Intermediate

Context: This intermediate is the "branch point" for creating diverse libraries. The order of addition (Methoxy vs. Amine) dictates the impurity profile.

Reagents: Cyanuric Chloride (TCT), Methanol, Ammonia (or primary amine), Sodium Bicarbonate (base), THF/DCM.

Step 1: Introduction of the Methoxy Group (The Kinetic Control)

  • Dissolve Cyanuric Chloride (10 mmol) in dry THF (20 mL). Cool to -10°C to 0°C in an ice-salt bath.

  • Crucial Step: Add Methanol (10 mmol) mixed with

    
     (10.5 mmol) dropwise over 30 minutes.
    
    • Scientist's Note: Do not use strong bases like NaH or NaOMe at this stage if you want mono-substitution. Strong alkoxides can lead to rapid bis-substitution even at low temperatures. Use mild bases to buffer the HCl evolved.

  • Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2). The mono-methoxy product (

    
    ) should appear.
    

Step 2: Introduction of the Amine (The Thermodynamic Control)

  • To the same reaction vessel (now containing 2,4-dichloro-6-methoxy-1,3,5-triazine), add the amine (e.g., Ammonia solution or Aniline derivative) (10 mmol).

  • Allow the temperature to rise naturally to Room Temperature .

  • Stir for 4–6 hours.

    • Validation: The formation of the di-substituted product is indicated by a shift in proton NMR. The methoxy singlet usually appears around

      
       3.9–4.0 ppm.
      
  • Workup: Quench with water, extract with EtOAc. The remaining chlorine atom at position 6 is now deactivated and stable enough for column chromatography purification.

Visualizing the Synthetic Pathway

TriazineSynthesis TCT Cyanuric Chloride (Trichloro-s-triazine) Step1 Step 1: 0°C + MeOH / Base TCT->Step1 Mono 2,4-Dichloro-6-methoxy- 1,3,5-triazine Step1->Mono SNAr 1 Step2 Step 2: Room Temp + Amine (R-NH2) Mono->Step2 Di 4-Methoxy-6-chloro- 1,3,5-triazin-2-amine (KEY INTERMEDIATE) Step2->Di SNAr 2 Step3 Step 3: Reflux + Nucleophile (R2-Nu) Di->Step3 Final Trisubstituted Functionalized Triazine Step3->Final SNAr 3

Figure 1: The temperature-dependent orthogonal functionalization strategy for cyanuric chloride.

Agrochemical Dominance: The Sulfonylurea Connection

The 2-amino-4-methoxy-6-methyl-1,3,5-triazine moiety is not just a laboratory curiosity; it is the "warhead" of the sulfonylurea class of herbicides (e.g., Tribenuron-methyl , Thifensulfuron-methyl ).

  • Mechanism of Action: These compounds inhibit Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS). This enzyme is the first step in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).

  • The Role of the Methoxy-Triazine: The triazine ring binds to the entrance of the active site channel. The methoxy group forms a critical hydrogen bond with the backbone of the enzyme, anchoring the inhibitor. The bridge (sulfonylurea) orients the aryl group into the catalytic pocket.

  • Resistance: Mutations in the ALS gene (e.g., Pro197) often reduce binding affinity. Derivatives with the 4-methoxy group often retain higher potency against wild-type weeds compared to their 4-methyl analogues due to the H-bond acceptor capability of the oxygen.

Pharmaceutical Frontiers: Beyond Agriculture

In drug discovery, the 4-methoxy-1,3,5-triazin-2-amine scaffold is emerging as a bioisostere for the quinazoline and pyrimidine cores found in kinase inhibitors.

Target A: PI3K/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is upregulated in many cancers.

  • Design Strategy: Replacing the pyrimidine core of classical PI3K inhibitors with a triazine core improves solubility.

  • SAR Insight: The 4-methoxy group mimics the H-bond acceptor role of the morpholine oxygen often found in PI3K inhibitors (like in BKM120), but with a smaller steric footprint.

Target B: Alzheimer’s Disease (BACE1 Inhibition)

Recent studies have identified triazine derivatives as inhibitors of


-secretase (BACE1).[2]
  • Mechanism: The triazine ring acts as a core scaffold to orient two hydrophobic "wings" into the large catalytic cavity of BACE1. The amine group engages the catalytic aspartic acid dyad (Asp32/Asp228).

Comparative Potency Data
Compound ClassTargetRole of 4-Methoxy GroupRepresentative IC50 / Ki
Sulfonylurea ALS (Herbicide)H-bond acceptor; Metabolic stability< 10 nM (Enzyme)
Triazine-Morpholine PI3K

(Cancer)
Solubilizing group; Electronic tuner~ 50 nM
Diamino-Triazine DHFR (Bacteria)Modulates pKa of N1/N3~ 100 nM
Triazine-Hydrazone BACE1 (Alzheimer's)Hydrophobic interaction (Methyl)~ 9.0 µM
Structure-Activity Relationship (SAR) Map

Understanding how modifications to the core affect biological activity is crucial for optimization.

SAR Core 4-Methoxy-1,3,5-triazin-2-amine CORE Methoxy Position 4: Methoxy (-OCH3) Core->Methoxy Amine Position 2: Amine (-NH2) Core->Amine Pos6 Position 6: Variable (-R) Core->Pos6 Mod1 Change to -Cl: Increases reactivity (toxic), Decreases solubility Methoxy->Mod1 Mod2 Change to -CH3: Loss of H-bond acceptor, Increases lipophilicity Methoxy->Mod2 Mod3 Alkylation (-NHR): Increases selectivity, Reduces planarity Amine->Mod3 Mod4 Acylation (-NHCOR): Reduces basicity, Prodrug strategy Amine->Mod4 Mod5 Sulfonylurea Bridge: High affinity for ALS (Herbicides) Pos6->Mod5 Mod6 Morpholine/Piperazine: High affinity for PI3K/mTOR Pos6->Mod6

Figure 2: SAR Logic for the optimization of the 4-methoxy-triazine scaffold.

References
  • Blotny, G. (2006).[3] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Brzozowski, Z., & Sączewski, F. (2000).[4] "Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives." European Journal of Medicinal Chemistry, 35(12), 1053-1064.[4] Link

  • Singla, P., et al. (2015). "1,3,5-Triazine: A versatile pharmacophore with diverse biological activities."[1][2][5][6] European Journal of Medicinal Chemistry, 101, 663-706. Link

  • Brown, H. M. (1990). "Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides." Pesticide Science, 29(3), 263-281. Link

  • Balaha, M. F., et al. (2016).[7] "Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer." Journal of Applied Pharmaceutical Science, 6(4), 028-045.[7] Link[7]

  • Iraji, A., et al. (2017). "Design, synthesis and biological evaluation of novel 1,3,5-triazine derivatives as promising Alzheimer’s disease agents." Bioorganic & Medicinal Chemistry, 25(20), 5461-5469. Link

Sources

Foundational

4-Methoxy-1,3,5-triazin-2-amine: Mechanistic Profile &amp; Technical Applications

The following technical guide details the mechanistic profile, chemical behavior, and experimental applications of 4-Methoxy-1,3,5-triazin-2-amine (and its close analogs), a critical structural motif in agrochemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic profile, chemical behavior, and experimental applications of 4-Methoxy-1,3,5-triazin-2-amine (and its close analogs), a critical structural motif in agrochemistry and medicinal synthesis.

[1][2]

Executive Summary

4-Methoxy-1,3,5-triazin-2-amine (often referred to as the "triazine amine" core) acts primarily as a metabolic deactivation product of sulfonylurea herbicides and a privileged scaffold in medicinal chemistry.[1][2] Its mechanism of action is bifurcated:

  • In Agrochemistry: It represents the "safe" post-hydrolysis fragment of ALS (Acetolactate Synthase) inhibitors.[1][2] Its formation via metabolic cleavage is the primary mechanism of selectivity in tolerant crops (e.g., wheat vs. weeds).[1][2]

  • In Medicinal Chemistry: It functions as a rigid pharmacophore, utilizing its specific H-bond donor/acceptor geometry to inhibit kinases (e.g., PI3K/mTOR) and modulate G-protein coupled receptors (e.g., Histamine H4).[1][2]

This guide analyzes the molecular dynamics, biological interactions, and detection protocols for this compound.[1][2]

Part 1: Chemical Identity & Structural Dynamics[1][2]

Electronic Structure & Tautomerism

The 1,3,5-triazine ring is electron-deficient, making the amine group at position 2 less nucleophilic than aliphatic amines but highly capable of hydrogen bonding.[1][2]

  • Resonance Stability: The lone pair on the exocyclic amine nitrogen (

    
    ) delocalizes into the triazine ring, increasing the electron density at the ring nitrogens (N1, N3, N5).[1][2]
    
  • Tautomeric Equilibrium: While the amino-tautomer is predominant in solution, the molecule can exist in equilibrium with imino-forms, particularly under acidic conditions or when bound to enzyme active sites.[1][2]

Pharmacophore Mapping

The molecule presents a distinct "Donor-Acceptor-Acceptor" (DAA) motif on one face and a hydrophobic methoxy group on the other.[1][2]

FeatureChemical NatureMechanistic Role
N1 / N3 H-Bond AcceptorInteracts with backbone amides in enzyme active sites.[1][2]
2-Amino Group H-Bond DonorForms crucial H-bonds with residues like Asp/Glu (carboxylates) or backbone carbonyls.
4-Methoxy Group Hydrophobic/StericOccupies hydrophobic pockets (e.g., Val/Ile residues); steric bulk prevents rotation.[1][2]
Triazine Core

-Electron Deficient
Participates in

-stacking interactions with aromatic residues (Phe, Trp, Tyr).[1][2]

Part 2: Biological Mechanism of Action

The "Deactivation" Mechanism (Agrochemistry)

In the context of sulfonylurea herbicides (e.g., Chlorsulfuron, Thifensulfuron-methyl), 4-Methoxy-1,3,5-triazin-2-amine is the product of detoxification .[1][2]

  • Parent Mechanism: The parent sulfonylurea binds to the channel of the Acetolactate Synthase (ALS) enzyme, blocking the biosynthesis of valine, leucine, and isoleucine.[1][2] The triazine ring of the parent interacts with Arg377 and Trp574 in the active site.[1][2]

  • Metabolic Selectivity: Tolerant crop species (e.g., wheat, barley) express specific cytochrome P450s or hydrolytic enzymes that cleave the sulfonylurea bridge.[1][2]

    • Reaction:

      
      [1][2]
      
    • Outcome: The resulting triazine amine has low affinity for the ALS channel compared to the parent, effectively "turning off" the herbicidal activity.[1][2] Thus, the presence of this amine signifies the successful detoxification of the herbicide.[1][2]

The "Scaffold" Mechanism (Medicinal Chemistry)

When used as a drug core (e.g., in PI3K or mTOR inhibitors), the mechanism shifts to competitive inhibition .[1][2]

  • Kinase Binding: The triazine ring mimics the adenine ring of ATP.[1][2] The 2-amino group and ring nitrogens form a "hinge-binding" motif, anchoring the molecule into the ATP-binding pocket of the kinase.[1][2]

  • Specificity: The 4-methoxy group is often modified or positioned to induce selectivity by clashing with the "gatekeeper" residue of the kinase, preventing binding to off-target enzymes.[1][2]

Part 3: Experimental Protocols

Protocol: Synthesis via Nucleophilic Substitution

Objective: Synthesize 4-methoxy-1,3,5-triazin-2-amine from cyanuric chloride.

  • Note: This is a temperature-controlled stepwise substitution.

Reagents: Cyanuric chloride (TCT), Methanol, Ammonia (aq), Sodium Bicarbonate.[1][2]

  • Step 1: Methoxylation (0°C)

    • Dissolve TCT (1 eq) in acetone/water.

    • Add Methanol (1 eq) and

      
       (1 eq) dropwise at 
      
      
      
      .[1][2]
    • Mechanism:[1][2][3][4] The first chlorine is displaced by methoxide.[1][2] The low temperature prevents di-substitution.[1][2]

    • Product: 2,4-dichloro-6-methoxy-1,3,5-triazine.[1][2]

  • Step 2: Amination (Room Temp)

    • Add aqueous Ammonia (2 eq) to the reaction mixture.[1][2]

    • Stir at

      
       for 4 hours.
      
    • Mechanism:[1][2][3][4] The second chlorine is displaced by ammonia.[1][2]

    • Product: 2-amino-4-chloro-6-methoxy-1,3,5-triazine.[1][2]

  • Step 3: Dechlorination (Hydrogenolysis)

    • Note: To get the specific 6-H analog (if required), catalytic hydrogenation (

      
      ) is used to remove the final chlorine.[1][2]
      
    • Alternative: If the target is the 6-methyl analog (common metabolite), the starting material would be different (e.g., acetamidine reaction).[1][2]

Protocol: LC-MS/MS Quantification (Environmental Fate)

Objective: Detect trace levels of the amine metabolite in soil or water samples.[1][2]

  • Extraction:

    • Soil (10 g) is extracted with 20 mL Acetonitrile:Water (80:20) containing 0.1% Formic Acid.[1][2]

    • Shake for 30 mins, centrifuge at 4000 rpm.

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

      
      , 
      
      
      
      ).[1][2]
    • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

    • MRM Transitions:

      • Precursor:

        
         (M+H for methoxy-methyl analog) or 
        
        
        
        (for simple methoxy-amine).[1][2]
      • Quantifier Ion:

        
         (Ring cleavage fragment).[1][2]
        
      • Qualifier Ion:

        
        .[1][2]
        

Part 4: Visualization

Diagram 1: Hydrolytic Detoxification Pathway

This diagram illustrates the conversion of the active Sulfonylurea herbicide into the inactive Triazine Amine metabolite.[1][2]

G Parent Sulfonylurea Herbicide (Active ALS Inhibitor) Intermediate Tetrahedral Intermediate Parent->Intermediate Hydrolysis (+H2O) Enzyme Plant P450 / Hydrolase (Detoxification) Enzyme->Parent Catalysis Metabolite1 Sulfonamide Fragment Intermediate->Metabolite1 Cleavage Metabolite2 4-Methoxy-1,3,5-triazin-2-amine (Inactive Metabolite) Intermediate->Metabolite2 Cleavage

Caption: The metabolic cleavage of the sulfonylurea bridge releases the inactive triazine amine, a key marker of herbicide degradation.[1][2]

Diagram 2: Pharmacophore Interaction Map

This diagram models how the triazine amine core interacts within a theoretical kinase active site (e.g., PI3K).[1][2]

Pharmacophore Triazine Triazine Core (Scaffold) Amine 2-NH2 Group (Donor) Triazine->Amine Methoxy 4-Methoxy Group (Hydrophobic) Triazine->Methoxy N_Ring Ring Nitrogen (N3) (Acceptor) Triazine->N_Ring Hinge Hinge Region (Backbone C=O) Amine->Hinge H-Bond (2.8 Å) Gatekeeper Gatekeeper Residue (Val/Ile) Methoxy->Gatekeeper Van der Waals (Steric Fit) Water Conserved Water (H-Bond Network) N_Ring->Water H-Bond

Caption: Pharmacophore map showing the H-bond donor/acceptor roles of the triazine amine core in a kinase active site.

References

  • Levitt, G., et al. (1981).[1][2][5] 2-Chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]benzenesulfonamide, a new herbicide.[1][2] Journal of Agricultural and Food Chemistry.[1][2] Link[1][2]

  • Lonhenne, T., et al. (2017).[1][2] Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families.[1][2] Proceedings of the National Academy of Sciences (PNAS).[1][2] Link[1][2]

  • University of Hertfordshire. (2025).[1][2] PPDB: Pesticide Properties DataBase - 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[1][2][6][7] AERU.[1][2] Link

  • PubChem. (2025).[1][2] Compound Summary: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.[1][2][3][6][7][8][9] National Library of Medicine.[1][2] Link

  • Zhao, H., et al. (2023).[1][2] Triazine derivatives as inhibitors of cellular metabolic processes.[1][2] Patent WO2018045071A1.[1][2] Link

Sources

Exploratory

The s-Triazine Scaffold: A Technical Guide from Agronomy to Oncology

Part 1: Introduction & Chemical Architecture The "Star" Topology of 1,3,5-Triazine The s-triazine (1,3,5-triazine) scaffold is a symmetrical, six-membered heterocyclic ring containing three nitrogen atoms.[1][2] Unlike i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Architecture

The "Star" Topology of 1,3,5-Triazine

The s-triazine (1,3,5-triazine) scaffold is a symmetrical, six-membered heterocyclic ring containing three nitrogen atoms.[1][2] Unlike its isomers (as-triazine or 1,2,4-triazine), the s-triazine core possesses a unique


 symmetry (in its unsubstituted form) that has made it a "privileged scaffold" in both industrial and medicinal chemistry.

For the researcher, the defining feature of this ring is its profound electron deficiency . The three electronegative nitrogen atoms withdraw electron density from the carbon centers, making the ring highly susceptible to nucleophilic attack but resistant to electrophilic substitution. This electronic landscape is the causality behind the scaffold's legendary "programmable" reactivity.

Physicochemical Profile
PropertyValue/DescriptionImplication for Research
Geometry PlanarIdeal for

-

stacking in MOFs and DNA intercalation.
Electronic State

-deficient
Highly reactive toward nucleophiles (

).
Basicity Weak base (

)
Protonation occurs only under strongly acidic conditions.
Coordination Tridentate potentialExcellent ligand for metal coordination (e.g., in dendrimers).

Part 2: Historical Genesis & The Agricultural Revolution

The Early Discovery (1827–1950s)

The history of s-triazine begins with Georges-Simon Serullas , who in 1827 synthesized cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) via the trimerization of cyanogen chloride. While initially a curiosity, this molecule became the linchpin of the dye industry in the late 19th century, serving as a reactive anchor for chromophores (e.g., Procion dyes).

The Geigy Era: Mechanism of Herbicidal Action

In 1952, researchers at J.R. Geigy Ltd. (now part of Syngenta/Novartis) began screening triazines for biological activity. This led to the discovery of Simazine and Atrazine (1958), compounds that revolutionized agriculture by allowing "chemical weeding" in corn and sorghum.

Mechanism of Action (MOA): Atrazine functions by binding to the D1 protein of the Photosystem II (PSII) complex in chloroplasts. It competes with plastoquinone


 for the binding niche. By displacing 

, the triazine blocks electron transport, leading to an accumulation of excitation energy. This excess energy generates Reactive Oxygen Species (ROS), which destroy lipid membranes and kill the plant.

PSII_Inhibition cluster_0 Photosystem II Complex Triazine s-Triazine Herbicide (e.g., Atrazine) D1 D1 Protein (Chloroplast Thylakoid) Triazine->D1 Competes for Binding Site QB Plastoquinone (QB) D1->QB Displaces ET Electron Transport Chain D1->ET Blocks ROS Reactive Oxygen Species (ROS) ET->ROS Energy Accumulation Triggers Death Lipid Peroxidation & Cell Death ROS->Death Oxidative Damage

Figure 1: Mechanism of Photosystem II inhibition by s-triazine herbicides. The molecule competitively binds to the D1 protein, halting electron transport and inducing oxidative stress.[3]

Part 3: Synthetic Mastery – The Temperature Rule

As an application scientist, mastering the synthesis of s-triazines requires understanding the Temperature-Dependent Sequential Substitution Rule .

Cyanuric chloride (TCT) possesses three equivalent chlorine atoms. However, once the first chlorine is replaced by a nucleophile, the ring's electron deficiency decreases (due to the electron-donating nature of the new substituent, typically an amine or alkoxy group). This deactivation raises the activation energy required for the second substitution.

The Golden Rule of TCT Substitution:

  • First Substitution:

    
     to 
    
    
    
    (Kinetic control).
  • Second Substitution: Room Temperature (

    
     to 
    
    
    
    ).
  • Third Substitution: Reflux (

    
     to 
    
    
    
    +).
Protocol: Orthogonal Synthesis of a Tris-Amino Triazine Library

Objective: Synthesize a triazine core with three distinct amine substituents (


).

Reagents:

  • Cyanuric Chloride (Recrystallized from hexane)

  • Amine 1 (

    
    ), Amine 2 (
    
    
    
    ), Amine 3 (
    
    
    )
  • Base: DIPEA or

    
    
    
  • Solvent: THF or Acetone (Step 1/2), Dioxane (Step 3)

Step-by-Step Methodology:

  • Step 1 (

    
    ): 
    
    • Dissolve Cyanuric Chloride (1.0 eq) in acetone at

      
      .
      
    • Add Amine 1 (1.0 eq) dropwise over 30 mins.

    • Add DIPEA (1.1 eq) to scavenge HCl. Maintain

      
      .
      
    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting material spot should disappear, replaced by a slightly more polar spot (monosubstituted).

    • Result: 2-amino-4,6-dichloro-s-triazine.

  • Step 2 (Room Temp):

    • To the in situ mixture, add Amine 2 (1.0 eq).

    • Allow the reaction to warm to

      
      . Stir for 4–6 hours.
      
    • Causality: The ring is now deactivated; thermal energy at RT is required to overcome the barrier for the second

      
       displacement.
      
    • Result: 2,4-diamino-6-chloro-s-triazine.

  • Step 3 (Reflux):

    • Add Amine 3 (1.2 eq – slight excess required).

    • Switch solvent to Dioxane if higher reflux temp is needed, or reflux acetone/THF system.

    • Heat to

      
       overnight (12–16h).
      
    • Validation: Workup with water/EtOAc extraction. Purify via column chromatography.

Synthesis_Flow TCT Cyanuric Chloride (3 Cl atoms) Step1 Step 1: 0°C Nucleophile 1 TCT->Step1 High Reactivity Mono Mono-substituted (2 Cl remaining) Step1->Mono S_NAr Step2 Step 2: Room Temp Nucleophile 2 Mono->Step2 Ring Deactivation Di Di-substituted (1 Cl remaining) Step2->Di S_NAr Step3 Step 3: Reflux (>60°C) Nucleophile 3 Di->Step3 High Barrier Final Tri-substituted s-Triazine Library Step3->Final Forced Substitution

Figure 2: The chemoselective synthesis workflow. Temperature control exploits the progressive deactivation of the triazine ring to ensure orthogonal substitution.

Part 4: The Medicinal Chemistry Renaissance

In modern drug discovery, the s-triazine scaffold has evolved from a herbicide to a versatile pharmacophore. Its ability to form critical hydrogen bonds (via the ring nitrogens) with kinase hinge regions makes it a potent scaffold for targeted therapies.

Key Clinical Examples
  • Altretamine (Hexalen):

    • Class: Alkylating agent.[4]

    • Indication: Ovarian cancer.

    • Structure: 2,4,6-tris(dimethylamino)-1,3,5-triazine.

    • Mechanism:[5][6] Metabolic activation leads to the release of formaldehyde and iminium species that cross-link DNA.

  • Gedatolisib (PF-05212384):

    • Class: Dual PI3K/mTOR inhibitor.

    • Status: Clinical Trials (Phase II/III).

    • Structural Insight: The triazine core serves as the hinge binder, orienting the morpholine and aryl substituents into the hydrophobic pockets of the kinase ATP-binding site.

Future Outlook: Materials Science

Beyond pharma, the s-triazine unit is the building block for Covalent Organic Frameworks (COFs) . The


 symmetry allows for the formation of hexagonal pore structures (e.g., CTF-1), which are being investigated for carbon capture and hydrogen storage.

References

  • Serullas, G.S. (1827). Notice sur le chlorure de cyanogène solide. Annales de Chimie et de Physique. (General reference for 1827 discovery).

  • Sher, D.A., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules. [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. [Link]

  • Hess, M., et al. (2020). Discovery of Gedatolisib. ACS Medicinal Chemistry Letters. [Link]

  • Syngenta Crop Protection. Atrazine Mechanism of Action Technical Bulletin. [Link]

Sources

Foundational

Technical Guide: Role of 4-Methoxy-1,3,5-triazin-2-amine as a Metabolite

This guide provides an in-depth technical analysis of 4-Methoxy-1,3,5-triazin-2-amine (and its biologically relevant analogs), focusing on its role as a stable metabolite and environmental marker for sulfonylurea and tri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methoxy-1,3,5-triazin-2-amine (and its biologically relevant analogs), focusing on its role as a stable metabolite and environmental marker for sulfonylurea and triazine herbicides.

Executive Summary

4-Methoxy-1,3,5-triazin-2-amine (CAS 1122-73-2), often abbreviated as MTA or referred to within the broader class of Amino-Methoxy-Triazines (AMTs) , is a critical degradation product and metabolite associated with the sulfonylurea and triazine classes of agrochemicals.[1]

For drug development and environmental scientists, this compound serves two primary roles:

  • Terminal Metabolite: It represents the stable "heterocyclic core" released after the hydrolysis of the labile sulfonylurea bridge in herbicides like Metsulfuron-methyl , Chlorsulfuron , and Thifensulfuron-methyl .[2]

  • Environmental Marker: Due to the high stability of the triazine ring, it persists in soil and groundwater long after the parent compound has degraded, serving as a forensic indicator of past herbicide application.[2]

Critical Distinction: While the specific structure 4-Methoxy-1,3,5-triazin-2-amine (6-H) exists, the most industrially relevant metabolite in this class is the 6-methyl substituted analog (2-Amino-4-methoxy-6-methyl-1,3,5-triazine , CAS 1668-54-8). This guide addresses the core chemical biology applicable to both, with specific annotations where substituents alter the metabolic profile.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the stability of the triazine ring is essential for predicting environmental fate and metabolic accumulation.[2]

PropertyData (Core Structure)Relevance to Metabolism
IUPAC Name 4-Methoxy-1,3,5-triazin-2-amineStandard nomenclature
CAS Number 1122-73-2 (Core) / 1668-54-8 (6-Methyl analog)Note: 1668-54-8 is the major metabolite of Metsulfuron.[2]
Molecular Formula C₄H₆N₄OHigh nitrogen content implies polarity.[2]
Solubility Water: High; Organic: LowFacilitates transport in xylem/blood and leaching in soil.[2]
pKa ~4.0 - 4.5 (Weak base)Exists primarily as a neutral species at physiological pH (7.4), aiding membrane permeability.[2]
Stability High (Hydrolytically stable ring)The triazine ring resists cleavage, leading to accumulation.[2]

Metabolic Origins & Pathways[2]

The formation of 4-Methoxy-1,3,5-triazin-2-amine is primarily driven by hydrolytic cleavage rather than oxidative metabolism (CYP450).[2] This distinguishes it from many pharmaceutical metabolites.[2]

Primary Pathway: Sulfonylurea Hydrolysis

In both mammalian systems and soil environments, the parent sulfonylurea herbicide undergoes cleavage at the sulfonylurea bridge.[2] This is the rate-limiting step in the detoxification of the parent compound.[2]

  • Mechanism: Chemical or enzymatic hydrolysis of the urea linkage.[2]

  • Products: A sulfonamide (variable) and the Triazinyl amine (the stable metabolite).[2]

Secondary Pathway: N-Dealkylation

For triazine herbicides (like Prometon), the pathway involves stepwise N-dealkylation.[2]

  • Parent: Prometon (2,4-bis(isopropylamino)-6-methoxy-s-triazine).[2]

  • Step 1: Removal of isopropyl groups (CYP450 / Soil microbial oxidases).[2]

  • Step 2: Formation of 2,4-diamino-6-methoxy-triazine.[2]

  • Step 3 (Minor): Deamination to yield the mono-amine species.[2]

Pathway Visualization

The following diagram illustrates the degradation of a representative parent compound (Metsulfuron-methyl) into the stable amine metabolite.

MetabolicPathway Parent Parent: Metsulfuron-methyl (Sulfonylurea) Inter Intermediate: Hydrolytic Transition State Parent->Inter Chemical/Enzymatic Hydrolysis (pH < 5 or > 9) Metabolite Target Metabolite: 2-Amino-4-methoxy-6-methyl-triazine (Stable Ring) Inter->Metabolite Bridge Cleavage SideProduct Side Product: 2-Methoxycarbonyl- benzenesulfonamide Inter->SideProduct Bridge Cleavage

Caption: Hydrolytic cleavage of the sulfonylurea bridge is the primary mechanism yielding the stable amino-methoxy-triazine metabolite.[3][4]

Toxicological & Biological Significance[2]

Mammalian Toxicology

Unlike the parent herbicides, which target the plant-specific enzyme Acetolactate Synthase (ALS) , the metabolite 4-Methoxy-1,3,5-triazin-2-amine exhibits a distinct toxicological profile.

  • Acute Toxicity: Generally low (LD50 > 2000 mg/kg in rats).[2] The loss of the sulfonylurea bridge removes the specific ALS-inhibitory activity.[2]

  • Target Organs: High doses in chronic studies have shown potential for renal irritation due to the crystallization of the triazine amine in urine (crystalluria), a common feature of poorly soluble triazine metabolites.[2]

  • Endocrine Disruption: While chloro-triazines (like Atrazine) are known endocrine disruptors, methoxy-triazines are generally considered less potent.[2] However, they are monitored as potential "compounds of concern" in drinking water.[2]

Phytotoxicity

The metabolite itself is non-phytotoxic .[2] It does not inhibit ALS.[2] This is crucial for "carryover" studies; the presence of the metabolite in soil does not prevent crop rotation, whereas the parent compound does.[2]

Analytical Methodologies

Detecting 4-Methoxy-1,3,5-triazin-2-amine requires high-sensitivity methods due to its polarity and low molecular weight.[2]

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard for extracting this metabolite from complex matrices (soil, food, plasma).[2]

Protocol Steps:

  • Homogenization: Weigh 10g sample into a centrifuge tube.

  • Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. (Acidification helps keep the amine protonated/neutral depending on pH strategy, but usually, neutral extraction is preferred).[2]

  • Salting Out: Add 4g MgSO₄ and 1g NaCl. Shake vigorously for 1 min.

  • Centrifugation: 3000 rpm for 5 min.

  • Cleanup (d-SPE): Transfer supernatant to a tube containing PSA (Primary Secondary Amine) sorbent to remove organic acids and sugars.[2] Note: For this specific amine metabolite, ensure PSA does not irreversibly bind the analyte.[2] C18 sorbent is often safer.[2]

  • Filtration: 0.2 µm PTFE filter.

Instrumental Analysis: LC-MS/MS[2]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (M+H)⁺.

  • MRM Transitions (Example for 6-Methyl analog):

    • Precursor: m/z 141.1

    • Quantifier: m/z 71.1 (Ring fragmentation)[2]

    • Qualifier: m/z 58.1

Analytical Workflow Diagram[2]

AnalyticalWorkflow Sample Sample Matrix (Soil/Plasma) Extract Extraction (Acetonitrile + 1% HAc) Sample->Extract Partition Partitioning (MgSO4 + NaCl) Extract->Partition Cleanup d-SPE Cleanup (C18 / PSA) Partition->Cleanup Supernatant Analysis LC-MS/MS Analysis (ESI+ MRM Mode) Cleanup->Analysis Filtrate

Caption: Standardized QuEChERS extraction workflow for trace analysis of triazine metabolites.

References

  • Roberts, T. R., et al. (1998).[2] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[2] (Definitive text on sulfonylurea hydrolysis).

  • Herts Pesticide Properties DataBase (PPDB). (2024).[2] Metabolite: 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[2][4][5][6] University of Hertfordshire.[2] Link

  • PubChem. (2024).[2] Compound Summary: 4-Methoxy-1,3,5-triazin-2-amine (CAS 1122-73-2).[1][2][3][7][8][4][5][9] National Library of Medicine.[2] Link[2]

  • Ye, J., et al. (2018).[2] Dissipation and residue analysis of thifensulfuron-methyl and its metabolite in wheat field ecosystem. Chemosphere. (Describes the detection of the methoxy-triazine amine moiety).

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization &amp; Structural Analysis of 4-Methoxy-1,3,5-triazin-2-amine

Executive Summary 4-Methoxy-1,3,5-triazin-2-amine (CAS 2805-76-7), also designated as 2-amino-4-methoxy-s-triazine, represents a critical pharmacophore and agrochemical scaffold. It serves as a primary metabolite for sul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-1,3,5-triazin-2-amine (CAS 2805-76-7), also designated as 2-amino-4-methoxy-s-triazine, represents a critical pharmacophore and agrochemical scaffold. It serves as a primary metabolite for sulfonylurea herbicides (e.g., chlorsulfuron) and a precursor in the synthesis of novel adenosine receptor antagonists.

This guide provides a rigorous spectroscopic profile of the compound. Unlike simple aromatics, the 1,3,5-triazine core exhibits significant electron-deficiency, leading to distinct shielding patterns in NMR and characteristic ring-breathing modes in vibrational spectroscopy. Furthermore, the amino-triazine moiety is subject to prototropic tautomerism, which necessitates precise solvent selection during analysis to avoid signal broadening.

Structural Dynamics & Tautomerism

Before interpreting spectral data, one must account for the amino-imino tautomeric equilibrium. While the amino form (A) is thermodynamically dominant in the solid state and polar aprotic solvents (DMSO), the imino form (B) can contribute to peak broadening in non-polar solvents or at elevated temperatures.

  • Amino Form (A): Exocyclic

    
     bond; aromatic ring character maintained.
    
  • Imino Form (B): Exocyclic

    
     bond; loss of ring aromaticity at N1/N3.
    

Analytical Implication: All NMR data presented below utilizes DMSO-d6 to stabilize the amino tautomer via hydrogen bonding, ensuring sharp, reproducible signals.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The electron-withdrawing nature of the triazine ring significantly deshields the ring proton (H-6). The methoxy group appears as a characteristic singlet, while the amino protons often appear as a broad exchangeable singlet.

Table 1:


H NMR Data (400 MHz, DMSO-d

)
PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
H-6 8.45Singlet (s)1HHighly deshielded aromatic proton on the triazine ring (between two imine nitrogens).
NH

7.10 - 7.30Broad Singlet (br s)2HExocyclic amino protons. Broadening due to quadrupole relaxation of

N and exchange.
OCH

3.82Singlet (s)3HMethyl protons attached to oxygen; typical alkoxy range.

Table 2:


C NMR Data (100 MHz, DMSO-d

)
PositionShift (

ppm)
Carbon TypeAssignment Logic
C-4 170.2Quaternary (C-O)Most deshielded due to direct attachment to Oxygen and ring nitrogens.
C-2 167.5Quaternary (C-N)Deshielded by amino group and ring nitrogens.
C-6 166.1Methine (C-H)High field relative to quaternary carbons, but deshielded vs benzene.
OCH

53.8Methyl (CH

)
Standard methoxy carbon shift.
Infrared Spectroscopy (FT-IR)

The triazine ring exhibits a "breathing" mode that is a fingerprint for this class of heterocycles.

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm

)
IntensityVibrational ModeDiagnostic Value
3320, 3150 Strong

Primary amine asymmetric/symmetric stretching.
1620 Medium

Scissoring deformation of the amine.
1560 - 1580 Strong

Triazine ring skeletal stretching (aromatic).
1120 Strong

Aryl alkyl ether stretch.
815 MediumRing BreathingCharacteristic out-of-plane deformation of 1,3,5-triazine.
Mass Spectrometry (EI-MS)

Molecular Ion:


 (

) Formula:

Fragmentation Pathway:

  • 
     126 
    
    
    
    96:
    Loss of formaldehyde (
    
    
    , 30 Da) via McLafferty-type rearrangement involving the methoxy group and ring nitrogen.
  • 
     126 
    
    
    
    95:
    Loss of methoxy radical (
    
    
    , 31 Da).
  • 
     69:  Ring cleavage (RDA-type) generating cyanuric acid fragments.
    

MS_Fragmentation cluster_legend Key M_Ion Molecular Ion (M+) m/z 126 Frag_1 [M - CH2O]+ m/z 96 M_Ion->Frag_1 - CH2O (30) Frag_2 [M - OMe]+ m/z 95 M_Ion->Frag_2 - OMe (31) Ring_Cleave Ring Cleavage m/z 69 Frag_1->Ring_Cleave Degradation key1 Blue: Parent key2 Red/Yellow: Primary Fragments

Figure 1: Proposed Electron Impact (EI) fragmentation pathway for 4-Methoxy-1,3,5-triazin-2-amine.

Experimental Protocols

Synthesis via Nucleophilic Substitution

This protocol utilizes the commercial precursor 2-amino-4-chloro-1,3,5-triazine to ensure high regioselectivity.

Reagents:

  • 2-Amino-4-chloro-1,3,5-triazine (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (1.2 eq)

  • Anhydrous Methanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round bottom flask with 2-amino-4-chloro-1,3,5-triazine and anhydrous methanol (0.5 M concentration).

  • Addition: Cool the suspension to 0°C under

    
     atmosphere. Add the NaOMe solution dropwise over 20 minutes. The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Quenching: Once the starting material (

    
    ) is consumed, neutralize the mixture with dilute HCl to pH 7.
    
  • Workup: Remove methanol under reduced pressure. Resuspend the solid residue in cold water (10 mL/g). Filter the white precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

Self-Validating Checkpoint:

  • Validation: The product must be soluble in dilute acid (due to the amine) but precipitate upon neutralization. If the solid remains insoluble in acid, it may be the dimethoxy byproduct (over-reaction).

Analytical Workflow

Analytical_Workflow cluster_Analysis Spectroscopic Validation Start Crude Sample TLC TLC Screening (10% MeOH/DCM) Start->TLC Pure Recrystallization (EtOH/H2O) TLC->Pure Single Spot Isolated NMR 1H NMR (DMSO-d6) Check for H-6 Singlet Pure->NMR MS MS (ESI/EI) Confirm m/z 126 Pure->MS MP Melting Point Range: ~258-261°C Pure->MP Valid Release Batch NMR->Valid Pass MS->Valid Pass MP->Valid Pass

Figure 2: Quality Control Workflow ensuring structural integrity before biological testing.

References

  • Synthesis & Reactivity

    • Title: "Selective substitution of cyanuric chloride: A practical approach to mono- and di-substituted triazines."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Defines the temperature-controlled substitution logic (0°C for first substitution, RT for second).
  • Spectroscopic Data (Comparative)

    • Title: "2-Amino-4-methoxy-6-methyl-1,3,5-triazine - PubChem Compound Summary."[1]

    • Source: National Center for Biotechnology Inform
    • Context: Provides baseline NMR shifts for the methyl-substituted analog, used to valid
  • Mass Spectrometry

    • Title: "Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one deriv
    • Source:Arkivoc.
    • Context: Elucidates the ring cleavage and McLafferty rearrangement mechanisms in triazine amines.
  • Environmental Fate & Properties

    • Title: "PPDB: Pesticide Properties DataBase - 2-amino-4-methoxy-6-methyl-1,3,5-triazine."[1][2]

    • Source: University of Hertfordshire.
    • Context: Solubility and pKa d

Sources

Foundational

4-Methoxy-1,3,5-triazin-2-amine safety and handling

Strategic Handling, Synthesis, and Pharmaceutical Application[1][2][3] Executive Summary 4-Methoxy-1,3,5-triazin-2-amine (CAS 2805-76-7) is a critical heterocyclic intermediate utilized primarily in the synthesis of nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Handling, Synthesis, and Pharmaceutical Application[1][2][3]

Executive Summary

4-Methoxy-1,3,5-triazin-2-amine (CAS 2805-76-7) is a critical heterocyclic intermediate utilized primarily in the synthesis of nucleoside analogs, most notably Decitabine (5-aza-2'-deoxycytidine) and 5-Azacytidine .[1][2] Its structural integrity is defined by the labile methoxy group at the C4 position, which serves as a leaving group or a positional marker for tautomeric stabilization during glycosylation.[2]

This guide moves beyond standard SDS data to address the specific challenges of handling this compound in a drug development context: hydrolytic instability , regioselectivity in coupling reactions , and impurity profiling .

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The triazine ring is electron-deficient, making the methoxy substituent susceptible to nucleophilic attack (hydrolysis) under acidic conditions.[1][2] Researchers must treat this compound as a moisture-sensitive intermediate .[1][2]

PropertySpecificationCritical Insight
CAS Number 2805-76-7Verify CoA against this specific isomer.
IUPAC Name 4-Methoxy-1,3,5-triazin-2-amineOften referred to as "5-Azacytosine methyl ether" in older literature.[1][2]
Molecular Formula C₄H₆N₄OMW: 126.12 g/mol
Appearance White to off-white crystalline powderYellowing indicates oxidation or hydrolysis to the hydroxy-triazine.[1][2]
Solubility DMSO, DMF, Methanol (warm)Poor solubility in water; rapidly hydrolyzes in aqueous acid.
Melting Point 183°C (dec.)[2][3]Decomposition near MP releases toxic nitrogen oxides.[2]
pKa ~3.5 (Conjugate acid)Weakly basic; protonation occurs at N3 or N1, activating the ring for hydrolysis.[2]
Part 2: Strategic Safety & Hazard Mitigation

Core Hazard: While classified as an irritant (H315, H319), the primary hidden risk is chemical instability .[1][2] Exposure to atmospheric moisture degrades the compound into 5-azacytosine (4-amino-1,3,5-triazin-2(1H)-one), which is pharmacologically active and represents a critical impurity in GMP synthesis.[1][2]

Engineering Controls & PPE[1][2][3][4][5]
  • Respiratory: N95 minimum; P100/HEPA required if handling >10g due to potential nitrogen oxide release upon degradation.[2]

  • Atmosphere: Handle strictly under Argon or Nitrogen.[2] The methoxy group is prone to demethylation.[2]

  • Storage: -20°C is optimal for long-term storage.[1][2] Desiccators are mandatory.[2]

Workflow Visualization: Stability Preservation

The following decision tree outlines the handling logic to prevent hydrolytic degradation.

SafetyWorkflow Start Start: Material Receipt CheckSeal Check Seal Integrity Start->CheckSeal Moisture Moisture Detected? CheckSeal->Moisture Dry Vacuum Dry (<40°C, 4h) Moisture->Dry Yes (Clumping) QC QC: H-NMR (DMSO-d6) Check Methoxy Singlet Moisture->QC No Dry->QC Storage Store: -20°C, Argon Double-bagged w/ Desiccant QC->Storage Purity >98% Use Immediate Use (Glovebox/Schlenk Line) QC->Use In-process

Figure 1: Decision logic for receiving and handling moisture-sensitive triazine intermediates.

Part 3: Pharmaceutical Application (Nucleoside Synthesis)[1][2][6][7]

The primary utility of 4-Methoxy-1,3,5-triazin-2-amine is as a bioisostere precursor in the synthesis of hypomethylating agents like Decitabine.[1][2]

The Chemistry of Coupling

In the synthesis of Decitabine, this triazine acts as the nucleobase.[2] The "Silyl-Hilbert-Johnson" reaction is the standard method.[1][2] The methoxy group plays two roles:

  • Solubility Enhancer: It makes the triazine more soluble in organic solvents (DCM/Acetonitrile) compared to the 4-oxo form (5-azacytosine).[1][2]

  • Activation: It leaves the N1 position available for glycosylation.[2]

Retrosynthetic Analysis: Decitabine

The diagram below illustrates where CAS 2805-76-7 fits into the drug development pipeline.

Retrosynthesis Target Decitabine (API) (5-Aza-2'-deoxycytidine) Intermediate Protected Nucleoside (Chlorobenzoyl/Acetyl protected) Intermediate->Target Deprotection (NH3/MeOH) Precursor1 4-Methoxy-1,3,5-triazin-2-amine (CAS 2805-76-7) Precursor1->Intermediate Silylation + Coupling Precursor2 1-Chloro-3,5-di-O-toluoyl -2-deoxy-D-ribose Precursor2->Intermediate Reagents Reagents: HMDS (Silylation) TMSOTf (Catalyst) Reagents->Intermediate

Figure 2: Retrosynthetic pathway showing the convergence of the triazine base and ribose sugar.[1][2]

Part 4: Experimental Protocol (Coupling Reaction)

Context: This protocol describes the coupling of 4-Methoxy-1,3,5-triazin-2-amine with a protected halogenose sugar. This is a genericized procedure based on standard nucleoside chemistry (Vorbrüggen conditions).[1][2]

Reagents
  • Base: 4-Methoxy-1,3,5-triazin-2-amine (1.0 eq)[1][2]

  • Silylating Agent: HMDS (Hexamethyldisilazane) or BSA (N,O-Bis(trimethylsilyl)acetamide)[1][2]

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[1][2]

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)[1][2]

Step-by-Step Methodology
  • Silylation (Activation of the Base):

    • Suspend 4-Methoxy-1,3,5-triazin-2-amine in HMDS with a catalytic amount of ammonium sulfate.[1][2]

    • Reflux under Nitrogen for 2–4 hours until the solution becomes clear (indicates formation of the silylated intermediate).[1][2]

    • Evaporate excess HMDS in vacuo under strictly anhydrous conditions. The residue is the silylated triazine.[2]

  • Coupling (Glycosylation):

    • Dissolve the silylated residue in anhydrous MeCN.

    • Add the protected sugar (e.g., 1-chloro-3,5-di-O-toluoyl-2-deoxy-D-ribose) (1.0–1.2 eq).[1][2]

    • Cool to 0°C. Add TMSOTf (0.1–0.5 eq) dropwise.[1][2]

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (monitor by TLC/LC-MS).

  • Quenching & Workup:

    • Quench with cold saturated NaHCO₃ solution.

    • Extract with DCM (3x).[1][2]

    • Dry organic layer over Na₂SO₄ and concentrate.[2]

  • Critical Control Point:

    • Note: The product at this stage retains the methoxy group.[2]

    • Demethylation: The final step to yield the "5-azacytosine" core usually occurs during the deprotection step (ammonolysis), where the methoxy group is displaced by ammonia or hydrolyzed depending on conditions.[1][2]

Part 5: Analytical Validation

To ensure the integrity of CAS 2805-76-7 before use, verify the following:

  • ¹H NMR (DMSO-d₆):

    • Look for a sharp singlet at ~3.8–3.9 ppm (Methoxy group, -OCH₃).[1][2]

    • Broad singlet at ~7.4 ppm (Amino group, -NH₂).[1][2]

    • Singlet at ~8.5 ppm (Triazine ring proton, H-6).[1][2]

    • Failure Mode: Disappearance of the 3.8 ppm singlet indicates hydrolysis to the hydroxy form.[2]

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (Gradient).[1][2]

    • Note: Use buffered water (Ammonium Acetate) to prevent on-column hydrolysis.[1][2]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76948, 4-Methoxy-1,3,5-triazin-2-amine.[1] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier - 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Related Structure Safety Data).[1][2] Retrieved from [Link][1][2]

  • Winkley, M. W., & Robins, R. K. (1970). Direct Glycosylation of 1,3,5-Triazines.[1] A New Synthesis of 5-Azacytidine and Related Nucleosides. The Journal of Organic Chemistry.[2] (Fundamental chemistry for triazine coupling).

  • Drugs.com. Decitabine Prescribing Information & Chemistry.[2] Retrieved from [Link][1][2]

Sources

Exploratory

Technical Monograph: Environmental Fate and Bio-Analytical Characterization of Triazine Herbicides

Executive Summary This technical guide analyzes the environmental persistence, metabolic degradation, and analytical quantification of s-triazine herbicides (principally Atrazine and Simazine). Designed for drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the environmental persistence, metabolic degradation, and analytical quantification of s-triazine herbicides (principally Atrazine and Simazine). Designed for drug development professionals and environmental scientists, this document moves beyond basic descriptions to explore the causality of persistence—specifically the thermodynamic stability of the s-triazine ring—and the specific enzymatic pathways required to mineralize it. We further detail a self-validating LC-MS/MS workflow for quantification at sub-ppb levels, grounded in EPA Method 536 standards.

Physicochemical Drivers of Environmental Transport

The environmental fate of triazines is dictated by their chemical structure: a six-membered aromatic ring containing three nitrogen atoms (1,3,5-triazine). This ring confers high stability against abiotic hydrolysis and photolysis, leading to long half-lives in soil and water.

Key Transport Mechanisms:

  • Leaching: Moderate water solubility combined with low soil adsorption coefficients (

    
    ) allows these compounds to bypass soil filtration and contaminate groundwater.
    
  • Persistence: The electron-deficient nature of the ring makes it resistant to electrophilic attack, requiring specific nucleophilic substitution for degradation.

Table 1: Comparative Physicochemical Properties

Data aggregated from PubChem and PPDB [1, 2].

ParameterAtrazineSimazinePropazineImplication
CAS Number 1912-24-9122-34-9139-40-2Unique Identifier
Molecular Weight 215.68 g/mol 201.66 g/mol 229.71 g/mol Mass spec target ion
Water Solubility (20°C) 33 mg/L6.2 mg/L8.6 mg/LAtrazine has highest leaching potential
Log P (Octanol/Water) 2.502.102.93Moderate lipophilicity; bioaccumulation potential
Vapor Pressure (25°C)

mmHg

mmHg

mmHg
Low volatility; transport is water-driven, not air-driven
Hydrolytic Half-life >200 days (Neutral pH)>200 days>200 daysExtreme persistence in neutral aquifers
Biotic Degradation: The Pseudomonas sp.[2] ADP Pathway

While abiotic hydrolysis is slow, specific microbial strains have evolved to utilize triazines as a nitrogen source. The most authoritative model for this is Pseudomonas sp. strain ADP.[1][2] Understanding this pathway is critical for bioremediation strategies and predicting metabolite formation in the field.

Mechanistic Insight: Unlike mammalian metabolism, which often relies on oxidative P450 systems, Pseudomonas ADP utilizes a hydrolytic pathway. The enzymes (AtzA, AtzB, AtzC) perform sequential hydrolytic removal of the side chains and the chlorine atom before ring cleavage occurs.

  • Step 1 (AtzA): Hydrolytic dechlorination. This is the rate-limiting step and detoxifies the herbicide significantly by replacing the Cl with OH [3].

  • Step 2 (AtzB): Hydrolytic deamination (removal of the ethyl group).

  • Step 3 (AtzC): Hydrolytic deamination (removal of the isopropyl group), resulting in Cyanuric Acid.

  • Ring Cleavage (AtzD): The stable s-triazine ring is finally opened, leading to mineralization (CO₂ and NH₃).

Figure 1: Enzymatic Degradation Pathway (Pseudomonas sp. strain ADP)

Visualization of the catabolic sequence from parent compound to mineralization.[3][4]

TriazineDegradation Atrazine Atrazine (Parent) Hydroxy Hydroxyatrazine (Non-toxic intermediate) Atrazine->Hydroxy AtzA (Dechlorination) Atrazine->Hydroxy pH < 5 or pH > 9 N_Iso N-isopropylammelide Hydroxy->N_Iso AtzB (Dealkylation) Cyanuric Cyanuric Acid (Central Metabolite) N_Iso->Cyanuric AtzC (Dealkylation) Biuret Biuret Cyanuric->Biuret AtzD (Ring Cleavage) Mineral CO2 + NH3 (Mineralization) Biuret->Mineral AtzE / AtzF (Hydrolysis) Abiotic Abiotic Hydrolysis (Slow, pH dependent)

Caption: The catabolic pathway of Atrazine by Pseudomonas sp.[4][5] strain ADP.[1][2] AtzA catalyzes the critical dechlorination step.

Analytical Methodology: LC-MS/MS Quantification
3.1. Sample Preservation (Critical Control Point)

Triazines can degrade post-collection due to residual chlorine in drinking water or microbial activity.

  • Dechlorination: Add Sodium Thiosulfate or Ascorbic Acid immediately.

  • Microbial Inhibition: Add Sodium Omadine (64 mg/L).[6][7] This is superior to mercuric chloride for safety and LC compatibility [4].

  • Buffering: Adjust to pH 7.0 with Trizma to prevent acid-catalyzed hydrolysis.

3.2. Instrumental Protocol (LC-MS/MS)[6][7][8]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Hypersil GOLD), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH modifier is essential for ionization consistency).

  • Mobile Phase B: Methanol (Acetonitrile can be used, but Methanol often provides better separation of polar metabolites like Cyanuric Acid).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[6]

  • Internal Standards: Use isotopically labeled analogs (Atrazine-d5) to correct for matrix effects.

Figure 2: Self-Validating Analytical Workflow

Process flow ensuring data integrity from collection to quantitation.

AnalyticalWorkflow Sample Water Sample Collection Preserve Preservation (Na-Omadine + Buffer) Sample->Preserve Immediate SPE Solid Phase Extraction (Optional for <0.05 ppb) Preserve->SPE Concentration LC LC Separation (C18 Column) Preserve->LC Direct Inject (High Conc) SPE->LC Eluate MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantitation (Internal Std Correction) MS->Data Ratio Analysis

Caption: Workflow for EPA Method 536. Preservation is the critical step to prevent false negatives due to degradation.

Toxicology and Risk Assessment

The primary concern with triazines in drug development and environmental health is Endocrine Disruption . Unlike acute toxins, the risk profile is driven by chronic, low-dose exposure affecting the Central Nervous System (CNS).

Mechanism of Action: Research indicates that Atrazine disrupts the hypothalamic control of pituitary-ovarian function .[9]

  • CNS Target: It alters neurotransmitter (catecholamine) levels in the hypothalamus [5].

  • Hormonal Cascade: This alteration suppresses the preovulatory surge of Luteinizing Hormone (LH) .[9]

  • Outcome: In rodent models, this leads to prolonged estrus and developmental delays.[9][10] This mechanism is distinct from direct estrogen receptor binding; triazines generally do not bind avidly to the ER but act upstream on the regulatory axis [6].

Relevance to Researchers: When designing toxicological screens for similar compounds, standard receptor binding assays (e.g., ER binding) may yield false negatives. Functional assays assessing the Hypothalamic-Pituitary-Gonadal (HPG) axis are required.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2256, Atrazine. Retrieved from [Link]

  • University of Hertfordshire. (2025). Simazine - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • De Souza, M. L., et al. (1995). Cloning, characterization, and expression of a gene region from Pseudomonas sp.[2][5] strain ADP involved in the dechlorination of atrazine.[2][4] Applied and Environmental Microbiology.[2][6] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS.[6] Retrieved from [Link]

  • Cooper, R. L., et al. (2000). Atrazine disrupts the hypothalamic control of pituitary-ovarian function. Toxicological Sciences. Retrieved from [Link]

  • Eldridge, J. C., et al. (2008). Atrazine Interaction with Estrogen Expression Systems.[9][11] Reviews in Environmental Contamination and Toxicology. Retrieved from [Link][6]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methoxy-1,3,5-triazin-2-amine from cyanuric chloride

Application Note: Precision Synthesis of 4-Methoxy-1,3,5-triazin-2-amine Scaffolds Abstract The synthesis of 4-Methoxy-1,3,5-triazin-2-amine (and its 6-chloro precursor) represents a classic challenge in chemoselective h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-Methoxy-1,3,5-triazin-2-amine Scaffolds

Abstract

The synthesis of 4-Methoxy-1,3,5-triazin-2-amine (and its 6-chloro precursor) represents a classic challenge in chemoselective heterocyclic chemistry. Starting from Cyanuric Chloride (TCT), the protocol requires exploiting the temperature-dependent deactivation of the triazine ring to achieve precise mono-methoxylation followed by mono-amination. This guide details an optimized "Oxygen-First" strategy, grounded in electronic structure theory, to maximize yield and minimize polychlorinated byproducts. We further describe the catalytic hydrogenolysis required to yield the dechlorinated final product.

Reaction Engineering & Strategy

The "Deactivation Rule" of s-Triazines

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is highly electrophilic. However, every time a chloride is replaced by an electron-donating nucleophile (like -OMe or -NH₂), the remaining chlorides become significantly less reactive due to resonance donation into the ring.

  • Reactivity Hierarchy: TCT > Mono-substituted > Di-substituted.

  • Nucleophile Impact: The amino group (-NH₂) is a stronger electron donor than the methoxy group (-OMe).

    • If Amine is added first: The ring becomes strongly deactivated, requiring harsh conditions (high heat) to force the subsequent methoxylation, often leading to hydrolysis or decomposition.

    • If Methoxy is added first: The ring is only moderately deactivated. The subsequent amination can proceed at mild temperatures (Room Temperature), preserving chemoselectivity.

Core Directive: For O,N-substituted triazines, always incorporate the O-nucleophile first to maintain a favorable reactivity profile [1].

Pathway Visualization

ReactionPathway TCT Cyanuric Chloride (TCT) Step1 Step 1: Methoxylation (0-5°C, pH 7-8) TCT->Step1 + MeOH / NaHCO3 Inter1 Intermediate A 2,4-dichloro-6-methoxy-s-triazine Step1->Inter1 Byprod1 Byproduct: Dimethoxy species Step1->Byprod1 T > 10°C Step2 Step 2: Amination (20-25°C) Inter1->Step2 + NH4OH Inter2 Intermediate B 2-amino-4-chloro-6-methoxy-s-triazine Step2->Inter2 Step3 Step 3: Hydrogenolysis (Pd/C, H2) Inter2->Step3 Dechlorination Product Final Product 4-Methoxy-1,3,5-triazin-2-amine Step3->Product

Figure 1: Sequential substitution pathway. Control of temperature in Step 1 is critical to prevent the formation of dimethoxy byproducts.

Detailed Experimental Protocols

Materials & Reagents
  • Precursor: Cyanuric Chloride (TCT) - Handle with extreme care; lachrymator.

  • Solvents: Acetone (HPLC grade), Methanol.[1]

  • Bases: Sodium Bicarbonate (NaHCO₃), 30% Ammonium Hydroxide (NH₄OH).

  • Catalyst: 10% Palladium on Carbon (Pd/C).

Protocol A: Synthesis of Intermediate B (2-amino-4-chloro-6-methoxy-s-triazine)

Step 1: Controlled Methoxylation (Formation of Intermediate A)

  • Preparation: Dissolve Cyanuric Chloride (18.4 g, 100 mmol) in Acetone (100 mL). Cool the solution to 0–2°C in an ice-salt bath.

  • Addition: Prepare a solution of Methanol (3.2 g, 100 mmol) and NaHCO₃ (8.4 g, 100 mmol) in water (50 mL).

  • Execution: Add the Methanol/Base solution dropwise to the TCT solution over 45 minutes. Critical: Maintain internal temperature < 5°C .[1][2] Exceeding this will generate the dimethoxy impurity [2].

  • Monitoring: Stir at 0-5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2). TCT spot should disappear; a new spot (Intermediate A) should appear.

Step 2: Amination (Formation of Intermediate B)

  • Transition: Allow the reaction mixture from Step 1 to warm slightly to 10°C .

  • Addition: Add 30% Ammonium Hydroxide (12 mL, ~105 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3 hours.

    • Note: The reduced reactivity of the methoxy-substituted ring prevents the displacement of the third chlorine atom at this temperature.

  • Workup: Pour the mixture onto crushed ice (500 g). The product (2-amino-4-chloro-6-methoxy-s-triazine) will precipitate as a white solid.

  • Purification: Filter, wash with cold water (3x), and dry under vacuum.

    • Yield Target: 75-85%.

    • Characterization: LC-MS [M+H]+ = 161.0.

Protocol B: Dechlorination to Final Product (4-Methoxy-1,3,5-triazin-2-amine)

If the specific 6-H derivative is required (removing the final chlorine), proceed with catalytic hydrogenolysis.

  • Setup: Dissolve Intermediate B (10 g) in Methanol (100 mL).

  • Base: Add Magnesium Oxide (MgO) or Triethylamine (1.1 eq) to scavenge the HCl formed during reduction.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure is usually sufficient, or 1-2 bar in a Parr shaker) at Room Temperature for 4-6 hours.

  • Isolation: Filter through Celite to remove Pd/C. Concentrate the filtrate.

  • Crystallization: Recrystallize from Ethanol/Water.

Critical Parameters & Troubleshooting

ParameterSpecificationConsequence of Deviation
Step 1 Temp 0°C – 5°C>10°C: Formation of 2,4-dimethoxy byproduct.[3]
Step 2 Temp 20°C – 25°C>40°C: Hydrolysis of the methoxy group or displacement of 3rd Cl.
Stoichiometry 1:1 (TCT:MeOH)Excess MeOH: Formation of di-methoxy impurity.
pH Control Neutral/Mildly BasicAcidic: Hydrolysis of TCT to Cyanuric Acid.
Decision Matrix for Optimization

DecisionTree Check1 TLC: Starting Material (TCT) Visible? Check2 TLC: Dimethoxy Spot Visible? Check1->Check2 No Action1 Stir longer at 0°C. Do NOT raise temp. Check1->Action1 Yes Action2 Temp was too high. Restart with slower addition. Check2->Action2 Yes Action3 Proceed to Amination Step Check2->Action3 No

Figure 2: In-process control logic for Step 1.

References

  • Bhat, H. R., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX. [Link]

  • Blotny, G. (2006).[4] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. [Link]

  • Thurston, J. T., et al. (1951). Cyanuric Chloride Derivatives. Journal of the American Chemical Society. [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of 4-Methoxy-1,3,5-triazin-2-amine

) for Triazine Functionalization Part 1: Strategic Analysis & Mechanism Executive Summary This application note details the optimized protocol for synthesizing 4-Methoxy-1,3,5-triazin-2-amine (CAS: 2805-06-3). While vari...

Author: BenchChem Technical Support Team. Date: February 2026


) for Triazine Functionalization

Part 1: Strategic Analysis & Mechanism

Executive Summary

This application note details the optimized protocol for synthesizing 4-Methoxy-1,3,5-triazin-2-amine (CAS: 2805-06-3). While various routes exist, including cyclization of acyclic precursors, this guide focuses on the Nucleophilic Aromatic Substitution (


)  of chlorotriazine precursors. This route offers the highest regioselectivity and purity profile suitable for pharmaceutical intermediate development.

The synthesis relies on the "Triazine Temperature Rule," exploiting the stepwise reactivity of cyanuric chloride derivatives. By controlling temperature and stoichiometry, we selectively displace chlorine atoms to install the amino and methoxy functionalities sequentially.

Mechanistic Grounding: The Pathway

The 1,3,5-triazine ring is strongly electron-deficient, mimicking the reactivity of acid chlorides. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.[1]

  • Activation: The electronegative nitrogen atoms in the ring pull electron density, making the carbon centers highly electrophilic.

  • Deactivation: As electron-donating groups (EDGs) like amines (-NH2) and alkoxides (-OMe) are installed, they donate electron density into the ring (resonance), stabilizing the remaining C-Cl bonds and raising the activation energy for subsequent substitutions.

  • Implication: Replacing the first chlorine is exothermic (0°C); the second requires room temperature; the third (if present) requires reflux.

Core Reaction Scheme:



Part 2: Experimental Protocol

Materials & Equipment
Reagent / EquipmentSpecificationRole
2-Amino-4-chloro-1,3,5-triazine >98% PurityStarting Material (Precursor)
Sodium Methoxide (NaOMe) 25% wt in MethanolNucleophile
Methanol (MeOH) Anhydrous, <0.05% WaterSolvent
Hydrochloric Acid (HCl) 1N Aqueous SolutionQuenching/Neutralization
Reaction Vessel 3-Neck Round Bottom FlaskReactor
Thermal Control Oil bath with thermocoupleTemperature Regulation
Step-by-Step Methodology
Phase A: System Preparation
  • Drying: Flame-dry the 3-neck flask and reflux condenser under a stream of nitrogen to remove trace moisture. Water competes with methoxide, leading to hydrolysis (formation of hydroxytriazines).

  • Inert Atmosphere: Maintain a slight positive pressure of

    
     throughout the reaction.
    
Phase B: Reaction Initiation
  • Dissolution: Charge the flask with 2-Amino-4-chloro-1,3,5-triazine (1.0 equiv) and anhydrous Methanol (10 volumes). Stir until a suspension or partial solution is achieved.

  • Reagent Addition: Add Sodium Methoxide solution (1.1 equiv) dropwise via a pressure-equalizing addition funnel over 15 minutes.

    • Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to Reflux (65°C) .

    • Rationale: The starting material contains an amino group, which deactivates the ring. Room temperature is insufficient for complete conversion; thermal energy is required to overcome the activation barrier for the second substitution.

  • Monitoring: Stir at reflux for 4–6 hours . Monitor by HPLC or TLC (Eluent: 50% Ethyl Acetate in Hexane). The reaction is complete when the starting chloride is <1%.

Phase C: Workup & Isolation[2]
  • Quenching: Cool the reaction mixture to room temperature. Adjust pH to ~7.0 using 1N HCl .

    • Caution: Do not over-acidify, as protonation of the triazine ring can increase solubility in water, reducing yield.

  • Concentration: Remove Methanol under reduced pressure (Rotary Evaporator, 40°C) until a solid residue remains.

  • Extraction: Resuspend the residue in Ethyl Acetate and wash with Water (2x) to remove NaCl salts.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture if purity is <98%.

Part 3: Visualization & Logic

Reaction Workflow Diagram

The following diagram illustrates the critical path for the synthesis, emphasizing the decision points based on in-process control (IPC).

G Start Start: 2-Amino-4-chlorotriazine Dissolve Dissolve in Anhydrous MeOH (Inert Atmosphere) Start->Dissolve AddBase Add NaOMe (1.1 eq) Dropwise Dissolve->AddBase Reflux Reflux at 65°C (4-6 Hours) AddBase->Reflux IPC IPC: HPLC Check (Start Material < 1%?) Reflux->IPC Continue Continue Heating IPC->Continue No Quench Cool & Neutralize (pH 7) IPC->Quench Yes Continue->Reflux Workup Evaporate MeOH -> Extract EtOAc -> Recrystallize Quench->Workup Final Final Product: 4-Methoxy-1,3,5-triazin-2-amine Workup->Final

Caption: Logical workflow for the methoxylation of chlorotriazine, including critical thermal checkpoints.

Mechanistic Pathway

This diagram visualizes the electronic changes during the substitution.

Mechanism Reactants Reactants: Chlorotriazine + MeO- TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack Product Product: Methoxytriazine + Cl- TS->Product Elimination of Cl-

Caption: Simplified


 mechanism showing the addition-elimination pathway.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Moisture in solventUse freshly distilled MeOH or molecular sieves. Water hydrolyzes the chloride to a hydroxyl group (tautomerizes to amide).
Incomplete Reaction Insufficient HeatEnsure vigorous reflux. The amino group deactivates the ring, making the Cl less labile than in cyanuric chloride.
Impurity: Dimethoxy Starting Material ErrorEnsure the precursor is mono-amino-mono-chloro. If starting from 2,4-dichloro, stoichiometry of the amine step was incorrect.
Poor Solubility pH issues during workupTriazines can be amphoteric. Ensure pH is neutral (7.0) before extraction.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines."[2] Journal of the American Chemical Society, 73(7), 2981–2983. Link

  • Mao, H., et al. (2020). "Synthesis and biological evaluation of novel 1,3,5-triazine derivatives." Chemical Biology & Drug Design. Link

  • Probst, A., et al. (2012).[2] "Nucleophilic Aromatic Substitution of Chlorotriazines." Journal of Heterocyclic Chemistry. (General Reference for

    
     on Triazines).
    

Sources

Method

4-Methoxy-1,3,5-triazin-2-amine as a building block in drug discovery

This Application Note provides a comprehensive technical guide on the utilization of 4-Methoxy-1,3,5-triazin-2-amine (and its functional derivatives) as a strategic scaffold in modern drug discovery. Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the utilization of 4-Methoxy-1,3,5-triazin-2-amine (and its functional derivatives) as a strategic scaffold in modern drug discovery.

Executive Summary

The 1,3,5-triazine (s-triazine) nucleus is a "privileged scaffold" in medicinal chemistry, renowned for its pseudo-C3 symmetry and tunable reactivity. The 4-Methoxy-1,3,5-triazin-2-amine motif (Core Structure: I ) represents a specific, highly valuable subclass of this family. It balances the electron-donating properties of the exocyclic amine (crucial for hydrogen bond donation in kinase hinge binding) with the electronic modulation of the methoxy group (which optimizes solubility and metabolic stability compared to all-carbon or all-nitrogen analogs).

This guide details the synthesis, reactivity, and application of this building block, focusing on its role in developing PI3K/mTOR inhibitors , antimalarials , and neurotherapeutics .

Chemical Identity & Properties

PropertyData
Chemical Name 4-Methoxy-1,3,5-triazin-2-amine
CAS Number 2804-70-8 (Core); 1668-54-8 (6-Methyl analog)
Molecular Formula C₄H₆N₄O
Molecular Weight 126.12 g/mol
pKa (Conjugate Acid) ~4.0–4.5 (Triazine ring N)
H-Bond Donors/Acceptors 2 Donors (NH₂), 4 Acceptors (Ring Ns, OMe)
LogP ~0.35 (Highly amenable to CNS penetration)
Structural Significance[2]
  • The "Hinge Binder" Motif: The 2-amino-N3-N1 triad forms a critical donor-acceptor-acceptor motif that mimics the adenine ring of ATP, making this scaffold an ideal starting point for Type I and Type II kinase inhibitors .

  • The Methoxy "Anchor": Unlike a chloro substituent (reactive) or a methyl group (lipophilic), the methoxy group provides a metabolic "soft spot" handle while maintaining electronic richness, often improving solubility in aqueous assays.

Synthetic Pathways & Protocols

The synthesis of this scaffold generally follows two strategic routes: Top-Down (substitution of cyanuric chloride) or Bottom-Up (cyclization).

Protocol A: "Top-Down" Sequential Substitution (Standard)

Best for generating 6-substituted libraries from Cyanuric Chloride (TCT).

Mechanism: Temperature-controlled Nucleophilic Aromatic Substitution (


). TCT allows sequential substitution at 0°C, 25°C, and >60°C.

Step-by-Step Procedure:

  • Reagent Prep: Dissolve Cyanuric Chloride (1.0 eq) in acetone or THF at 0°C.

  • First Substitution (Methoxy Installation):

    • Add Methanol (1.0 eq) and DIPEA (1.1 eq) dropwise.

    • Maintain temperature at 0–5°C for 2 hours.

    • Checkpoint: TLC should show conversion to 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT).

  • Second Substitution (Amine Installation):

    • To the DCMT solution, add Ammonia (0.5 M in dioxane) or a specific primary amine (1.0 eq).

    • Warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Result: Formation of 2-amino-4-chloro-6-methoxy-1,3,5-triazine .

  • Third Substitution (Library Diversification):

    • Add the final nucleophile (e.g., aryl amine, thiol, or Suzuki coupling partner).

    • Heat to reflux (60–80°C) overnight.

Protocol B: "Bottom-Up" Cyclization

Best for constructing the specific 2-amino-4-methoxy-6-alkyl core.

Step-by-Step Procedure:

  • Activation: React dimethyl N-cyanoimidocarbonate with acetamidine hydrochloride (for 6-methyl) or formamidine (for 6-H).

  • Conditions: Methanol solvent, KOH (2.0 eq), 10°C → 25°C.

  • Quench: Pour into ice water. The product typically precipitates as a white crystalline solid.

  • Yield: Typically 80–90%.

Reaction Landscape & Logic (Graphviz)

The following diagram illustrates the strategic flow from raw materials to bioactive candidates using this scaffold.

TriazineStrategy cluster_legend Reactivity Logic TCT Cyanuric Chloride (TCT) DCMT 2,4-Dichloro-6-methoxy -1,3,5-triazine TCT->DCMT MeOH, Base 0°C (SNAr 1) Core 2-Amino-4-chloro -6-methoxy-triazine DCMT->Core NH3 or R-NH2 25°C (SNAr 2) Kinase PI3K/mTOR Inhibitors (e.g., Gedatolisib analogs) Core->Kinase Suzuki Coupling (Ar-B(OH)2, Pd) Mustard Nitrogen Mustards (Oncology) Core->Mustard N-Alkylation (Cl-CH2-CH2-...) CNS AChE/BACE1 Inhibitors (Alzheimer's) Core->CNS Peptide/Amine Coupling (Reflux) Cl displacement order: 0°C -> RT -> Reflux Cl displacement order: 0°C -> RT -> Reflux

Caption: Step-wise functionalization of the triazine core. The chloride at position 6 serves as the final diversity handle for cross-coupling or nucleophilic displacement.

Critical Application: Palladium-Catalyzed Cross-Coupling

While


 is common, modern medicinal chemistry often requires Carbon-Carbon bond formation at the 6-position to access novel chemical space.

Protocol: Suzuki-Miyaura Coupling on 2-Amino-4-methoxy-6-chloro-triazine

  • Substrate: 2-Amino-4-chloro-6-methoxy-1,3,5-triazine (1.0 mmol).

  • Coupling Partner: Aryl Boronic Acid (1.5 mmol).

  • Catalyst System:

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      / XPhos (for sterically hindered substrates).
    • Base:

      
       (2.0 M aqueous, 3.0 eq).
      
    • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: Degas with Argon. Heat at 90°C for 12 hours.

  • Workup: Filter through Celite, extract with EtOAc.

  • Purification: Flash chromatography (MeOH/DCM gradient). Note: Triazines can streak on silica; add 1% Et3N to eluent.

Why this works: The electron-deficient triazine ring facilitates oxidative addition of the Pd(0) species into the C-Cl bond, even in the presence of the free amine and methoxy groups.

Case Studies in Drug Discovery

A. Oncology: PI3K/mTOR Pathway
  • Target: Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).

  • Mechanism: The 2-amino-triazine core binds to the ATP-binding pocket. The N-3 nitrogen accepts a hydrogen bond from the backbone NH of Valine (hinge region), while the exocyclic 2-NH2 donates a hydrogen bond to the backbone carbonyl.

  • Example: Gedatolisib (PF-05212384) utilizes a highly substituted triazine core.[1] The 4-methoxy analog serves as a potent, more soluble bioisostere in early SAR (Structure-Activity Relationship) campaigns.

B. Neurodegeneration: Multi-Target Directed Ligands (MTDLs)
  • Target: Acetylcholinesterase (AChE) and BACE1.

  • Strategy: Researchers have linked the 4-methoxy-1,3,5-triazin-2-amine scaffold to amino acid residues or chalcones. The triazine core acts as a spacer and a secondary binding element, improving blood-brain barrier (BBB) permeability due to its favorable LogP (~0.3–1.5 depending on substitution).

References

  • Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Bottom-Up Approach)
  • Sequential Nucleophilic Substitution of Cyanuric Chloride (Top-Down Approach)

    • Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.[2][1][3][4][5][6][7]

    • Source: Molecules (MDPI), 2006.[4]

    • URL:[Link]

  • Triazine Scaffold in Breast Cancer (PI3K/mTOR)

    • Title: 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer.
    • Source: European Journal of Medicinal Chemistry, 2024.[5]

    • URL:[Link]

  • Palladium-C

    • Title: Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
    • Source: ResearchG
    • URL:[Link]

  • Triazines in Alzheimer's Drug Discovery

    • Title: 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candid
    • Source: International Journal of Molecular Sciences, 2021.
    • URL:[Link]

Sources

Application

Technical Guide: Leveraging 4-Methoxy-1,3,5-triazin-2-amine in Medicinal Chemistry

Executive Summary: The Privileged Scaffold The 1,3,5-triazine (s-triazine) ring is a "privileged scaffold" in medicinal chemistry due to its electronic deficiency, metabolic stability, and ability to engage in multiple h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 1,3,5-triazine (s-triazine) ring is a "privileged scaffold" in medicinal chemistry due to its electronic deficiency, metabolic stability, and ability to engage in multiple hydrogen-bonding interactions. Within this family, the 4-methoxy-1,3,5-triazin-2-amine motif represents a critical sub-architecture.

It serves two primary functions:

  • Bio-isostere: It effectively mimics the adenine ring of ATP (kinase inhibitors) and adenosine (GPCR ligands).

  • Electronic Modulator: The methoxy group (

    
    ) provides a unique balance of electron-donating resonance (+R) and electron-withdrawing induction (-I), while improving aqueous solubility compared to the lipophilic chloro-precursors often used in synthesis.
    

This guide details the synthetic handling, pharmacophore integration, and therapeutic applications of this moiety.

Synthetic Architecture & Control

The synthesis of 4-methoxy-1,3,5-triazin-2-amine derivatives relies on the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The triazine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

The "Temperature Rule" of Triazine Substitution
  • 0°C: First displacement (highly reactive).

  • Room Temperature (20–25°C): Second displacement.

  • Reflux (>60°C): Third displacement (requires forcing conditions).

Synthetic Workflow Diagram

The following diagram illustrates the modular construction of the scaffold, highlighting the critical divergence point for library generation.

TriazineSynthesis TCT Cyanuric Chloride (Starting Material) Step1 Step 1: Methanolysis (0°C, NaHCO3) TCT->Step1 Inter1 2,4-dichloro-6-methoxy-1,3,5-triazine Step1->Inter1 S_NAr 1 Step2 Step 2: Amination (RT, NH3/Amine) Inter1->Step2 Core 4-chloro-6-methoxy-1,3,5-triazin-2-amine (The 'Handle') Step2->Core S_NAr 2 Step3 Step 3: Functionalization (Suzuki/Buchwald/SNAr) Core->Step3 Target Target Drug Candidate (Kinase/GPCR Ligand) Step3->Target Diversity Point

Figure 1: Modular synthesis pathway. The 'Core' intermediate allows for late-stage diversification at the C6 position.

Pharmacophore Analysis & Binding Modes

Kinase Inhibition (Hinge Binding)

In oncology, this scaffold is a potent ATP-competitive inhibitor. The 2-amino-triazine motif forms a donor-acceptor pair with the kinase hinge region (typically the backbone carbonyl and amide nitrogen of Valine or Alanine residues).

  • N1 (Triazine Ring): Hydrogen Bond Acceptor (binds to Hinge NH).

  • C2-NH2 (Exocyclic Amine): Hydrogen Bond Donor (binds to Hinge C=O).

  • C4-OCH3: Often projects into the solvent front or a small hydrophobic pocket (ribose binding pocket), improving solubility over alkyl/aryl substituents.

Adenosine Receptor Antagonism (A2A/A3)

The scaffold mimics the purine core of adenosine.

  • Application: Parkinson’s disease (A2A antagonists) and Immuno-oncology.

  • Mechanism: The triazine nitrogen network mimics N1, N3, and N7 of the purine ring, locking the receptor in an inactive conformation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

Target: 4-chloro-6-methoxy-1,3,5-triazin-2-amine (The "Handle") Note: This protocol prioritizes selectivity to prevent formation of the dimethoxy byproduct.

Reagents:

  • Cyanuric Chloride (1.0 eq)[1]

  • Methanol (anhydrous)

  • Sodium Bicarbonate (NaHCO3)

  • Ammonium Hydroxide (28% NH3) or specific primary amine.

  • Acetone/Water solvent system.

Step-by-Step Methodology:

  • Solvation (T = -10°C): Dissolve Cyanuric Chloride (18.4 g, 100 mmol) in Acetone (100 mL). Cool the solution to -10°C using an ice/salt bath. Causality: Low temperature is mandatory to freeze the reaction at the mono-substitution stage.

  • First Substitution (Methoxylation): Add Methanol (4.0 mL, 100 mmol) followed by the dropwise addition of aqueous NaHCO3 (8.4 g in 50 mL water). Maintain internal temperature < 0°C. Stir for 2 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of starting material indicates conversion to 2,4-dichloro-6-methoxy-1,3,5-triazine.

  • Second Substitution (Amination): To the same reaction vessel (one-pot), slowly add Ammonium Hydroxide (28%, 15 mL) or a solution of your specific amine (1.0 eq) with DIPEA. Allow the mixture to warm to Room Temperature (25°C) over 4 hours.

    • Critical Check: Do not heat. Heating will displace the final chloride.

  • Workup: Evaporate acetone under reduced pressure. The product usually precipitates as a white solid from the remaining aqueous phase. Filter, wash with cold water, and dry in vacuo.

  • Characterization: 1H NMR (DMSO-d6) should show a singlet for -OCH3 (~3.8 ppm) and broad singlets for -NH2.

Protocol B: Late-Stage Suzuki-Miyaura Coupling

Target: Functionalization of the C6-Chloride Context: Used to attach aryl/heteroaryl groups for potency optimization.

  • Setup: In a microwave vial, combine the Chlorotriazine intermediate (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs2CO3 (2.0 eq).

  • Reaction: Degas with Nitrogen for 5 mins. Seal and heat to 80°C (thermal) or 100°C (microwave) for 1 hour.

  • Purification: The methoxy-amino-triazine products are polar. Purification often requires Reverse Phase Flash Chromatography (C18, Water/Acetonitrile gradient).

Comparative Data: Substituent Effects

The choice of the Methoxy group at C4 versus other common substituents impacts drug-like properties (ADME).

Property-OCH3 (Methoxy)-Cl (Chloro)-CH3 (Methyl)-NH2 (Amino)
Solubility (Aq) High LowLowModerate
Metabolic Stability Moderate (O-demethylation risk)HighModerate (Oxidation)High
H-Bond Capability Acceptor onlyNoneNoneDonor/Acceptor
Electronic Effect Electron Donating (+R)Electron Withdrawing (-I)Weak DonorStrong Donor
Steric Bulk SmallSmallSmallSmall

Table 1: Physicochemical comparison of triazine substituents.

Pathway Visualization: Mechanism of Action

The following diagram details the interaction of the scaffold within the PI3K signaling cascade, a common target for this pharmacophore.

MOA Drug Methoxy-Triazine Inhibitor ATP_Site ATP Binding Pocket (PI3K/mTOR) Drug->ATP_Site Competitive Inhibition (H-bonds) PI3K PI3K Kinase (Active) ATP_Site->PI3K Blocks PIP2 PIP2 PI3K->PIP2 Phosphorylation (Blocked) PIP3 PIP3 PIP2->PIP3 Conversion Halted AKT AKT Signaling PIP3->AKT Downstream Activation Halted Proliferation Tumor Cell Proliferation AKT->Proliferation Growth Arrest

Figure 2: Mechanism of Action for Triazine-based Kinase Inhibitors preventing PIP3 generation.

References

  • Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine (One-Pot Method). Google Patents (CN113943258B). [2]

  • Design and Synthesis of 1,3,5-Triazines as PI3Kα Selective Inhibitors. National Institutes of Health (NIH) / PubMed. [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine GPR84 Antagonists. Journal of Medicinal Chemistry. [Link]

  • A2A Adenosine Receptor Antagonists: Triazolotriazine Scaffolds. MDPI Molecules. [Link]

  • Chloro-s-triazines: Toxicokinetic and Structure-Activity Relationships. PMC - PubMed Central. [Link]

Sources

Method

Advanced Application Note: 4-Methoxy-1,3,5-triazin-2-amine as a Scaffold for Sulfonylurea Herbicide Development

[1] Executive Summary & Chemical Rationale This application note details the methodological integration of 4-Methoxy-1,3,5-triazin-2-amine (CAS: 2805-06-3) into herbicide discovery pipelines. This molecule serves as the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Rationale

This application note details the methodological integration of 4-Methoxy-1,3,5-triazin-2-amine (CAS: 2805-06-3) into herbicide discovery pipelines. This molecule serves as the critical "heterocyclic anchor" in the synthesis of Sulfonylurea (SU) herbicides.[1]

The efficacy of SUs relies on a specific pharmacophore: an aryl-sulfonyl group linked via a urea bridge to a nitrogen-containing heterocycle (the triazine).[2] While the aryl group dictates metabolic stability and crop selectivity, the triazine ring—specifically the 4-methoxy-1,3,5-triazin-2-amine moiety—is essential for high-affinity binding to the Acetolactate Synthase (ALS) enzyme channel.[2]

Mechanism of Action (MoA)

The resulting herbicides function by inhibiting ALS (EC 2.2.1.6), the first committed enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, and Isoleucine).[3][4] Inhibition leads to "starvation" of the plant meristem, halting cell division and causing plant death.

Synthetic Application: Coupling Protocols

The primary utility of 4-Methoxy-1,3,5-triazin-2-amine is its coupling with substituted benzenesulfonyl isocyanates.[2] The following protocol describes the synthesis of a generic Chlorsulfuron-analog to validate the triazine's activity.

Experimental Workflow: Isocyanate Coupling

Safety Warning: Sulfonyl isocyanates are moisture-sensitive and lachrymators.[2] Perform all steps under an inert atmosphere (


 or Ar) in a fume hood.
Materials Required
ReagentRolePurity Requirement
4-Methoxy-1,3,5-triazin-2-amine Core Scaffold>98% (HPLC)
2-Chlorobenzenesulfonyl isocyanateElectrophile>95%
Dichloromethane (DCM)SolventAnhydrous (<50 ppm

)
Triethylamine (TEA)Catalyst (Optional)Dry
Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with 10.0 mmol (1.40 g) of 4-Methoxy-1,3,5-triazin-2-amine. Add 50 mL of anhydrous DCM. Stir until the amine is fully suspended (triazines can be sparingly soluble; fine suspension is acceptable).

  • Addition: Cool the mixture to 0°C in an ice bath. Via a pressure-equalizing addition funnel, add 10.5 mmol of 2-chlorobenzenesulfonyl isocyanate dissolved in 10 mL DCM dropwise over 20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 50% Ethyl Acetate/Hexane).[2] The starting amine spot (

      
      ) should disappear.[2]
      
  • Workup: The product often precipitates as a white solid directly from the DCM solution.

    • If precipitate forms: Filter under vacuum, wash the cake with cold DCM (2 x 10 mL), and dry under vacuum.

    • If soluble: Concentrate the solvent to ~10 mL on a rotary evaporator, then add 50 mL of cold Hexane to induce precipitation.

  • Purification: Recrystallize from Acetonitrile/Ethanol if purity is <95%.

Visualizing the Synthetic Logic

SynthesisWorkflow Reactant1 Aryl Sulfonyl Isocyanate Intermediate Reaction Matrix (DCM, 25°C, N2) Reactant1->Intermediate Dropwise Addn Reactant2 4-Methoxy-1,3,5- triazin-2-amine Reactant2->Intermediate Product Sulfonylurea Herbicide Intermediate->Product Coupling (4-6 Hours) QC QC: HPLC/NMR (Confirm Urea Bridge) Product->QC Validation

Figure 1: Synthetic pathway for coupling the triazine amine scaffold to generate active sulfonylurea herbicides.

Analytical Validation (QC)

Before biological testing, the structural integrity of the synthesized herbicide must be confirmed. The "Triazine Proton" is the diagnostic marker.

  • HPLC Method: C18 Column, Gradient 10% -> 90% ACN in Water (0.1% Formic Acid).[2]

  • 1H NMR (DMSO-d6):

    • Look for the Methoxy singlet (

      
       ppm).[2]
      
    • Look for the Triazine ring proton (Singlet,

      
       ppm) if position 6 is unsubstituted.
      
    • Critical: The Sulfonylurea bridge protons (

      
      ) typically appear as two broad singlets between 
      
      
      
      ppm.[2]

Biological Evaluation: In Vitro ALS Inhibition Assay

This protocol validates that the synthesized molecule successfully inhibits the target enzyme. We utilize the Westerfeld Method , which detects acetoin (the decarboxylated product of acetolactate).

Principle

Active ALS converts Pyruvate


 Acetolactate.[2][5]
In the presence of acid, Acetolactate 

Acetoin. Acetoin + Creatine +

-Naphthol

Red Complex (Absorbance @ 530 nm).[2] Inhibition = Reduced Absorbance. [2]
Reagents Preparation[1][2][6][7][8][9]
  • Extraction Buffer: 100 mM Potassium Phosphate (pH 7.5), 1 mM Sodium Pyruvate, 0.5 mM

    
    , 0.5 mM Thiamine Pyrophosphate (TPP), 10 
    
    
    
    M FAD.[2]
  • Substrate Mix: 100 mM Sodium Pyruvate in phosphate buffer.

  • Stop Solution: 6N

    
    .
    
  • Color Reagents:

    • Solution A: 0.5% Creatine in water.[2]

    • Solution B: 5%

      
      -Naphthol in 2.5N NaOH (Prepare fresh).
      
Protocol Steps
  • Enzyme Extraction:

    • Homogenize 5g of fresh corn or pea shoots (7-day old seedlings) in 15 mL cold Extraction Buffer.

    • Centrifuge at 15,000 x g for 20 mins at 4°C. Supernatant contains the ALS enzyme.

  • Assay Setup (96-well format):

    • Control Wells: 50

      
      L Enzyme + 50 
      
      
      
      L Buffer (No inhibitor).[2]
    • Test Wells: 50

      
      L Enzyme + 10 
      
      
      
      L Test Compound (dissolved in DMSO) + 40
      
      
      L Buffer.
    • Blank: 50

      
      L Buffer (No enzyme).[2]
      
  • Reaction:

    • Add 50

      
      L Substrate Mix  to all wells.[2]
      
    • Incubate at 30°C for 60 minutes.

  • Termination & Decarboxylation:

    • Add 20

      
      L Stop Solution  (
      
      
      
      ).
    • Incubate at 60°C for 15 minutes (converts acetolactate to acetoin).

  • Detection:

    • Add 100

      
      L Solution A  (Creatine).
      
    • Add 100

      
      L Solution B  (
      
      
      
      -Naphthol).[2]
    • Incubate 15 mins at 60°C for color development.

  • Read: Measure Absorbance at 530 nm .

Data Analysis

Calculate % Inhibition:


[2]
Visualizing the Biological Mechanism

ALS_Pathway Pyruvate Pyruvate (Substrate) ALS ALS Enzyme (Target) Pyruvate->ALS Enters Active Site Acetolactate Acetolactate (Precursor) ALS->Acetolactate Normal Catalysis ALS->Acetolactate BLOCKED Inhibitor Synthesized Triazine Herbicide Inhibitor->ALS Blocks Channel BCAA Valine, Leucine (Plant Growth) Acetolactate->BCAA Biosynthesis Death Meristem Starvation (Plant Death) BCAA->Death Depletion

Figure 2: Mechanism of Action.[2] The triazine-based herbicide blocks the ALS channel, preventing the conversion of pyruvate to acetolactate, leading to amino acid depletion.

References

  • Levitt, G. (1983).[2] Sulfonylureas: New High Potency Herbicides. Pesticide Chemistry: Human Welfare and the Environment.

  • Ray, T. B. (1984).[2] Site of action of chlorsulfuron: Inhibition of valine and isoleucine biosynthesis in plants. Plant Physiology, 75(3), 827–831.[2]

  • Westerfeld, W. W. (1945).[2] A Colorimetric Determination of Blood Acetoin. Journal of Biological Chemistry, 161, 495-502.[2]

  • Zhou, Q., et al. (2007).[2] Acetolactate synthase inhibitors: Synthesis and herbicidal activity of new sulfonylureas. Journal of Agricultural and Food Chemistry. [2]

  • BenchChem Application Note. 2-Amino-4,6-dimethoxypyrimidine in Sulfonylurea Synthesis. (Provides analogous coupling conditions).

Sources

Application

4-Methoxy-1,3,5-triazin-2-amine in the synthesis of peptide coupling reagents

This is a comprehensive technical guide designed for researchers and drug development professionals.[1] It addresses the synthesis and application of triazine-based peptide coupling reagents, specifically contextualizing...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals.[1] It addresses the synthesis and application of triazine-based peptide coupling reagents, specifically contextualizing the role of 4-Methoxy-1,3,5-triazin-2-amine and its structural analogs (e.g., DMTMM) in modern organic synthesis.[1][2][3]

Leveraging Methoxy-Amino-Triazine Scaffolds for Amide Bond Formation[1][2]

Executive Summary & Chemical Context

The 1,3,5-triazine core is a privileged scaffold in peptide chemistry, most notably represented by the "gold standard" reagent DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[1][2][4][5] While 4-Methoxy-1,3,5-triazin-2-amine (CAS 1122-73-2) is a distinct, mono-methoxy/mono-amino building block, it serves as a critical model for understanding the Structure-Activity Relationship (SAR) of triazine reagents.[1][2]

In the synthesis of coupling reagents, the reactivity of the triazine ring is modulated by substituents:

  • Electron-Donating Groups (Methoxy, Amino): Stabilize the ring but reduce electrophilicity.

  • Leaving Groups (Chloro, Quaternary Ammonium): Activate the ring for nucleophilic attack by carboxylates.

This guide details the protocols for synthesizing high-efficiency coupling reagents derived from these methoxy-triazine scaffolds and their application in difficult amide couplings (e.g., sterically hindered peptides).[1][2]

Mechanism of Action: The "Superactive Ester" Pathway

Triazine reagents function by converting carboxylic acids into "superactive esters" (triazinyl esters), which are highly reactive toward amines but resistant to racemization.

Figure 1: Activation and Coupling Pathway The diagram below illustrates the conversion of a carboxylic acid to an amide using a triazine-based reagent (DMTMM), highlighting the active intermediate.

DMTMM_Mechanism Reagent Triazine Reagent (DMTMM/CDMT) Intermediate Superactive Ester (Acyloxytriazine) Reagent->Intermediate Activation (Base) Acid Carboxylic Acid (R-COOH) Acid->Intermediate Nucleophilic Attack Product Peptide/Amide (R-CO-NH-R') Intermediate->Product Aminolysis Byproduct Byproduct (Triazinone/DMTOH) Intermediate->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->Product

Caption: Mechanism of amide bond formation via triazinyl-ammonium salts. The carboxylic acid displaces the quaternary ammonium/chloro group to form a reactive acyloxytriazine ester.

Protocol A: Synthesis of the Coupling Reagent (DMTMM Analog)

While 4-methoxy-1,3,5-triazin-2-amine is a stable intermediate, the active coupling reagent requires a good leaving group (like a quaternary ammonium salt).[1][2] The industry standard is the Dimethoxy variant (DMTMM), but the protocol below applies to the general functionalization of the triazine core.

Target Reagent: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).[1][2][4][5] Note: To utilize the specific mono-methoxy amine scaffold, one would first chlorinate the remaining positions to generate a reactive electrophile, but the dimethoxy route is described here for maximum utility.

Materials Required
ReagentRolePurity/Grade
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) Precursor Scaffold>98%
N-Methylmorpholine (NMM) Nucleophile/Base>99%, Anhydrous
Tetrahydrofuran (THF) SolventAnhydrous, HPLC Grade
Diethyl Ether Precipitation SolventACS Grade
Step-by-Step Synthesis
  • Preparation: Flame-dry a 500 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve CDMT (17.5 g, 100 mmol) in THF (100 mL) at room temperature. Ensure complete dissolution.

  • Activation: Dropwise add N-Methylmorpholine (10.2 g, 110 mmol) over 10 minutes.

    • Observation: A white precipitate will begin to form almost immediately.[1] This is the quaternary ammonium salt (DMTMM).

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 4 hours.

    • Critical Control Point: Do not heat.[1] High temperatures can degrade the active salt into the inactive triazinone (DMTOH).

  • Isolation: Filter the white solid using a sintered glass funnel (porosity 3 or 4) under inert atmosphere if possible (the solid is hygroscopic).

  • Washing: Wash the filter cake with anhydrous THF (2 x 20 mL) followed by Diethyl Ether (2 x 20 mL) to remove unreacted amines.

  • Drying: Dry the solid under high vacuum (0.1 mbar) for 6 hours.

    • Yield: Typically 90–95% (approx. 25–26 g).

    • Storage: Store at -20 °C under argon. Stable for 3–6 months.

Protocol B: Peptide Coupling Using Triazine Reagents

This protocol demonstrates the use of the synthesized reagent for coupling a protected amino acid to an amine.

Reaction Matrix
ComponentEquivalentsNotes
Carboxylic Acid (R-COOH) 1.0 eqe.g., Boc-Phe-OH
Amine (R'-NH2) 1.1 eqe.g., H-Ala-OMe[1][2]·HCl
Triazine Reagent (DMTMM) 1.1–1.2 eqThe active coupling agent
N-Methylmorpholine (NMM) 2.0 eqOnly if amine is a salt (e.g., HCl)
Solvent (THF, MeOH, or DMF) 0.1 M Conc.DMTMM is water/alcohol tolerant
Experimental Procedure
  • Solution Preparation: In a clean vial, dissolve the Carboxylic Acid (1.0 mmol) and the Amine (1.1 mmol) in the chosen solvent (5 mL).

    • Note: If using an amine salt (e.g., HCl), add NMM (1.0 eq) to neutralize it first.

  • Reagent Addition: Add DMTMM (1.2 mmol) in a single portion.

    • Why? Unlike carbodiimides (EDC/DCC), triazines do not require pre-activation at 0°C. They can be added directly at room temperature.

  • Monitoring: Stir the mixture at room temperature.

    • Time: Reaction is typically complete in 1–4 hours.[1] Monitor by TLC or LC-MS.[1][2]

    • Byproduct Check: The byproduct (DMTOH) is water-soluble and easily removed.[2]

  • Workup (Extraction):

    • Dilute reaction with Ethyl Acetate (50 mL).

    • Wash with 10% Citric Acid (remove unreacted amine/DMTMM).

    • Wash with Sat. NaHCO3 (remove unreacted acid/DMTOH).

    • Wash with Brine , dry over MgSO4, and concentrate.

  • Purification: If necessary, purify via flash column chromatography.[1]

Structure-Activity Analysis: The "Methoxy-Amine" Scaffold

Why consider 4-Methoxy-1,3,5-triazin-2-amine ? While DMTMM (dimethoxy) is the standard, the mono-methoxy, mono-amino scaffold offers unique tuning possibilities for specialized applications:

  • Stability vs. Reactivity: Replacing a methoxy group with an amino group (as in the title compound) increases electron density on the ring.

    • Effect: This makes the ring less electrophilic.

    • Application: Reagents derived from this scaffold are "softer" electrophiles, potentially reducing racemization in highly sensitive chiral couplings where DMTMM might be too aggressive.

  • Solubility: The amino group allows for further functionalization (e.g., PEGylation) to tune solubility in water or organic solvents.

Comparative Data: Triazine Reagents

Reagent Substituents Reactivity Racemization Risk Stability
CDMT Cl, OMe, OMe Moderate Low High (Solid)
DMTMM NMM+, OMe, OMe High Very Low Moderate (Hygroscopic)

| Amino-Methoxy | NH2, OMe, X | Low-Moderate | Extremely Low | High |[1][2]

Troubleshooting & Optimization (Expert Insights)
  • Issue: Low Yield with Steric Hindrance.

    • Cause: The active ester formation is slow.

    • Solution: Switch solvent to DMF or NMP and increase reaction time to 12 hours. Do not heat, as this promotes ester hydrolysis.[1]

  • Issue: Reagent Decomposition.

    • Sign: DMTMM turns yellow or sticky.[1]

    • Prevention:[1][2] Ensure the precursor CDMT is free of cyanuric chloride traces. Store DMTMM strictly under desiccant.

  • Issue: "Fishy" Smell in Product.

    • Cause: Residual N-methylmorpholine.[1][2]

    • Solution: Perform an extra wash with 10% Citric Acid or dilute HCl (if product is acid-stable).[1][2]

References
  • Kunishima, M., et al. (1999). "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride: An Efficient Condensing Agent for the Synthesis of Amides and Esters."[1][2][4][5] Tetrahedron. Link

  • Kaminski, Z. J. (2000). "Triazine-Based Condensing Reagents."[1][2][3][6] Biopolymers (Peptide Science). Link

  • D'Addona, D., et al. (2021). "Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis." Molecules. Link

  • BLD Pharm. (2024).[1] "Product Datasheet: 4-Methoxy-1,3,5-triazin-2-amine (CAS 1122-73-2)."[1][2][7][8][9] Link

Sources

Method

Application Note: High-Throughput Screening with 4-Methoxy-1,3,5-triazin-2-amine Libraries

Executive Summary The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, capable of providing ligands for a diverse array of biological targets including kinases, G-protein coupled r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, capable of providing ligands for a diverse array of biological targets including kinases, G-protein coupled receptors (GPCRs), and antimicrobials. This Application Note details the construction and high-throughput screening (HTS) of a 4-methoxy-1,3,5-triazin-2-amine focused library.

The specific inclusion of the 4-methoxy substituent modulates the lipophilicity (LogP) and electronic properties of the ring, while the 2-amine position serves as a primary hydrogen bond donor/acceptor motif. This guide provides a self-validating workflow for synthesizing these libraries via temperature-controlled nucleophilic substitution and screening them against biological targets with rigorous statistical validation.

Library Design & Synthesis Strategy

The Orthogonal Reactivity Principle

The synthesis of 1,3,5-triazine libraries relies on the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms can be displaced sequentially by nucleophiles at distinct temperatures, allowing for precise combinatorial control [1].

  • Substitution 1 (

    
    C):  Highly reactive. Used here to install the methoxy  group.
    
  • Substitution 2 (Room Temperature): Moderately reactive. Used to install the amine diversity elements (Library generation).

  • Substitution 3 (Reflux/Heat): Low reactivity.[1] Used to close the ring with a final substituent or left as a chloride for covalent probes.

Synthesis Protocol: 4-Methoxy-1,3,5-triazin-2-amine Core

Objective: Synthesize the core intermediate 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) and diversify it with a library of amines.

Step 1: Core Synthesis (DCMT)
  • Reagents: Cyanuric Chloride (1.0 eq), Methanol (1.0 eq),

    
     (1.1 eq).
    
  • Solvent: Acetone/Water (1:1 v/v) or Dichloromethane (DCM) for anhydrous conditions.

  • Procedure:

    • Dissolve Cyanuric Chloride in acetone and cool to

      
       in an ice-salt bath.
      
    • Add

      
       (solid or aqueous slurry).[2]
      
    • Add Methanol dropwise over 30 minutes, maintaining temperature

      
      .
      
    • Stir for 2 hours at

      
      . Monitor by TLC (Hexane/EtOAc).[3]
      
    • Validation: The product (DCMT) should be a white solid. Purity check via LC-MS is mandatory before library generation.

Step 2: Parallel Library Generation (Amine Displacement)
  • Reagents: DCMT (1.0 eq), Diversity Amines (

    
    , 1.0 eq), DIPEA (Diisopropylethylamine, 1.2 eq).
    
  • Format: 96-well deep-well reaction blocks.

  • Procedure:

    • Dissolve DCMT in THF or DMF.

    • Distribute DCMT solution into wells containing pre-weighed amines.

    • Add DIPEA.

    • Shake at Room Temperature (

      
      )  for 12–24 hours.
      
    • Scavenging: Add polymer-supported isocyanate resin (to scavenge excess amine) and shake for 4 hours. Filter to remove resin.

    • Evaporation: Remove solvent using a Genevac or SpeedVac.

Synthesis Workflow Diagram

SynthesisWorkflow Start Cyanuric Chloride (Starting Material) Step1 Step 1: Methoxylation (MeOH, NaHCO3, 0°C) Start->Step1 Inter Intermediate: 2,4-dichloro-6-methoxy-triazine (DCMT) Step1->Inter Nucleophilic Subst. 1 Step2 Step 2: Library Diversification (R-NH2, DIPEA, RT) Inter->Step2 Parallel Synthesis Purify Purification (Scavenger Resin / Filtration) Step2->Purify Final Final Library: 4-Methoxy-1,3,5-triazin-2-amines Purify->Final QC: LC-MS >90%

Caption: Sequential orthogonal synthesis workflow for generating 4-methoxy-triazin-2-amine libraries.

High-Throughput Screening (HTS) Protocol[4][5]

Assay Development Guidelines

Triazine derivatives often target kinases or GPCRs (e.g., 5-HT7, Adenosine receptors) [2]. For this protocol, we assume a biochemical fluorescence-based assay (e.g., FRET or FP).

Critical Parameters:

  • DMSO Tolerance: Triazines have limited aqueous solubility. Ensure the assay tolerates 1–5% DMSO.

  • Z-Factor (

    
    ):  Must be 
    
    
    
    for a reliable screen [3].[4][5][6][7]
Screening Workflow (384-Well Format)
Reagent Preparation
ComponentConcentrationFunction
Assay Buffer 50 mM HEPES, pH 7.4Maintains physiological pH
Detergent 0.01% Triton X-100Prevents compound aggregation (false positives)
Library Compounds 10

M (Final)
Test concentration
Controls Staurosporine (Pos), DMSO (Neg)Define dynamic range
Step-by-Step Protocol
  • Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense 50 nL of library compounds (in 100% DMSO) into 384-well low-volume black plates.

  • Reagent Addition: Add 5

    
    L of Enzyme/Protein solution using a bulk dispenser (e.g., Multidrop). Incubate for 15 min at RT.
    
  • Substrate Addition: Add 5

    
    L of Substrate/Detection mix.
    
  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read fluorescence signal on a multimode plate reader (e.g., PHERAstar or EnVision).

Data Analysis & Validation

Calculate the Z-Factor for every plate to ensure technical validity before analyzing compound activity.



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean signal of positive/negative controls.[8]
    

Hit Definition: Compounds exhibiting activity


 standard deviations from the negative control mean (Mean + 3

).
Triage Logic Diagram

HTS_Triage Screen Primary Screen (Single Point, 10µM) ZCalc QC: Calculate Z-Factor (Pass if Z' > 0.5) Screen->ZCalc ZCalc->Screen Fail (Repeat) HitSel Hit Selection (> Mean + 3SD) ZCalc->HitSel Valid Plate Counter Counter Screen (Remove False Positives) HitSel->Counter DoseResp Dose Response (Determine IC50) Counter->DoseResp Specific Hits

Caption: HTS triage funnel from primary screening to IC50 determination.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Z-Factor (< 0.4) High pipetting error or signal drift.Recalibrate liquid handlers; use a ratiometric readout (e.g., FRET) to normalize volume errors.
Compound Precipitation High lipophilicity of methoxy-triazine core.Reduce compound concentration to 1

M or increase DMSO to 2% (if tolerated).
False Positives Aggregation-based inhibition.Add 0.01% Triton X-100 to assay buffer; run a counter-screen with an unrelated enzyme.
Incomplete Synthesis Low reactivity of specific amines.[1]For sterically hindered amines, increase reaction temperature to

or use microwave irradiation [4].

References

  • Blotny, G. (2006).[1] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. Link

  • Modh, H., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules. Link

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Menicagli, R., et al. (2025).[1] Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives. MDPI. Link

Sources

Application

Application Note: High-Sensitivity Determination of 4-Methoxy-1,3,5-triazin-2-amine

This Application Note provides a rigorous, field-validated guide for the detection and quantification of 4-Methoxy-1,3,5-triazin-2-amine (CAS 2805-76-7).[1] While often overshadowed by its 6-methyl analog (a common sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated guide for the detection and quantification of 4-Methoxy-1,3,5-triazin-2-amine (CAS 2805-76-7).[1] While often overshadowed by its 6-methyl analog (a common sulfonylurea herbicide metabolite), this specific amine is a critical intermediate in the synthesis of specialized agrochemicals and nucleoside analogs.[1]

Due to its high polarity, low molecular weight, and potential genotoxicity (PGI), this compound presents significant chromatographic retention and detection challenges.[1]

Introduction & Scientific Context

4-Methoxy-1,3,5-triazin-2-amine is a small, polar heterocyclic amine.[1] In pharmaceutical and agrochemical development, it serves two primary roles:

  • Key Intermediate: Used in the synthesis of triazine-based kinase inhibitors and herbicides.[1]

  • Potential Genotoxic Impurity (PGI): As an amino-triazine, it falls under scrutiny for potential mutagenicity (ICH M7 guidelines), requiring trace-level monitoring (ppm/ppb) in drug substances.[1]

Analytical Challenges:

  • Retention: Its basicity and polarity cause it to elute in the void volume on standard C18 columns.[1]

  • Detection: It lacks a strong chromophore for UV detection at trace levels, making MS/MS the gold standard.

  • Matrix Interference: Low molecular weight (126.12 Da) makes it susceptible to background noise in complex matrices.[1]

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate detection method based on the sample concentration and matrix complexity.

AnalyticalWorkflow Sample Sample Matrix (API, Soil, Water) ConcCheck Estimated Concentration? Sample->ConcCheck HighConc High (>0.1 mg/mL) (Purity/Assay) ConcCheck->HighConc High TraceConc Trace (<10 µg/mL) (Impurity/Residue) ConcCheck->TraceConc Low Prep_Dilute Direct Dilution (Water/ACN) HighConc->Prep_Dilute Prep_SPE Solid Phase Extraction (MCX or HLB) TraceConc->Prep_SPE HPLC_UV Method A: HPLC-UV (QC/Assay) Result1 Result1 HPLC_UV->Result1 Purity % LC_MS Method B: LC-MS/MS (PGI/Metabolite) Result2 Result2 LC_MS->Result2 ppm/ppb Level Prep_Dilute->HPLC_UV Prep_SPE->LC_MS

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Method A: LC-MS/MS for Trace Analysis (Gold Standard)

Scope: Quantification of genotoxic impurities (GTI) or environmental residues at ppb (ng/mL) levels.[1]

3.1. Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP) or HILIC columns are superior to C18 for retaining this polar amine.[1]

    • Recommended: Agilent Poroshell 120 PFP (2.1 x 100 mm, 2.7 µm) or Waters XBridge BEH Amide.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for retention)[1]

    • 1-6 min: 5% -> 40% B[1]

    • 6-8 min: 95% B (Wash)[1]

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

3.2. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.[1]

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
4-Methoxy-1,3,5-triazin-2-amine 127.1 [M+H]⁺85.0 18Quantifier
69.0 25Qualifier
42.1 30Qualifier
Internal Standard (e.g., Atrazine-d5)221.1179.120Reference

Technical Note: The fragmentation pattern typically involves the loss of the methoxy group and ring cleavage. The transition 127.1 -> 85.0 corresponds to the loss of the isocyanate/methoxy moiety, a characteristic cleavage for methoxy-triazines.[1]

Method B: HPLC-UV for Purity & Assay

Scope: Raw material release testing or reaction monitoring (mg/mL levels).

  • Column: C18 High-Load (e.g., Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 20 mM Phosphate Buffer (pH 7.0) Note: Neutral pH improves retention of the free base.

    • B: Acetonitrile.[1][2]

  • Isocratic Mode: 85% A / 15% B.[1]

  • Detection: UV at 220 nm (Amine absorption) and 254 nm (Triazine ring).[1]

  • Retention Time: Expect elution ~3.5 - 4.5 min.[1]

Sample Preparation Protocols
Protocol 5.1: Drug Substance (API) Impurity Extraction
  • Weigh: 50 mg of API into a 15 mL centrifuge tube.

  • Dissolve: Add 5.0 mL of 0.1% Formic Acid in Water. (Target analyte is soluble in acid; many lipophilic APIs will precipitate or form a suspension).[1]

  • Sonicate: 10 minutes.

  • Centrifuge: 10,000 rpm for 5 mins to pellet the API.

  • Filter: Supernatant through a 0.2 µm PTFE filter.

  • Inject: Direct injection into LC-MS/MS.

Protocol 5.2: Environmental/Water Enrichment (SPE)

For detection limits < 0.1 ppb in water.[1]

  • Cartridge: Mixed-Mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB).[1]

    • Rationale: MCX binds the basic amine group selectively.[1]

  • Condition: 3 mL Methanol, then 3 mL Water (pH 2).

  • Load: 100 mL sample (acidified to pH 2).

  • Wash: 3 mL 0.1 N HCl in Water (removes neutrals/acids).

  • Elute: 3 mL 5% Ammonium Hydroxide in Methanol.

  • Evaporate & Reconstitute: Dry under N2, reconstitute in Mobile Phase A.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met during setup:

ParameterAcceptance CriteriaScientific Rationale
System Suitability %RSD of peak area < 2.0% (n=6)Confirms instrument stability before running unknowns.
Linearity (R²) > 0.995 (Range: 1 ng/mL – 1000 ng/mL)Ensures accurate quantitation across dynamic range.[1]
Recovery (Accuracy) 80% – 120% (Spiked Matrix)Verifies extraction efficiency from the specific matrix.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Defines the sensitivity floor; critical for PGI analysis.
Troubleshooting & Expert Insights
  • Issue: Peak Tailing.

    • Cause: Interaction between the amine and residual silanols on the column.[1]

    • Fix: Increase buffer concentration to 20 mM or use a "base-deactivated" column (e.g., BEH or XBridge technology).[1]

  • Issue: Carryover.

    • Cause: Amines stick to stainless steel capillaries.[1]

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.[1]

  • Differentiation from 6-Methyl Analog:

    • Many researchers confuse 4-Methoxy-1,3,5-triazin-2-amine (MW 126) with 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (MW 140).[1]

    • Verification: Always check the parent ion.[1] If you see m/z 141, you have the methyl-derivative (common herbicide metabolite).[1] If you see m/z 127, you have the target hydrogen-derivative.[1]

References
  • BenchChem. A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives. (2025).[1][2][3][4][5][6] Retrieved from [1]

  • Agilent Technologies. Determination of Primary Aromatic Amines by LC/MS/MS. (2019).[1] Retrieved from [1]

  • US EPA. Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS.[1] (2007).[1][6][7] Retrieved from [1]

  • PubChem. Compound Summary: 2-Amino-4-methoxy-s-triazine (CAS 2805-76-7).[1] Retrieved from [1]

  • Thermo Fisher Scientific. Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software. Retrieved from [1]

Sources

Method

4-Methoxy-1,3,5-triazin-2-amine reaction with primary and secondary amines

Application Note: Advanced Aminolysis of 4-Methoxy-1,3,5-triazin-2-amine Part 1: Executive Summary & Strategic Context The Chemical Challenge: 4-Methoxy-1,3,5-triazin-2-amine represents a unique "deactivated" electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Aminolysis of 4-Methoxy-1,3,5-triazin-2-amine

Part 1: Executive Summary & Strategic Context

The Chemical Challenge: 4-Methoxy-1,3,5-triazin-2-amine represents a unique "deactivated" electrophile in heterocyclic chemistry. Unlike its highly reactive precursor (cyanuric chloride), this scaffold possesses an electron-donating amino group (


) that stabilizes the ring via resonance, significantly raising the activation energy required for subsequent Nucleophilic Aromatic Substitution (

). Furthermore, the methoxy group (

) is a significantly poorer leaving group than chloride.

The Application: Reaction with primary and secondary amines is the critical gateway to synthesizing


-substituted-1,3,5-triazine-2,4-diamines . This structural motif is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for:
  • Kinase Inhibitors: (e.g., PIM1, mTOR inhibitors).

  • Adenosine Receptor Antagonists: (e.g.,

    
     receptor ligands).
    
  • Supramolecular Assemblies: Hydrogen-bonding motifs for self-assembly.

Scope of this Guide: This note details the high-energy protocols (Microwave and Thermal) required to force the displacement of the methoxy group by amines, transforming a mono-amine precursor into a versatile diamine library.

Part 2: Mechanistic Principles

The reaction follows an Addition-Elimination (


) mechanism .[1] Because the triazine ring is electron-deficient, it is susceptible to nucleophilic attack. However, the presence of the exocyclic amine at position 2 donates electron density into the ring, making the carbon at position 4 less electrophilic.

Key Mechanistic Factors:

  • Nucleophile Approach: The amine attacks Carbon-4.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

  • Elimination: The methoxide ion (

    
    ) is expelled, restoring aromaticity.
    
  • Proton Transfer: The expelled methoxide deprotonates the newly attached amine (or an auxiliary base does so).

Diagram 1: Reaction Mechanism & Pathway

SNAr_Mechanism cluster_conditions Required Conditions SM 4-Methoxy-1,3,5- triazin-2-amine (Substrate) TS Meisenheimer Complex (Anionic Intermediate) SM->TS Nucleophilic Attack (Rate Limiting) Amine Primary/Secondary Amine (H-NR2) (Nucleophile) Amine->TS Prod 2,4-Diamino- 1,3,5-triazine (Product) TS->Prod Elimination of -OMe LG Methanol (Byproduct) TS->LG Cond High Temp (>100°C) OR Microwave Irradiation

Caption: The


 pathway requires overcoming the electronic deactivation of the triazine ring.

Part 3: Experimental Protocols

Method A: Microwave-Assisted Aminolysis (Recommended)

Best for: Rapid library generation, hindered amines, and high-throughput screening.

Reagents:

  • Substrate: 4-Methoxy-1,3,5-triazin-2-amine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (2.5 – 3.0 equiv)

  • Solvent: Ethanol (EtOH) or 1,4-Dioxane (anhydrous)

  • Base (Optional): DIPEA (Diisopropylethylamine) if using amine salts.

Protocol:

  • Preparation: In a 10 mL microwave-compatible vial, dissolve 1.0 mmol of the triazine substrate in 3 mL of EtOH.

  • Addition: Add 3.0 mmol of the target amine.

    • Note: Excess amine acts as both nucleophile and proton scavenger.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:

    • Temperature: 120°C – 140°C

    • Time: 20 – 40 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter and wash with cold EtOH.

    • If soluble: Evaporate solvent under reduced pressure. Resuspend in EtOAc, wash with water (x2) and Brine (x1). Dry over

      
      .
      
  • Purification: Flash column chromatography (MeOH/DCM gradient 0

    
     10%).
    
Method B: Thermal Reflux (Conventional)

Best for: Large-scale synthesis (>5g) or heat-sensitive amines.

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvent System: Use

    
    -Butanol or 1,4-Dioxane. (Higher boiling point solvents are required to drive the reaction).
    
  • Reaction: Combine triazine (1.0 equiv) and Amine (3.0 equiv).

  • Heating: Heat to reflux (

    
    ) for 12–24 hours.
    
    • Monitoring: Check by TLC (System: 10% MeOH in DCM). The starting material (higher

      
      ) should disappear; the product is more polar (lower 
      
      
      
      ) due to the additional H-bond donor/acceptor.
  • Workup: Remove solvent in vacuo. Recrystallize from EtOH/Water or purify via chromatography.

Part 4: Data Analysis & Validation

To validate the transformation, you must confirm the loss of the methoxy group and the incorporation of the amine.

Table 1: Key Spectral Indicators (NMR)

FeatureStarting Material (Substrate)Product (Diamine)Notes

NMR (-OMe)
Singlet

3.90 - 4.00 ppm
Absent Definitive proof of substitution.

NMR (Ring-H)
Singlet

8.00 - 8.50 ppm
Singlet

7.90 - 8.30 ppm
Slight upfield shift due to increased electron donation.

NMR (C-OMe)
Signal ~54-55 ppmAbsent
MS (ESI)

of Substrate

of Substrate - 31 + Mass(Amine)
Mass shift corresponds to

loss and

gain.
Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: 4-Methoxy-1,3,5- triazin-2-amine CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine MethodA Method A: Microwave (140°C, 30 min) Solvent: EtOH CheckAmine->MethodA Yes (Secondary/Bulky) MethodB Method B: Thermal Reflux (24h) Solvent: n-Butanol CheckAmine->MethodB No (Primary/Linear) Analysis Analyze Crude (LCMS/NMR) MethodA->Analysis MethodB->Analysis Result Check for disappearance of -OMe peak (~3.9 ppm) Analysis->Result Purify Purification: Flash Chromatography (DCM:MeOH) Result->Purify Conversion >90% Retry Retry with NaH/THF (Anionic activation) Result->Retry No Reaction

Caption: Decision tree for selecting the optimal aminolysis protocol based on amine sterics.

Part 5: Troubleshooting & Critical Nuances

  • The "Inert" Substrate: If the reaction fails (common with electron-deficient anilines or highly hindered secondary amines), the triazine ring is not electrophilic enough.

    • Solution: Add a Lewis Acid catalyst (

      
      , 10 mol%) or use the Lithium Amide method  (pre-deprotonate the amine with LiHMDS in THF at 0°C, then add the triazine).
      
  • Regioselectivity: The starting material has an unsubstituted position (C-6). Under standard nucleophilic conditions, attack occurs almost exclusively at the C-4 (methoxy) position because the methoxide is a better leaving group than the hydride (

    
    ). You will not observe substitution at C-6 unless oxidative conditions are present.
    
  • Solvent Effects: Avoid water. While triazines are stable, hydroxide ions (

    
    ) can compete with your amine at high temperatures, leading to hydrolysis (formation of 2-amino-4-hydroxy-triazine, a tautomer of isocyanuric acid). Use anhydrous solvents.
    

References

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.

  • Mittal, A., et al. (2021).[2] Triazine-based analogues as potent PIM-1 kinase inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 40, 127909.

  • Menicagli, R., et al. (2004). Microwave-assisted synthesis of 1,3,5-triazinyl-amines. Tetrahedron Letters, 45(41), 7649-7652.

  • Probst, K. C., & Schneller, S. W. (2018). Nucleophilic Aromatic Substitution of 2-Amino-4-methoxy-s-triazine. Journal of Heterocyclic Chemistry, 55(4), 982-986.

Sources

Application

Solid-phase synthesis protocols using triazine derivatives

Application Note: High-Fidelity Solid-Phase Synthesis of 1,3,5-Triazine Combinatorial Libraries Executive Summary & Strategic Rationale The 1,3,5-triazine (s-triazine) core is a "privileged scaffold" in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of 1,3,5-Triazine Combinatorial Libraries

Executive Summary & Strategic Rationale

The 1,3,5-triazine (s-triazine) core is a "privileged scaffold" in medicinal chemistry, ubiquitous in kinase inhibitors, antimicrobials, and energetic materials. Its planar, electron-deficient architecture allows for the precise spatial arrangement of three distinct pharmacophores.

For drug development professionals, the value of triazine chemistry lies in its Temperature-Dependent Orthogonality . Unlike traditional scaffolds requiring complex protection/deprotection schemes, 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT) undergoes sequential Nucleophilic Aromatic Substitution (


) reactions controlled purely by thermodynamics.

This guide details a robust, self-validating solid-phase synthesis (SPS) workflow for generating high-purity triazine libraries. We focus on utilizing the triazine ring as the central Scaffold , immobilized onto a polymer support, allowing for the rapid combinatorial scanning of chemical space.

Mechanistic Framework: Temperature-Controlled Orthogonality

The reactivity of the three chlorine atoms on TCT decreases stepwise as electron-donating nucleophiles are added, stabilizing the ring and raising the activation energy for subsequent substitutions.

  • 
     (High Reactivity):  Displaced at 0°C . (Kinetic control)
    
  • 
     (Moderate Reactivity):  Displaced at Room Temperature (25°C) .
    
  • 
     (Low Reactivity):  Displaced at 60–80°C . (Thermodynamic control)
    
Visualization: The Triazine Cascade

Triazine_SNAr_Pathway TCT Cyanuric Chloride (TCT) Sub1 Mono-Substituted (Resin Capture) TCT->Sub1 Nucleophile 1 0°C, 1-2h Sub2 Di-Substituted (Diversity Point 1) Sub1->Sub2 Nucleophile 2 RT, 4-12h Sub3 Tri-Substituted (Diversity Point 2) Sub2->Sub3 Nucleophile 3 60-80°C, 12-24h

Figure 1: The thermodynamic cascade of cyanuric chloride substitution. Control of temperature ensures chemoselectivity without protecting groups.

Experimental Protocols

Safety Warning: Cyanuric chloride is a lachrymator and corrosive. All weighing and handling must occur in a functioning fume hood. TCT is moisture-sensitive; store in a desiccator.

Protocol A: Resin Preparation & Scaffold Loading (The 0°C Step)

This step immobilizes the triazine core onto the solid support. We utilize Rink Amide ChemMatrix or Polystyrene resin. The resin's amine acts as the first nucleophile.

Materials:

  • Rink Amide Resin (Loading: 0.5–0.7 mmol/g)

  • Cyanuric Chloride (TCT)[1]

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) and Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Swelling: Place 500 mg of resin in a fritted polypropylene syringe reactor. Swell in DCM (5 mL) for 30 minutes. Drain.

  • Deprotection (Fmoc Removal): Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x), and finally anhydrous THF (3x).

    • Critical: The resin must be strictly anhydrous before TCT addition to prevent hydrolysis of the chlorines.

  • Activation (0°C): Prepare a solution of TCT (3.0 equiv) in anhydrous THF inside a separate vial. Cool both the resin syringe and the TCT solution to 0°C in an ice bath.

  • Loading: Add the cold TCT solution to the resin. Immediately add DIEA (6.0 equiv) dropwise.

  • Incubation: Agitate gently at 0°C for 2 hours . Do not let the temperature rise, or "double loading" (bridging two resin sites) may occur.

  • Washing: Drain and wash rapidly with cold THF (3x) followed by anhydrous DCM (3x).

  • Validation (Kaiser Test): Perform a Kaiser (Ninhydrin) test.

    • Result: The beads should remain colorless (indicating consumption of free amines). A blue color indicates incomplete loading; repeat steps 3-5 if necessary.

Protocol B: Library Diversification (RT and Heat)

Step-by-Step Methodology:

  • First Diversity Point (

    
    -amine): 
    
    • Swell the TCT-loaded resin in THF.

    • Add Amine #1 (5.0 equiv) and DIEA (10.0 equiv) in THF.

    • Agitate at Room Temperature (25°C) for 4–6 hours.

    • Wash: DMF (3x), DCM (3x).

    • Note: Aromatic amines (anilines) are less nucleophilic and may require overnight shaking or mild warming (35°C).

  • Second Diversity Point (

    
    -amine): 
    
    • Add Amine #2 (5.0 equiv) and DIEA (10.0 equiv) in Dioxane or DMSO (high boiling point solvents are required).

    • Agitate at 60°C–80°C for 12–24 hours.

    • Expert Insight: If using volatile amines, use a sealed pressure vial or microwave reactor (see optimization table).

    • Wash: DMF (5x), DCM (5x), MeOH (3x).

Protocol C: Cleavage & Isolation
  • Final Wash: Ensure all reagents are removed. Wash with DCM (5x) and dry resin under vacuum for 30 mins.

  • Cleavage Cocktail: Add 95% TFA / 2.5%

    
     / 2.5% TIS (Triisopropylsilane).
    
  • Incubation: Shake at RT for 2 hours.

  • Isolation: Filter the cleavage solution into cold diethyl ether. The peptide/triazine construct will precipitate. Centrifuge, decant ether, and lyophilize.

Data Analysis & Optimization

Reaction Monitoring Workflow

Visualizing the success of each step is critical in SPS.

Monitoring_Workflow Step1 Resin Loading (0°C) Test1 Kaiser Test (Ninhydrin) Step1->Test1 Result1 Colorless Beads? (Success) Test1->Result1 Yes Step2 Diversity Point 1 (RT) Result1->Step2 Test2 Chloranil Test (For 2° Amines) Step2->Test2 Step3 Diversity Point 2 (Heat) Test2->Step3 Test3 Micro-Cleavage (LC-MS) Step3->Test3

Figure 2: Quality control decision tree. Note that standard Kaiser tests may yield false negatives on the electron-deficient triazine ring; micro-cleavage is the gold standard for Step 3.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Incomplete Loading Moisture in solvent/resinDry resin in vacuum desiccator; use fresh anhydrous THF.
Resin Cross-linking Temp > 5°C during loadingMaintain strict 0°C; increase solvent volume to dilute sites.
Low Yield (Step 3) Steric hindrance of

Switch solvent to NMP; increase temp to 90°C; use Microwave (50W, 15 min).
Hydrolysis (

byproduct)
Wet solvents during heatingEnsure Dioxane/DMSO is anhydrous; use sealed vessels.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Masquère, N., et al. (2020).[2] "Protocol for synthesis of di- and tri-substituted s-triazine derivatives." MethodsX, 7, 100806.

  • Sun, Q., et al. (2014). "Solid-phase synthesis of 1,3,5-triazine derivatives." Combinatorial Chemistry & High Throughput Screening, 17(5).

  • Bhat, R.G., et al. (2021).[3] "s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation." Molecules, 26(9), 2603.

  • Gong, Y.D., et al. (2004). "Solid-phase synthesis of triazine-based combinatorial libraries." Journal of Combinatorial Chemistry, 6(3), 382-390.

Sources

Method

Application Note: High-Sensitivity Quantification of 4-Methoxy-1,3,5-triazin-2-amine by LC-MS/MS

The following Application Note and Protocol is designed for researchers in pharmaceutical development and environmental toxicology. It addresses the specific challenges of quantifying 4-Methoxy-1,3,5-triazin-2-amine (MTA...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers in pharmaceutical development and environmental toxicology. It addresses the specific challenges of quantifying 4-Methoxy-1,3,5-triazin-2-amine (MTA), a polar, low-molecular-weight metabolite and potential genotoxic impurity.[1]

Executive Summary & Scientific Rationale

4-Methoxy-1,3,5-triazin-2-amine (MTA) is a critical degradation product of sulfonylurea herbicides (e.g., chlorsulfuron) and a structural analog to known pharmaceutical intermediates.[1] Its quantification is chemically challenging due to two factors:

  • High Polarity (Low logP): The compound exhibits poor retention on standard C18 columns, often co-eluting with the solvent front where ion suppression is severe.

  • Low Molecular Weight (126.1 Da): The low precursor mass falls into the "chemical noise" region of many mass spectrometers, requiring highly specific fragmentation (MRM) to achieve adequate signal-to-noise (S/N) ratios.[1]

This protocol utilizes Mixed-Mode Cation Exchange (MCX) solid-phase extraction to isolate the basic amine from complex matrices, coupled with High-Aqueous Stable Reversed-Phase Chromatography to ensure retention and separation from isobaric interferences.[1]

Method Development Strategy

Chromatographic Selection: Overcoming the "Void Volume" Trap

Standard C18 columns suffer from "phase collapse" (dewetting) in the 100% aqueous conditions required to retain MTA. To ensure robust retention (


), this method employs a C18-PFP (Pentafluorophenyl)  or a High-Strength Silica (HSS) T3  stationary phase.[1]
  • Mechanism: The PFP phase offers pi-pi interactions with the triazine ring, while T3 bonding technologies allow operation in 100% aqueous mobile phases without dewetting.

Ionization & Fragmentation Logic[1][2][3]
  • Ionization: Electrospray Ionization in Positive Mode (ESI+).[1] The exocyclic amine group is easily protonated (

    
    ).
    
  • Fragmentation: Triazines typically fragment via ring cleavage or loss of side chains.[1]

    • Primary Transition:[1] Loss of the methoxy group or ring opening (e.g., loss of HNCO).

    • Optimization: Source temperature must be kept moderate (350–450°C) to prevent thermal degradation of the thermally labile methoxy group before ionization.

Experimental Protocol

Chemicals and Reagents[4]
  • Reference Standard: 4-Methoxy-1,3,5-triazin-2-amine (>98% purity).[1]

  • Internal Standard (IS): Atrazine-d5 (structural analog) or custom synthesized 4-Methoxy-1,3,5-triazin-2-amine-d3.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).[1]

Sample Preparation (Solid Phase Extraction - MCX)

Recommended for Plasma or Dissolved Drug Substance.[1]

  • Conditioning:

    • 1 mL MeOH[1][2]

    • 1 mL Water[1][3][2][4][5]

  • Loading:

    • Acidify sample (pH 2-3) with Formic Acid to ensure MTA is protonated.[1]

    • Load sample onto Oasis MCX (or equivalent mixed-mode cation exchange) cartridge.[1]

    • Rationale: The positively charged amine binds to the sulfonate groups of the sorbent.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water (Removes neutrals/acids).[1]

    • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).[1]

  • Elution:

    • Elute with 2 x 500 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1][6] High pH deprotonates the amine, breaking the ionic interaction and releasing the analyte.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase A (95% Water).

LC-MS/MS Conditions
Liquid Chromatography[4][5][7][8][9][10]
  • System: UHPLC (e.g., Agilent 1290, Waters H-Class).[1]

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) OR Phenomenex Kinetex Biphenyl.[1]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.002Hold (Focusing)
1.002Start Elution
5.0040Linear Gradient
5.1095Wash
7.0095End Wash
7.102Re-equilibration
10.002Stop
Mass Spectrometry (MRM Parameters)
  • Source: ESI Positive (ESI+).[1]

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 450°C.

  • Precursor Ion:

    
     127.1 
    
    
    
    .[1]

MRM Transitions (Optimize via Infusion):

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Role
MTA 127.185.0 18-22Quantifier (Ring Cleavage)
MTA 127.158.0 25-30Qualifier
MTA 127.142.035Qualifier
IS (Atrazine-d5) 221.1179.125Internal Standard

Note: The 127->85 transition corresponds to the characteristic loss of the N-C-N fragment common in triazines. Exact collision energies vary by instrument vendor (Sciex vs. Thermo vs. Waters).[1]

Visualized Workflow (DOT Diagram)

MTA_Workflow cluster_prep Sample Preparation (MCX SPE) cluster_lcms LC-MS/MS Analysis Sample Crude Sample (Plasma/API) Acidify Acidify (pH 2-3) Protonate Amine Sample->Acidify Load Load MCX Cartridge (Ionic Binding) Acidify->Load Wash Wash Steps 1. Acidic Water 2. 100% MeOH Load->Wash Elute Elute 5% NH4OH in MeOH Wash->Elute Recon Reconstitute 100% Aqueous Buffer Elute->Recon Column HSS T3 Column (Retains Polar Amines) Recon->Column ESI ESI+ Source (m/z 127.1) Column->ESI MRM MRM Detection 127.1 -> 85.0 ESI->MRM Validation Data Validation (Linearity, Accuracy) MRM->Validation

Caption: Workflow for the extraction and quantification of 4-Methoxy-1,3,5-triazin-2-amine using Mixed-Mode Cation Exchange (MCX) and LC-MS/MS.

Validation Parameters & Acceptance Criteria

To ensure the method meets regulatory standards (e.g., ICH M10), the following validation parameters must be established:

ParameterProcedureAcceptance Criteria
Linearity 6-point calibration curve (e.g., 0.5 – 100 ng/mL).

; Back-calc accuracy ±15%.
LOD / LOQ Signal-to-Noise ratio calculation.[1]LOD (S/N > 3); LOQ (S/N > 10).[1]
Accuracy Spiked QC samples at Low, Mid, High levels (n=5).85-115% recovery.[1]
Precision Intra-day and Inter-day repeatability.CV < 15% (20% at LOQ).[1]
Matrix Effect Compare slope of curve in matrix vs. solvent.80-120% (If outside, use Matrix-Matched Standards).
Carryover Inject blank after highest standard.< 20% of LOQ signal.
Expert Troubleshooting Tips
  • Peak Tailing: If the amine peak tails significantly, increase the Ammonium Formate concentration to 20 mM or ensure the column is fully equilibrated (triazines are "sticky").

  • Carryover: Triazines adsorb to plastic.[1] Use glass vials and consider a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.[1]

  • Isobaric Interferences: If analyzing in the presence of methylated triazines, ensure chromatographic resolution, as in-source fragmentation of methylated analogs can sometimes mimic the des-methyl parent.

References

  • US EPA. (2007).[1] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS. United States Environmental Protection Agency.[1][9] Link

  • Benvenuto, F. et al. (2010).[1] Study of the fragmentation of 1,3,5-triazine herbicides by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[1] Link

  • European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation.[1]Link

  • Thermo Fisher Scientific. (2008).[1][9] Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS. Application Note 62880.[1][9] Link

Sources

Application

Application Note: Accelerated One-Pot Synthesis of Trisubstituted 1,3,5-Triazines via Microwave Irradiation

) Abstract & Introduction The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse pharmacophores including anticancer (e.g., Altretamine), antimicrobial,...

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract & Introduction

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse pharmacophores including anticancer (e.g., Altretamine), antimicrobial, and herbicidal agents (e.g., Atrazine).[1][2] Traditional synthesis relies on the stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT).

While the first substitution occurs readily at


, the subsequent substitutions are kinetically hindered due to the progressive deactivation of the triazine ring. Conventional thermal methods for the third substitution often require prolonged reflux (12–24 hours) in high-boiling solvents, leading to side reactions and difficult purification.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these activation barriers. By leveraging dielectric heating, researchers can achieve quantitative trisubstitution in minutes rather than days, facilitating rapid library generation for structure-activity relationship (SAR) studies.

Mechanistic Foundation: Temperature-Controlled Selectivity[1]

The synthesis of trisubstituted s-triazines hinges on the


 mechanism . The reactivity of the TCT core is governed by the electron-withdrawing nature of the chlorine atoms.
  • Step 1 (High Reactivity): The first chlorine is displaced by a nucleophile at

    
     . The ring is highly electron-deficient.
    
  • Step 2 (Moderate Reactivity): The introduction of an electron-donating group (e.g., amine, alkoxy) reduces the electrophilicity of the ring. The second displacement requires Room Temperature (RT) to

    
     .
    
  • Step 3 (Low Reactivity): With two substituents installed, the ring is significantly deactivated. Displacing the final chlorine typically requires high energy (

    
     ).
    

Microwave Advantage: Microwave irradiation provides direct energy transfer to the polar solvent/reagents, overcoming the high activation energy of the third step instantly without the thermal lag of oil baths.

Reaction Pathway Diagram[1]

TriazinePathway cluster_legend Reactivity Gradient TCT Cyanuric Chloride (TCT) Mono Mono-Substituted Intermediate TCT->Mono Nucleophile 1 0°C (Ice Bath) Di Di-Substituted Intermediate Mono->Di Nucleophile 2 MW: 50-60°C (5 mins) Tri Trisubstituted 1,3,5-Triazine Di->Tri Nucleophile 3 MW: 120-140°C (10 mins) Text Reactivity decreases with each substitution step.

Figure 1: Stepwise displacement of chlorine atoms on the s-triazine core. Note the escalating energy requirements for subsequent steps.

Experimental Protocol: Sequential One-Pot Synthesis

This protocol describes the synthesis of a chemically diverse trisubstituted triazine library. The "One-Pot" aspect is achieved by sequential addition of reagents into the microwave vial, eliminating intermediate work-up.[3]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Cyanuric Chloride (Recrystallized from hexane if necessary).

  • Nucleophiles: Primary/Secondary amines, phenols, or thiols.

  • Base: Diisopropylethylamine (DIPEA) or

    
     (for phenols).
    
  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide). Note: DMF is preferred for higher temperatures (

    
    ) due to its high boiling point and excellent microwave absorbance.
    
Step-by-Step Workflow
Step 1: First Substitution (The "Cold" Step)

Microwaves are generally not used here to prevent over-substitution (formation of disubstituted byproducts).

  • Dissolve Cyanuric Chloride (

    
     equiv) in dry THF/DMF in a microwave-safe vial containing a magnetic stir bar.
    
  • Cool the vial to

    
     using an ice bath.
    
  • Add Amine 1 (

    
     equiv) and DIPEA (
    
    
    
    equiv) dropwise.
  • Stir at

    
     for 15–30 minutes.
    
  • Checkpoint: TLC (Hexane:EtOAc 8:2) should show complete consumption of TCT.

Step 2: Second Substitution (Mild MW Heating)
  • Add Amine 2 (

    
     equiv) and DIPEA (
    
    
    
    equiv) directly to the same vial.
  • Seal the vial and place it in the microwave reactor.

  • MW Parameters:

    • Temperature:

      
      [1]
      
    • Time: 5 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

Step 3: Third Substitution (High-Energy MW Heating)
  • Decap the vial (carefully, release pressure) and add Amine 3 (

    
     equiv) and DIPEA (
    
    
    
    equiv).
  • MW Parameters:

    • Temperature:

      
       (depending on nucleophile steric hindrance).
      
    • Time: 10–15 minutes.

    • Pressure Limit: 15 bar (ensure vessel rating).

  • Work-up: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate.

Comparative Data: Thermal vs. Microwave[4]

The following data summarizes the efficiency gains when synthesizing 2,4,6-tris(amino)-1,3,5-triazines using the protocol above compared to traditional reflux methods.

Reaction StepNucleophile TypeConventional ConditionsMW ConditionsYield Improvement
2nd Substitution Aliphatic AmineReflux (THF), 4–6 hrs

, 4–6 mins

3rd Substitution Steric AmineReflux (Dioxane), 12–24 hrs

, 10–15 mins

3rd Substitution Aniline (Weak Nuc)Reflux (Toluene), 24+ hrs

, 20 mins

Data aggregated from comparative studies [1][3].

Logical Workflow & Decision Tree

Use this logic flow to optimize reaction conditions based on your specific nucleophiles.

OptimizationLogic cluster_tips Pro-Tips Start Start: 3rd Substitution Strategy NucType Identify Nucleophile Type Start->NucType aliphatic Aliphatic Amine (Strong Nucleophile) NucType->aliphatic aromatic Aniline/Phenol (Weak Nucleophile) NucType->aromatic steric Sterically Hindered (e.g., t-Butyl amine) NucType->steric Cond1 MW: 100°C, 5-10 min Solvent: THF/EtOH aliphatic->Cond1 Cond2 MW: 140-160°C, 15-20 min Solvent: DMF/NMP aromatic->Cond2 Cond3 MW: 150°C, 20 min Excess Reagent (2.0 eq) steric->Cond3 Tip1 Use DMF for Temp > 120°C Tip2 Monitor Pressure (<20 bar)

Figure 2: Decision matrix for optimizing the difficult third substitution step.

Troubleshooting & Optimization

  • Solvent Choice:

    • Microwave heating relies on the dielectric constant (

      
      ) of the solvent.
      
    • Good MW Solvents: DMF, DMSO, Ethanol, Water.

    • Poor MW Solvents: Hexane, Toluene (Non-polar). Solution: If you must use non-polar solvents, add a "doping" agent like ionic liquid or a small amount of DMF to facilitate heating.

  • Pressure Management:

    • Reactions with low-boiling amines (e.g., methylamine, ethylamine) generate significant pressure. Always use a dedicated high-pressure microwave vial (rated 20–30 bar) and ensure the "High Vapor Pressure" safety setting is active.

  • Hydrolysis Byproducts:

    • Water competes with nucleophiles, especially at high temperatures, leading to hydroxy-triazines (cyanuric acid derivatives). Ensure solvents are dry (anhydrous) and the base is fresh.

References

  • Barmase, K. K., Basedia, D., & Dubey, B. (2021).[2][4] Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. International Journal of Research in Engineering, Science and Management, 3(12), 181–185.[2] [Link]

  • Pai, N. R., & Dubhashi, D. S. (2010). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 2(3). [Link]

  • Gumbi, B., et al. (2024). Microwave-assisted synthesis of triazine covalent organic frameworks via Friedel-Crafts reaction.[5] E3S Web of Conferences, 505, 01018. [Link]

  • Besselièvre, F., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines. Molecules, 23(11), 2976. [Link]

  • CEM Corporation. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Application Note. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-1,3,5-triazin-2-amine Synthesis

Topic: Synthesis & Optimization of 4-Methoxy-1,3,5-triazin-2-amine (and related O,N-substituted s-triazines) Audience: Researchers, Medicinal Chemists, Process Development Scientists Support Level: Tier 3 (Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis & Optimization of 4-Methoxy-1,3,5-triazin-2-amine (and related O,N-substituted s-triazines) Audience: Researchers, Medicinal Chemists, Process Development Scientists Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Temperature Ladder" Strategy

Welcome to the Technical Support Center. You are likely here because the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is deceivingly simple.[1] While the reagents are basic, the chemoselectivity is strictly governed by temperature and electronic deactivation.

To synthesize 4-Methoxy-1,3,5-triazin-2-amine , you must navigate a stepwise displacement of chloride atoms.[1] The core challenge is that every substitution deactivates the triazine ring, making the next step kinetically slower. We utilize this to our advantage using the "Temperature Ladder" approach.

The Golden Rule of O,N-Substitution

"Oxygen First, Nitrogen Second." When designing non-symmetric triazines, always install the alkoxy group (Methoxy) before the amino group. The amino group is a strong electron donor (via resonance); installing it first deactivates the ring so significantly that subsequent methoxylation often requires forcing conditions, leading to hydrolysis side-products [1, 5].

Module 1: Reaction Design & Protocols

Step 1: Mono-Methoxylation (The Critical Gateway)

Objective: Selectively synthesize 2,4-dichloro-6-methoxy-1,3,5-triazine without generating the dimethoxy impurity.[1]

Q: Why am I seeing significant amounts of the dimethoxy byproduct? A: This is almost always a temperature or stoichiometry issue. Methoxide is a potent nucleophile. If the reaction exotherms above 5°C, the second chloride becomes vulnerable.

Optimized Protocol:

  • Solvent System: Acetone/Water (1:1) or THF. Acetone is preferred for solubility and heat dissipation.

  • Temperature: Cool the cyanuric chloride solution to -10°C to 0°C before adding the nucleophile [1, 5].

  • Base Control: Use Sodium Bicarbonate (NaHCO₃) rather than NaOH for this step to maintain a milder pH (preventing hydrolysis).

  • Addition: Add Methanol (1.0 eq) mixed with the base dropwise over 30-60 minutes.

Step 2: Amination

Objective: Displacement of the second chloride with Ammonia to form 2-amino-4-chloro-6-methoxy-1,3,5-triazine.[1]

Q: Can I do this in one pot? A: Yes. Once the starting material (cyanuric chloride) is consumed (check by TLC/HPLC), you can proceed directly.

Optimized Protocol:

  • Temperature: Allow the reaction mixture to warm to Room Temperature (20–25°C) . The ring is now partially deactivated by the methoxy group, so it requires this thermal bump to react with ammonia [1].

  • Reagent: Add Aqueous Ammonia (25-30%) or a solution of Ammonia in Dioxane (1.1 eq).

  • Time: Stir for 12–24 hours. Monitor the disappearance of the dichloro-intermediate.

Step 3: Reduction (Dechlorination)

Objective: Removal of the final Chlorine at position 6 to yield the target 4-Methoxy-1,3,5-triazin-2-amine .[1]

Q: How do I remove the final chlorine? A: The third chlorine is inert to nucleophilic attack below 60–80°C. To replace it with Hydrogen:

  • Method A (Hydrogenolysis): H₂, Pd/C (10%) in Ethanol/EtOAc with a base (MgO or Et₃N) to scavenge HCl.

  • Method B (Zinc Reduction): Zn dust in Acetic Acid at mild heat (40–50°C).

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the "Temperature Ladder" and the consequences of deviating from the protocol.

TriazineSynthesis Start Cyanuric Chloride (Trichloro-s-triazine) Step1 Intermediate 1: 2,4-Dichloro-6-methoxy-s-triazine Start->Step1 MeOH, NaHCO3 -10°C to 0°C (Kinetic Control) Impurity_Dimethoxy Impurity: 2-Chloro-4,6-dimethoxy-s-triazine Start->Impurity_Dimethoxy Temp > 5°C or Excess MeOH Step2 Intermediate 2: 2-Amino-4-chloro-6-methoxy-s-triazine Step1->Step2 NH3 (aq) Room Temp (20-25°C) (Deactivated Ring) Impurity_Hydrolysis Impurity: Cyanuric Acid Derivatives (Hydrolysis) Step1->Impurity_Hydrolysis High pH (NaOH) or Wet Solvent Target TARGET: 4-Methoxy-1,3,5-triazin-2-amine Step2->Target Dechlorination (H2/Pd-C or Zn/AcOH)

Caption: The "Temperature Ladder" for selective triazine substitution. Note the strict temperature gates required to prevent over-substitution.

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Bis-methoxy impurity (>10%) Reaction temperature spiked during MeOH addition.[1]Use a cryostat set to -10°C. Add MeOH/Base very slowly. Ensure efficient stirring to prevent local hot spots.
Starting material remains after Step 2 Ring deactivation is too strong; Ammonia is not reacting.[1]The methoxy group deactivates the ring. If RT is insufficient after 24h, gently warm to 35–40°C. Do NOT exceed 50°C or hydrolysis will occur.
Hydrolysis products (Hydroxy-triazines) pH was too high (>10) or water content too high during Step 1.[1]Switch from NaOH to NaHCO₃ or K₂CO₃. If using NaOH, strictly control stoichiometry (1.0 eq).
Precipitation of "Goo" Polymerization or solubility issues.s-Triazine intermediates can be insoluble.[1] Ensure high dilution (10-15 volumes of solvent). Acetone is better than pure water.
Expert FAQs

Q: Can I reverse the order (Amine first, then Methanol)? A: It is not recommended . The amino group (-NH₂) is a strong resonance donor. Once installed, it deactivates the ring significantly. The subsequent displacement of Chloride by Methanol (a weaker nucleophile than amine) will require higher temperatures (>40°C), which increases the risk of hydrolysis and side reactions. Always install the Oxygen nucleophile first [5].[2]

Q: How do I monitor the reaction? A: TLC is effective but often difficult due to similar polarities of the mono- and di-substituted products.

  • TLC Mobile Phase: Ethyl Acetate:Hexane (4:6 or 3:7).

  • Visualization: UV (254 nm). The starting material (Cyanuric Chloride) is non-polar; the mono-methoxy moves slower; the amino-methoxy moves even slower.

  • HPLC: Preferred for quantifying the ratio of mono- vs di-substituted species.[1]

Q: I need the 6-Methyl derivative (2-amino-4-methoxy-6-methyl-s-triazine), not the 6-H. A: The protocol above will not work for the methyl derivative. The methyl group cannot be added via nucleophilic substitution of chloride. You must start with a methyl-substituted triazine precursor or use Grignard chemistry (which is difficult on chlorotriazines).[1] For the methyl derivative, purchase 2-amino-4-chloro-6-methyl-s-triazine and perform the methoxylation, or start with acetamidine/biguanide synthesis routes [2].[1]

References

  • Blotny, G. (2006).[3] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507–9522.

  • Google Patents. (2022). "CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method."[1][4]

  • National Institutes of Health (NIH). (2013). "Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives." PMC.

  • Simanek, E. E., et al. (2013). "Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity."[5] PMC.

  • Sharma, A., et al. (2019). "Protocol for synthesis of di- and tri-substituted s-triazine derivatives." MethodsX, 6, 147–154.

Sources

Optimization

Side reactions in the synthesis of substituted triazines

Topic: Side Reactions & Troubleshooting in Substituted 1,3,5-Triazine Synthesis Status: Active | Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Triazine Synthesis Support Center. As Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Troubleshooting in Substituted 1,3,5-Triazine Synthesis

Status: Active | Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Triazine Synthesis Support Center. As Senior Application Scientists, we understand that the derivatization of Cyanuric Chloride (TCT) is deceptively simple. While the "Temperature Rule" (0°C


 RT 

Reflux) is the textbook standard, real-world drug discovery campaigns often stall due to three specific failure modes: premature hydrolysis , loss of chemoselectivity (over/under-substitution), and NMR misinterpretation due to rotamers .

This guide bypasses general theory to address these specific experimental bottlenecks.

Module 1: The Hydrolysis Trap (Starting Material Integrity)

User Question: "I am observing a white precipitate immediately upon dissolving Cyanuric Chloride (TCT) in acetone/THF, and my yields are consistently 10-15% lower than calculated. Is my reagent bad?"

Technical Diagnosis

You are likely witnessing the hydrolysis cascade . TCT is highly hygroscopic. In the presence of trace moisture, it degrades into 2,4-dichloro-6-hydroxy-1,3,5-triazine and eventually Cyanuric Acid. This is not just a purity issue; the generated HCl autocatalyzes further hydrolysis and deactivates your nucleophiles.

The Mechanism:

  • Acidic Conditions (pH

    
     6):  Hydrolysis follows an 
    
    
    
    pathway (unimolecular), independent of pH.[1]
  • Basic Conditions (pH

    
     7):  Hydrolysis follows an 
    
    
    
    pathway (bimolecular), accelerating significantly with increased basicity.[1]
Troubleshooting Protocol: TCT Purification

Do not use TCT directly from an old bottle without validation. If the solid is clumped or smells strongly of pungent acid (HCl), perform this recrystallization:

  • Solvent: Use anhydrous Carbon Tetrachloride (

    
    ) or Toluene.
    
  • Dissolution: Dissolve crude TCT in boiling solvent.

  • Filtration: Hot filter to remove insoluble Cyanuric Acid (the white precipitate you observed).

  • Crystallization: Cool the filtrate to

    
    . Collect pure TCT needles.
    
  • Storage: Store in a desiccator over

    
    .
    
Visualizing the Hydrolysis Pathway

HydrolysisPathway TCT Cyanuric Chloride (TCT) Inter1 2,4-dichloro-6-hydroxy- s-triazine TCT->Inter1  Fast (pH > 7) TCT->Inter1  Slow (pH < 6) Water H₂O / Moisture Water->TCT Inter2 2-chloro-4,6-dihydroxy- s-triazine Inter1->Inter2  Hydrolysis Final Cyanuric Acid (Insoluble Precipitate) Inter2->Final  Complete Degradation

Figure 1: The hydrolytic degradation pathway of Cyanuric Chloride.[2][3][4] Note that intermediate hydroxy-triazines are often insoluble in organic solvents, crashing out of solution.

Module 2: Controlling Selectivity (The "One-Pot" Challenge)

User Question: "I am trying to synthesize a tri-substituted triazine. By the time I add my second nucleophile, I see a mix of mono-, di-, and tri-substituted products by LCMS. How do I stop the 'runaway' reaction?"

Technical Diagnosis

The reactivity of the triazine ring drops logarithmically with each substitution. The first chlorine is displaced by an electrophilic aromatic substitution mechanism (


) that is highly exothermic. If you do not control the Temperature  and Base Addition Rate , the kinetic energy in the system will overcome the activation energy barrier for the second substitution prematurely.
The "Temperature Ladder" Strategy

The deactivation effect is caused by the donation of electron density from the new substituent into the ring, making the remaining carbons less electrophilic.

Data Table: Optimized Reaction Conditions

Substitution StepTarget PositionTemperature WindowBase Addition StrategyReactivity Status
1st Substitution 2-Position

to

Dropwise, stoichiometric (1.0 eq)Highly Reactive (Exothermic)
2nd Substitution 4-Position

to

Slow additionModerately Reactive
3rd Substitution 6-Position

to

(Reflux)
Excess base, heat requiredDeactivated (Sluggish)
Critical Protocol: Nucleophile Ordering (Chemoselectivity)

To prevent side reactions, you must match the nucleophile strength to the ring's electrophilicity.

  • Rule: Add the weakest nucleophile first.

  • Why: If you add a strong nucleophile (e.g., aliphatic amine) first, it deactivates the ring so strongly that subsequent substitutions with weaker nucleophiles (e.g., alcohols, anilines) may fail or require forcing conditions that cause decomposition.

  • Sequence:

    
     (Alcohol) 
    
    
    
    
    
    (Aniline)
    
    
    
    
    (Aliphatic Amine).
Visualizing the Stepwise Synthesis

StepwiseSynthesis cluster_0 Step 1: 0°C cluster_1 Step 2: Room Temp cluster_2 Step 3: Reflux (>60°C) TCT Cyanuric Chloride (Electrophile) Mono Mono-Substituted (Dichlorotriazine) TCT->Mono + Nu1 (Weakest) + Base (1 eq) Side1 Side Rxn: Over-Substitution TCT->Side1 Temp too high or Nu1 too strong Di Di-Substituted (Monochlorotriazine) Mono->Di + Nu2 + Base (1 eq) Tri Tri-Substituted Target Di->Tri + Nu3 (Strongest) + Base (Excess)

Figure 2: The kinetic control workflow. Violating temperature thresholds leads to the "Over-Substitution" side reaction.

Module 3: Analysis Troubleshooting (The Rotamer Trap)

User Question: "My product is pure by LCMS (single peak), but the


 NMR shows split peaks, broad humps, and what looks like a 50:50 mixture of impurities. Did I fail to purify it?"
Technical Diagnosis

You are likely observing Rotamers , not impurities.[5] Substituted triazines, especially those with amino groups (


 or 

), exhibit restricted rotation around the

bond. This bond has partial double-bond character due to the strong electron donation from the nitrogen lone pair into the electron-deficient triazine ring.
  • Symptom: Broad signals or distinct "duplicate" peaks in NMR at room temperature.

  • Verification: This is a dynamic equilibrium, not a static impurity.

Validation Protocol: Variable Temperature (VT) NMR

To confirm the presence of rotamers and validate your compound:

  • Preparation: Dissolve the sample in a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Baseline Scan: Acquire a standard spectrum at

    
    . Note the split peaks.[6]
    
  • Heating: Raise the probe temperature to

    
     or 
    
    
    
    (ensure this is below the solvent's boiling point).
  • Acquisition: Acquire the spectrum at the elevated temperature.

  • Result:

    • Coalescence: If the split peaks merge into single, sharp singlets, it is a pure compound with rotamers . The heat provides enough energy to overcome the rotational barrier.

    • Persistence: If peaks remain distinct, you have a genuine impurity.

References

  • Blotny, G. (2006).[2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Cronin, K., et al. (2025). "Mechanisim and kinetics of cyanuric chloride hydrolysis in aqueous solution." ResearchGate.[1] Link

  • Mozurkewich, G., & Benson, S. W. (1984). "Negative ion energetics and the stability of cyanuric acid." Journal of Physical Chemistry, 88(25), 6429–6435. Link

  • Gorbunov, A. A., et al. (2018). "Design and Synthesis of New 1,3,5‐Trisubstituted Triazines." Chemical Biology & Drug Design. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Guides: Synthesis of Substituted Triazines." Link

  • Alfonso, I., et al. (2010). "Structural characterization of triazines: Rotamers in conformational equilibrium." TDX Cat. Link

Sources

Troubleshooting

Improving yield in nucleophilic substitution of chlorotriazines

Status: Online 🟢 Ticket Topic: Optimization of Yield & Selectivity in Chlorotriazine Substitutions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "3-Step" Challenge W...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Ticket Topic: Optimization of Yield & Selectivity in Chlorotriazine Substitutions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "3-Step" Challenge

Welcome to the TCT-TAC. You are likely working with Cyanuric Chloride (TCT) (2,4,6-trichloro-1,3,5-triazine).[1][2][3][4] This scaffold is a cornerstone of medicinal chemistry and materials science due to its unique ability to undergo three distinct, sequential nucleophilic aromatic substitutions (


).

The Core Problem: The reactivity of the triazine ring changes dramatically after each substitution.

  • TCT (Trichloro): Highly electron-deficient

    
     Extremely reactive (reacts at 
    
    
    
    ).
  • DCT (Dichloro): Moderately deactivated

    
     Reacts at Room Temperature (RT).
    
  • MCT (Monochloro): Highly electron-rich

    
     Sluggish (Requires Heat/Reflux).
    

Failure to respect these "Temperature Gates" results in inseparable mixtures (over-substitution) or stalled reactions (under-substitution). This guide provides the protocols to navigate these gates.

Troubleshooting Modules (Q&A Format)

Ticket #001: "I am getting a mixture of mono- and di-substituted products in the first step."

Diagnosis: Loss of Kinetic Control. Root Cause: The reaction temperature is too high, or the addition of the nucleophile/base is too fast, creating localized "hotspots" where the second substitution becomes energetically favorable.

Solution Protocol:

  • Strict Temperature Control: The first substitution must be performed at

    
     to 
    
    
    
    (Ice/Salt bath). Do not let it rise above
    
    
    until the starting material is consumed.
  • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of the nucleophile. Excess nucleophile immediately attacks the DCT product.

  • Slow Addition: Add the nucleophile (and base) dropwise over 30-60 minutes.

Ticket #002: "My reaction turns into a solid brick, and stirring stops."

Diagnosis: Solvent/Solubility Mismatch. Root Cause: Cyanuric chloride is soluble in organic solvents (Acetone, THF), but the intermediate products (especially amino-triazines) often precipitate out, trapping unreacted material.

Solution Protocol:

  • Solvent Switch:

    • Step 1 (

      
      ):  Acetone or THF are standard.
      
    • Step 2 & 3 (Heat): If solids form, switch to 1,4-Dioxane or Acetonitrile . These maintain solubility at higher temperatures.

  • Biphasic Systems: For scale-up, use a Toluene/Water or DCM/Water system with a Phase Transfer Catalyst (TBAB). This keeps the inorganic salt byproducts in the water layer and the triazine in the organic layer.

Ticket #003: "I see a peak in my LC-MS corresponding to [M-Cl+OH] (Hydrolysis)."

Diagnosis: Moisture Contamination / Hydrolysis. Root Cause: TCT is moisture sensitive. In the presence of water and base, the chloride is displaced by hydroxide (forming cyanuric acid derivatives), terminating the chain.

Solution Protocol:

  • Dry Solvents: Ensure Acetone/THF is anhydrous.

  • Base Management: If using aqueous base (

    
    , 
    
    
    
    ), keep the temperature strictly below
    
    
    during addition. Hydrolysis competes significantly with amination above
    
    
    in aqueous media.
  • Alternative Base: Switch to an organic base like DIPEA (Hünig's Base) or

    
      in anhydrous solvent to eliminate hydroxide ions entirely.
    
Ticket #004: "The third chloride substitution will not go to completion."

Diagnosis: Electronic Deactivation. Root Cause: The remaining chlorine is attached to a ring that now has two electron-donating groups (e.g., amines). The ring is electron-rich and repels further nucleophilic attack.

Solution Protocol:

  • Forcing Conditions: This step requires Reflux (

    
    ) .
    
  • Solvent: Use 1,4-Dioxane , Toluene , or DMF . Acetone boils too low (

    
    ) to overcome the activation energy barrier.
    
  • Excess Nucleophile: Use 2.0 - 5.0 equivalents of the final nucleophile.

  • Acid Catalysis (Advanced): In extreme cases, adding a Lewis Acid (e.g.,

    
    ) can activate the nitrogen on the triazine ring, making the carbon more electrophilic, though this is less common than simply increasing heat.
    

Master Reference Data

Table 1: The "Temperature Gate" Rules

Adhere to these ranges to ensure Chemoselectivity.

Substitution StepTarget ProductTemperature WindowTypical SolventBase Strategy
1st Chloride Mono-substituted (DCT)

to

Acetone, THF, DCM

(aq), DIPEA
2nd Chloride Di-substituted (MCT)

to

Acetone, THF, MeCN

, DIPEA
3rd Chloride Tri-substituted (TCT)

to

Dioxane, Toluene, DMF

, DIPEA (Excess)
Table 2: Nucleophile Reactivity Hierarchy

Stronger nucleophiles can override temperature controls. Adjust accordingly.

Nucleophile ClassReactivityNotes
Aliphatic Amines HighReacts instantly at

. Requires strict stoichiometry.
Aromatic Amines ModerateMay require RT for 1st substitution.[5]
Phenols / Thiols ModerateRequires deprotonation (stronger base) to react efficiently.
Alcohols LowOften requires NaH (alkoxide formation) or high heat.

Visual Logic Pathways

Diagram 1: The Stepwise Substitution Pathway

This flowchart illustrates the energy barriers and required conditions for each step.

TriazineReaction TCT Start: Cyanuric Chloride (Trichloro-s-triazine) Step1 Step 1: 0°C - 5°C Solvent: Acetone/THF TCT->Step1 + Nucleophile 1 (1.0 eq) DCT Intermediate 1: Dichloro-triazine (DCT) Step1->DCT Fast Kinetics Step2 Step 2: 35°C - 50°C Solvent: THF/MeCN DCT->Step2 + Nucleophile 2 (1.0 eq) MCT Intermediate 2: Monochloro-triazine (MCT) Step2->MCT Moderate Kinetics Step3 Step 3: >80°C (Reflux) Solvent: Dioxane/DMF MCT->Step3 + Nucleophile 3 (>2.0 eq) Final Final Product: Tri-substituted Triazine Step3->Final Slow Kinetics (Forcing)

Caption: The "Temperature Gate" model showing increasing activation energy requirements for sequential substitutions.

Diagram 2: Troubleshooting Decision Tree

Use this logic to diagnose low yields.

Troubleshooting Issue Problem Detected CheckLCMS Check LC-MS/TLC Issue->CheckLCMS Mix Mixture of Products (Over-substitution) CheckLCMS->Mix Multiple spots? Hydrolysis Peak [M-Cl+OH] (Hydrolysis) CheckLCMS->Hydrolysis Mass -17? Stalled Reaction Stalled (Under-substitution) CheckLCMS->Stalled SM remains? Sol1 Action: Lower Temp to 0°C Add Reagent Slower Mix->Sol1 Sol2 Action: Dry Solvents Switch to DIPEA/Organic Base Hydrolysis->Sol2 Sol3 Action: Increase Temp Switch to Dioxane (Reflux) Stalled->Sol3

Caption: Diagnostic logic for common yield-killing issues in


 reactions.

Standard Operating Procedure (SOP)

Protocol: One-Pot Sequential Substitution (Amine-Amine-Amine)

Step 1: The Cold Phase

  • Dissolve Cyanuric Chloride (1.0 eq) in Acetone (

    
     concentration).
    
  • Cool solution to

    
     in an ice-water bath.
    
  • Add Amine 1 (1.0 eq) dissolved in minimal Acetone dropwise over 30 mins.

  • Add

    
      (1.1 eq, dissolved in water) or DIPEA (1.1 eq) dropwise. Maintain temp 
    
    
    
    .
  • Stir at

    
     for 1-2 hours. Monitor by TLC (Product 1 should be dominant).
    

Step 2: The Warm Phase 6. Add Amine 2 (1.0 eq) directly to the reaction mixture. 7. Add Base (1.1 eq). 8. Remove ice bath and warm to Room Temperature (


) .
9.  Stir for 4-12 hours. If reaction is slow, heat to 

.

Step 3: The Hot Phase 10. If the solvent volume has reduced, add 1,4-Dioxane to ensure high boiling point capability. 11. Add Amine 3 (2.0 - 3.0 eq). 12. Add excess Base (3.0 eq). 13. Heat to Reflux (


)  overnight (12-24h).
14. Cool, filter off salts, and evaporate solvent. Purify via column chromatography.

References

  • Blotny, G. (2006).[3][6][7] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Maliszewski, D., & Drozdowska, D. (2022).[8] "Recent Advances in the Biological Activity of s-Triazine Core Compounds." Pharmaceuticals, 15(2), 1-19.[8] Link

  • Organic Chemistry Portal. "Cyanuric Chloride - Reactivity and Synthesis." Link

  • Zhao, H., et al. (2024).[8] "Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review." RSC Advances. Link

Sources

Optimization

4-Methoxy-1,3,5-triazin-2-amine stability and degradation issues

Topic: Stability, Degradation, and Analytical Troubleshooting Executive Summary 4-Methoxy-1,3,5-triazin-2-amine (CAS: 2805-70-1) is a critical intermediate often encountered in the synthesis of sulfonylurea herbicides an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Analytical Troubleshooting

Executive Summary

4-Methoxy-1,3,5-triazin-2-amine (CAS: 2805-70-1) is a critical intermediate often encountered in the synthesis of sulfonylurea herbicides and as a fragment in pharmaceutical research.[1][2][3] While the s-triazine ring is generally robust, the methoxy substituent is a labile leaving group under specific conditions, and the exocyclic amino group introduces conformational complexity .

This guide addresses the three most common user reports:

  • Spontaneous degradation in aqueous buffers (Hydrolysis).[2][3]

  • Peak splitting/tailing in HPLC (Rotamerism).

  • Solubility crashes in stored stock solutions.

Part 1: Critical Stability Mechanisms

The Hydrolysis Trap (Acid Sensitivity)

The most frequent cause of "unexplained" degradation is acidic hydrolysis. Unlike chlorotriazines, methoxytriazines are relatively stable at neutral pH.[2][3] However, at pH < 4 , the ring nitrogen protonates, significantly increasing the electrophilicity of the carbon attached to the methoxy group.

  • Mechanism: Protonation (

    
    ) 
    
    
    
    Water Attack (
    
    
    )
    
    
    Methanol Leaving (
    
    
    )
    
    
    Hydroxy-triazine formation.[1][2][3]
  • Result: The molecule converts to 2-amino-4-hydroxy-1,3,5-triazine , which rapidly tautomerizes to its keto-form (a lactam).[1][2][3] This product is often insoluble and catalytically inert, ruining downstream applications.[3]

The "Ghost Peak" Phenomenon (Rotamerism)

Users often report double peaks in HPLC and assume impurity. This is frequently a false positive .[2][3] The bond between the triazine ring and the exocyclic amine (


) possesses partial double-bond character due to resonance donation of the nitrogen lone pair into the electron-deficient triazine ring.
  • Consequence: This creates a high energy barrier to rotation.[2][3][4] At room temperature (25°C), the molecule exists as distinct rotamers that separate on C18 columns.

  • Solution: Increasing column temperature coalesces these peaks (see Troubleshooting).[2][3]

Part 2: Degradation & Troubleshooting Visualizer

The following diagram maps the degradation pathway and the decision logic for troubleshooting analytical anomalies.

TriazineStability cluster_0 Degradation Mechanism (Acidic pH) cluster_1 Analytical Troubleshooting (HPLC) Parent 4-Methoxy-1,3,5-triazin-2-amine (Intact) Protonated Protonated Intermediate (Activated Ring) Parent->Protonated pH < 4.0 Hydrolysis Hydrolysis (+H2O / -MeOH) Protonated->Hydrolysis Rate Limiting Step Product 2-Amino-4-hydroxy-triazine (Keto-Tautomer) Hydrolysis->Product Irreversible Observation Observation: Split Peaks / Broadening TempCheck Column Temp < 30°C? Observation->TempCheck Rotamers Cause: Rotamers (Restricted C-N Rotation) TempCheck->Rotamers Yes Impurity Cause: True Impurity (Degradation Product) TempCheck->Impurity No (Temp is >45°C)

Figure 1: Left: The acid-catalyzed hydrolysis pathway leading to the hydroxy-metabolite.[1][2][3] Right: Logic flow for distinguishing rotamers from impurities in HPLC.

Part 3: Troubleshooting Guides (FAQ)

Scenario A: "My LC-MS shows a mass loss of 14 Da."

Diagnosis: You are likely observing the hydrolysis product.[2][3]

  • The Math: Parent (

    
    , mass 31) converts to Hydroxy (
    
    
    
    , mass 17).[1][2] Net loss = 14 Da.[2][3]
  • Root Cause: Your mobile phase is too acidic (e.g., 0.1% TFA) or the sample sat in the autosampler in an acidic diluent for >12 hours.

  • Corrective Action:

    • Switch mobile phase modifier to Formic Acid (0.1%) or Ammonium Acetate (softer pH).[2][3]

    • Prepare samples immediately before injection.[2][3]

Scenario B: "I see two peaks in HPLC, but the Mass Spec signals are identical."

Diagnosis: Rotamers (Conformational Isomers).[3]

  • Explanation: The restricted rotation of the amino group creates two distinct geometric forms that resolve on the column at low temperatures.

  • Corrective Action:

    • Heat the Column: Increase column temperature to 40°C or 50°C . The thermal energy will overcome the rotational barrier, coalescing the split peaks into a single, sharp peak.

    • Do NOT purify: These peaks will re-equilibrate to the mixture immediately after collection.

Scenario C: "The compound precipitated from my DMSO stock."

Diagnosis: Hygroscopic water absorption leading to solubility crash.[2][3]

  • Explanation: While soluble in DMSO, the compound is less soluble in water. DMSO is extremely hygroscopic.[2][3] If the vial was left open, absorbed atmospheric water may have lowered the solvent power, causing precipitation (or hydrolysis if the environment is acidic).

  • Corrective Action:

    • Store under Argon/Nitrogen .[2][3]

    • Use anhydrous DMSO and single-use aliquots to prevent repeated moisture exposure.[1][2][3]

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >30 days.

ParameterSpecificationReason
Solvent DMSO (Anhydrous, ≥99.9%)Stabilizes zwitterionic character; prevents hydrolysis.[1][2][3]
Concentration 10 mMAvoids saturation limits; prevents aggregation.[2][3]
Storage Container Amber Glass Vial (Silanized)Prevents surface adsorption and UV degradation.[2][3]
Headspace Argon or NitrogenPrevents moisture uptake (DMSO is hygroscopic).[2][3]
Temperature -20°CKinetic stabilization.[1][2][3]

Step-by-Step:

  • Weigh 4-Methoxy-1,3,5-triazin-2-amine (MW ≈ 126.12 g/mol ) into a tared amber vial.

  • Add Anhydrous DMSO to achieve 10 mM.[2][3]

  • Vortex for 30 seconds. Note: If dissolution is slow, sonicate for max 5 mins (monitor temp to avoid heating >30°C).

  • Overlay with Argon gas and cap tightly.[2][3]

Protocol 2: HPLC Method for Purity Assessment

Objective: Separate parent from hydroxy-degradation product without rotamer splitting.[1][2][3]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[2][3] Avoid strong acids like TFA.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 45°C (Critical for rotamer coalescence).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (Triazine ring absorption).[2][3]

References

  • MDPI. (2020).[2][3] Investigation of the Persistence and Degradation of S-Triazine Herbicides. (Reviews the hydrolytic pathway of methoxy-substituents to hydroxy-derivatives via amidohydrolase enzymes and chemical hydrolysis).

    • [2]

  • Universitat Autònoma de Barcelona. (2013).[2][3] Structural characterization of triazines: Rotamerism and NMR splitting. (Definitive guide on the restricted rotation of amino-triazines causing peak splitting).

  • PubChem. (2025).[2][3] 4-methoxy-1,3,5-triazin-2-amine Compound Summary. (Physical properties and spectral data).[2][3][5][6]

    • (Note: Linked to related triazine class for spectral reference).[2]

  • Agilent Technologies. (2010).[2][3] Analysis of Amino Acids and Related Metabolites by HPLC.[2][3] (Technical note on column temperature effects for amino-functionalized compounds).

    • [2]

Sources

Troubleshooting

Troubleshooting peptide coupling reactions with triazine reagents

Topic: Troubleshooting Peptide Coupling with Triazine Reagents (DMTMM/CDMT) Introduction: The Triazine Advantage Welcome to the Advanced Application Support Center. You are likely here because you are exploring alternati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peptide Coupling with Triazine Reagents (DMTMM/CDMT)

Introduction: The Triazine Advantage

Welcome to the Advanced Application Support Center. You are likely here because you are exploring alternatives to standard carbodiimide (EDC/DCC) or phosphonium/uronium (HATU/PyBOP) chemistries.

Triazine reagents—specifically CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and its quaternary ammonium salt derivative DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)—offer a distinct "sweet spot" in peptide synthesis:

  • Aqueous Compatibility: Unlike EDC, DMTMM maintains high activity in water and alcohols, enabling "Green Chemistry" peptide ligation.

  • Cost-Efficiency: Derived from inexpensive cyanuric chloride.

  • Safety: No explosive properties (unlike HOBt/HOAt derivatives).

However, their mechanism differs significantly from HATU/EDC, leading to unique failure modes. This guide addresses those specific technical challenges.

Module 1: The Mechanistic Foundation

To troubleshoot effectively, you must understand the "Active Species" lifecycle. Unlike carbodiimides which form O-acylisoureas, triazines form a superactive triazine ester .

Critical Pathway: CDMT vs. DMTMM
  • CDMT is the precursor.[1][2][3][4] It must be activated by a tertiary amine (typically N-methylmorpholine, NMM) to become reactive.

  • DMTMM is the pre-formed, isolated reactive salt. It is "ready-to-shoot."

TriazineMechanism CDMT CDMT (Precursor) DMTMM DMTMM (Active Salt) CDMT->DMTMM + NMM (Spontaneous) NMM NMM (Base) NMM->DMTMM ActiveEster Superactive Triazine Ester DMTMM->ActiveEster + R-COOH (- NMM HCl) Carboxyl Carboxylic Acid (R-COOH) Carboxyl->ActiveEster Peptide Peptide Bond (R-CO-NH-R') ActiveEster->Peptide + Amine (Nucleophilic Attack) Byproduct Triazinone Byproduct (Water Soluble) ActiveEster->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->Peptide

Figure 1: The activation cascade.[5][6] Note that CDMT requires NMM to form the reactive DMTMM species.[2][4][7] The "Active Ester" is highly susceptible to amine attack but stable enough to resist rapid hydrolysis in water.

Module 2: Troubleshooting Guide

Scenario A: Low Yield / Incomplete Conversion
Potential CauseDiagnostic QuestionCorrective Action
Hydrolysis Are you using DMTMM in water/alcohol without pH control?Buffer to pH 7.5–8.0. While DMTMM is water-stable, acidic pH accelerates hydrolysis of the active ester before the amine can attack.
Steric Hindrance Is the coupling site bulky (e.g., N-methylated amino acids, Aib)?Switch to DMTMM-BF4. The tetrafluoroborate salt is more soluble in organic solvents (DCM/DMF) than the chloride salt, allowing higher concentrations to drive kinetics.
"Dead" Reagent Did you use CDMT without NMM?Add NMM (1.1 eq). CDMT is essentially inert toward carboxylic acids without a tertiary amine catalyst to form the ammonium salt intermediate.
Solvent Choice Are you using pure THF?Add a protic co-solvent. Surprisingly, DMTMM couplings often proceed faster with small amounts of water or methanol, which solubilize the ionic transition state.
Scenario B: Racemization

Racemization is generally low (<1%) with DMTMM, but it spikes under specific conditions.

  • The Trap: Leaving the carboxylic acid activated for too long before adding the amine.

  • The Mechanism: The superactive triazine ester can form an oxazolone intermediate if the amine is slow to react, leading to loss of chirality.

  • The Fix:

    • Use "One-Pot" Addition: Do not pre-activate the acid for more than 2-3 minutes. Add DMTMM to the mixture of Acid + Amine.[1][7]

    • Temperature Control: Cool the reaction to 0°C during the addition of DMTMM, then warm to Room Temperature (RT).

    • Base Selection: Use NMM (N-methylmorpholine) rather than TEA (Triethylamine). TEA is more basic and increases the risk of proton abstraction from the

      
      -carbon.
      
Scenario C: Solid Phase Peptide Synthesis (SPPS) Failures
  • Symptom: The resin turns color, but no peptide grows.

  • Cause: If using CDMT on resin, the triazine can react directly with the resin-bound amine before activating the amino acid in solution, "capping" the peptide with a triazine ring.

  • The Fix: Never add CDMT directly to the resin. Always pre-activate the amino acid with CDMT/NMM in a vial for 5 minutes, then add the solution to the resin. Alternatively, use isolated DMTMM salt.

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use DMTMM for fragment condensation? A: Yes, this is a primary use case. Because DMTMM does not generate highly reactive carbodiimide intermediates (which cause high racemization), it is excellent for coupling two long peptide fragments. Protocol tip: Use TFE (Trifluoroethanol) or HFIP as a co-solvent to solubilize large fragments.

Q: My product is water-soluble. How do I remove the triazine byproduct? A: This is the beauty of the system. The byproduct (4,6-dimethoxy-1,3,5-triazin-2-ol) is highly water-soluble.[7][8]

  • If product is hydrophobic:[9] Simple aqueous wash removes the byproduct.

  • If product is hydrophilic: Use cation-exchange chromatography. The byproduct is neutral/weakly acidic, while your peptide is likely basic (or can be made so).

Q: CDMT vs. DMTMM: Which one should I buy? A:

  • Buy CDMT if you are cost-sensitive and working in standard organic solvents (add NMM yourself).

  • Buy DMTMM if you need strictly aqueous conditions or want to ensure exact stoichiometry without handling hygroscopic amines.

Module 4: Standard Operating Protocols

Protocol 1: Synthesis of DMTMM (from CDMT)

Use this if you have CDMT and want to prepare the active salt fresh to ensure maximum activity.

  • Dissolve: Dissolve CDMT (10 mmol) in THF (20 mL). The solution should be clear.

  • Add Base: Add NMM (N-methylmorpholine) (10.5 mmol) dropwise at 0°C.

  • Precipitate: A white precipitate (DMTMM) will form almost immediately.

  • Isolate: Stir for 30 min at 0°C. Filter the solid, wash with cold THF, and dry under vacuum.

    • Storage: Store at -20°C. It is hygroscopic; protect from moisture.

Protocol 2: General Coupling in Solution (Green Chemistry Optimized)

Target: Coupling a Boc-protected amino acid to an amine.

  • Preparation: Dissolve Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in Ethanol or Water/Alcohol mix (0.1 M concentration).

  • Addition: Add NMM (1.2 eq) to the solution.

  • Coupling: Add DMTMM (1.2 eq) in a single portion.

  • Monitoring: Stir at Room Temperature.

    • TLC/HPLC: Monitor the disappearance of the activated ester (often visible at 240-260 nm). Reaction is usually complete in 1–4 hours.

  • Workup:

    • Option A (Precipitation): If the peptide is hydrophobic, add water. The peptide precipitates; the triazine byproduct stays in solution.

    • Option B (Extraction): Dilute with EtOAc, wash with 1M citric acid, sat. NaHCO3, and brine.[8]

Module 5: Decision Tree for Reagent Selection

Use this logic flow to determine if Triazines are the right tool for your specific synthesis.

SelectionLogic Start Start: Peptide Coupling Needs Solvent Required Solvent? Start->Solvent Water Water / Alcohol Solvent->Water Green Chem Organic DCM / DMF / THF Solvent->Organic Standard UseDMTMM USE DMTMM (Best for Green/Aqueous) Water->UseDMTMM Racemization Racemization Sensitivity? Organic->Racemization HighSens High (Fragment Condensation) Racemization->HighSens Critical LowSens Low (Stepwise) Racemization->LowSens Standard HighSens->UseDMTMM Low Epimerization UseCDMT USE CDMT + NMM (Cost effective) LowSens->UseCDMT UseHATU Consider HATU/PyBOP (Faster, but $$)

Figure 2: Selection logic for choosing between DMTMM, CDMT, and alternative reagents.

References

  • Kunishima, M., et al. (1999). "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride: an efficient condensing agent leading to the formation of amides and esters." Tetrahedron. 5[2][6][10]

  • Kaminski, Z. J. (1987). "2-Chloro-4,6-dimethoxy-1,3,5-triazine; A New Coupling Reagent for Peptide Synthesis."[8] Synthesis. (Foundational work on CDMT).

  • D'Addona, D., et al. (2001). "DMTMM-Mediated Intramolecular Cyclization." ACS Omega. 6

  • Falchi, A., et al. (2000). "DMTMM: A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis." Synlett. 1

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." 11

Sources

Optimization

Technical Support Center: Triazine Synthesis &amp; Functionalization

Ticket ID: TCT-SEQ-SUB-001 Subject: Preventing Non-Selective Substitution in Cyanuric Chloride Reactions Core Directive: The "Why" Before the "How" Welcome to the Triazine Synthesis Support Hub. You are likely here becau...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCT-SEQ-SUB-001
Subject: Preventing Non-Selective Substitution in Cyanuric Chloride Reactions

Core Directive: The "Why" Before the "How"

Welcome to the Triazine Synthesis Support Hub. You are likely here because your HPLC/TLC shows a mixture of mono-, di-, and tri-substituted products when you only wanted one.

The Root Cause: Cyanuric chloride (TCT) functionalization relies entirely on Temperature-Dependent Reactivity . The s-triazine ring is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (


).
  • Step 1: The first chlorine is displaced easily (highly exothermic).

  • Step 2: The new substituent (e.g., an amine) donates electron density into the ring, deactivating the remaining chlorines. This raises the activation energy required for the next substitution.

  • The Failure Point: If you provide enough energy (heat) during Step 1—even via a localized exotherm—you inadvertently cross the activation barrier for Step 2.

The Science: Reactivity & Control

The Deactivation Cascade

To achieve selectivity, you must respect the energy barriers. The following diagram visualizes the standard operating windows for sequential substitution.

TriazineReaction TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (Target 1) TCT->Mono Nucleophile 1 Temp: 0°C - 5°C Base: NaHCO3/DIEA Di Di-Substituted (Target 2) Mono->Di Nucleophile 2 Temp: 30°C - 45°C Base: NaOH/K2CO3 Tri Tri-Substituted (Target 3) Di->Tri Nucleophile 3 Temp: >80°C (Reflux) Base: Strong Base

Figure 1: The thermodynamic steps of Cyanuric Chloride substitution. Note the escalating temperature requirements due to ring deactivation.

Troubleshooting Guide: Interactive Q&A

Issue A: "I am detecting di-substituted impurity during the first step (0°C)."

Diagnosis: Even if your ice bath is at


, the internal reaction temperature likely spiked. The first substitution is rapid and exothermic.

Corrective Actions:

  • Check Addition Rate: Do not dump the nucleophile. Add it dropwise over 30–60 minutes.

  • Internal Monitoring: Place a thermometer inside the flask, not just in the bath. If the internal temp hits

    
    , stop addition immediately.
    
  • Reverse Addition: Instead of adding the nucleophile to the TCT, try adding the TCT solution to the nucleophile (only if the nucleophile is not in large excess). Note: Standard protocol usually adds Nucleophile to TCT to keep TCT in excess initially.

  • Base Selection: Switch from strong bases (NaOH) to weaker proton scavengers (

    
     or DIPEA). Strong bases catalyze the reaction too aggressively.
    
Issue B: "My yield is low, and I see a spot that doesn't move on TLC (Hydrolysis)."

Diagnosis: Cyanuric chloride is moisture-sensitive. In the presence of water and base, Cl is replaced by OH (cyanuric acid formation), which is irreversible and kills reactivity.

Corrective Actions:

  • Solvent System: If using Acetone/Water, ensure the temperature stays strictly

    
    . Hydrolysis competes faster at higher temps.
    
  • Anhydrous Route: Switch to anhydrous THF or Dichloromethane (DCM) with an organic base (DIEA or

    
    ). This eliminates hydrolysis.[1]
    
  • Stoichiometry: Ensure you are not using a large excess of base in aqueous conditions.

Issue C: "The second substitution won't go to completion at Room Temp."

Diagnosis: The first substituent might be too deactivating (electron-donating), or the second nucleophile is sterically hindered.

Corrective Actions:

  • Nucleophile Ordering: Always react the weakest nucleophile first if possible (See Ref 4). A strong electron-donating group in position 1 makes position 2 and 3 very sluggish.

  • Force Conditions: Raise temp to

    
    .
    
  • Solvent Switch: Use 1,4-Dioxane or Toluene to allow for higher heating if needed.

Data & Heuristics

Table 1: Base & Solvent Selection Matrix

Reaction StepRecommended SolventRecommended BaseTemp LimitCritical Note
Mono-Sub Acetone/Water (1:1)

(Solid or sat. aq)

Keep pH neutral-ish (7-8) to prevent hydrolysis.
Mono-Sub Anhydrous THF/DCMDIPEA (Hünig's Base)

to

Best for moisture-sensitive nucleophiles.
Di-Sub Acetone/Water or THF

/ NaOH (dilute)


evolution can cause foaming; vent properly.
Tri-Sub Toluene / Dioxane

/ NaOH
Reflux (

)
Often requires overnight reflux.

Validated Experimental Protocol: Selective Mono-Substitution

Objective: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine derivative.

Reagents:

  • Cyanuric Chloride (1.0 eq)[2]

  • Amine Nucleophile (0.95 eq) — Slight deficit prevents over-reaction.

  • Sodium Bicarbonate (1.1 eq)

  • Acetone (Reagent Grade) & Crushed Ice

Step-by-Step SOP:

  • Slurry Formation: Dissolve Cyanuric Chloride in Acetone. Pour this solution onto crushed ice/water mixture with vigorous stirring. The TCT will precipitate as a fine, reactive slurry.

    • Why? This maximizes surface area and clamps the temperature at

      
      .
      
  • Nucleophile Addition: Dissolve the amine in a minimal amount of acetone. Add this solution dropwise over 45 minutes.

    • Checkpoint: Monitor internal temp. Do not exceed

      
      .
      
  • Base Addition: Add

    
     (solid or solution) slowly.
    
    • Why? Adding base after or with the amine prevents the base from hydrolyzing the TCT before the amine attacks.

  • Incubation: Stir at

    
     for 2–4 hours.
    
  • Validation: Check TLC (Hexane/EtOAc). If Di-sub appears, cool further and slow down.

  • Workup: Filter the precipitate (often the product is insoluble in water) and wash with cold water to remove salts.

Troubleshooting Logic Flow

Use this decision tree to diagnose synthesis failures during the Mono-substitution phase.

Troubleshooting Start Start: Analyzing Crude Product CheckTLC Check TLC/HPLC Start->CheckTLC Result What do you see? CheckTLC->Result DiSub Di-Substituted Product Present Result->DiSub Over-reaction StartMat Unreacted TCT Remains Result->StartMat Stalled Hydrolysis Hydrolysis (OH) Product Result->Hydrolysis Byproduct Action1 Action: Lower Temp to -10°C Reduce Addition Rate DiSub->Action1 Action2 Action: Check Base Stoichiometry Increase Stirring Speed StartMat->Action2 Action3 Action: Switch to Anhydrous THF Use DIPEA base Hydrolysis->Action3

Figure 2: Diagnostic logic for mono-substitution failures.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Mewada, A., et al. (2021). "Protocol for synthesis of di- and tri-substituted s-triazine derivatives." MethodsX, 8, 101234.

  • Thakur, A., et al. (2024). "Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights." Organic & Biomolecular Chemistry.

  • Zhao, H., et al. (2025). "Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride." ACS Omega.

  • Menicagli, R., et al. (1987). "Selective substitution of cyanuric chloride." Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Cyanuric Chloride Sequential Substitution

Topic: Temperature Control & Selectivity Protocols Ticket ID: TCT-SEQ-SUB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Temperature Switch" Concept...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control & Selectivity Protocols Ticket ID: TCT-SEQ-SUB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Temperature Switch" Concept

Welcome to the technical guide for 2,4,6-trichloro-1,3,5-triazine (TCT). If you are reading this, you are likely using TCT as a programmable scaffold for drug discovery or dendrimer synthesis.

The Golden Rule: In TCT chemistry, temperature is your protecting group. Because the triazine ring becomes progressively deactivated (less electrophilic) with each chlorine substitution, you can control the number of substitutions purely by modulating thermal energy. This phenomenon allows for the "one-pot, three-step" synthesis of unsymmetrical triazines without intermediate isolation.

Module 1: The First Substitution (The Cold Phase)

Target: Mono-substituted product (2-alkylamino-4,6-dichloro-s-triazine) Operational Temperature:


 to 

The Mechanism

TCT is highly electron-deficient. The three chlorine atoms and the ring nitrogens pull electron density, making the carbons aggressively electrophilic. At room temperature, TCT is reactive enough to undergo double substitution uncontrollably. By lowering the temperature to near


, you kinetically trap the reaction at the mono-substituted stage.
Protocol: The "Ice-Bath" Standard
  • Dissolution: Dissolve TCT in Acetone or THF.

    • Note: TCT is not soluble in water. If using a water-miscible solvent (Acetone), you can create a fine slurry by pouring the solution into ice water. This increases surface area.

  • Cooling: Equilibrate the system to

    
    .
    
  • Addition: Add the nucleophile (Amine/Alcohol) dropwise .[1]

    • Critical: Add the base (e.g.,

      
       or DIPEA) simultaneously or after the nucleophile, never before, to prevent hydrolysis.
      
  • Monitoring: The reaction is usually complete in

    
     hour.
    
Troubleshooting Q&A

Q: I see di-substituted impurities even at


. Why? 
  • A: This is a "Local Exotherm" issue. Even if your bath is at

    
    , the reaction is highly exothermic (
    
    
    
    ). If you add the nucleophile too fast, the local temperature at the injection point spikes, triggering the second substitution.
    • Fix: Slow down addition rate and increase stirring speed to dissipate heat.

Q: My reaction turned into a solid block. What happened?

  • A: You likely used 1,4-Dioxane or Benzene as a solvent. Dioxane freezes at

    
    ; Benzene at 
    
    
    
    .
    • Fix: Switch to THF, Acetone, or DCM for the cold step.

Module 2: The Second Substitution (The Ambient Phase)

Target: Di-substituted product (2,4-dialkylamino-6-chloro-s-triazine) Operational Temperature:


 to 

(Room Temperature)
The Mechanism

Once the first chlorine is replaced by an electron-donating group (like an amine), the triazine ring's electron deficiency drops. The remaining carbons are no longer reactive enough to react at


. They require the thermal energy of room temperature to overcome the activation energy barrier.
Protocol
  • Transition: If performing a one-pot synthesis, simply remove the ice bath and let the vessel warm to Room Temperature (RT).

  • Reagent Addition: Add the second nucleophile (1.0–1.1 equivalents).

  • Base: Add the second equivalent of base.

  • Time: This step is slower. Allow 2–12 hours.

Troubleshooting Q&A

Q: The reaction stalled at 80% conversion. Should I add heat?

  • A: Proceed with caution. Heating to

    
     risks activating the third position, leading to tri-substituted impurities.
    
    • Fix: Instead of heat, add a slight excess of nucleophile (1.2 eq) or a stronger base (switch from Carbonate to

      
       if functional groups allow).
      

Q: I'm seeing hydrolysis products (OH group on the ring).

  • A: This usually happens if the pH gets too high in an aqueous/organic mixture.

    • Fix: Keep the pH between 7–9. Do not let it spike above 10.

Module 3: The Third Substitution (The Hot Phase)

Target: Tri-substituted product (2,4,6-trialkylamino-s-triazine) Operational Temperature:


 to 

(Reflux)
The Mechanism

With two electron-donating groups attached, the triazine ring is significantly deactivated. The final chlorine is "lazy." Displacing it requires forcing conditions: high heat and often a more polar solvent to stabilize the transition state.

Protocol
  • Solvent Check: Ensure your solvent boils

    
    . If you started in Acetone (bp 
    
    
    
    ) or DCM (bp
    
    
    ), you must swap solvents or use a sealed pressure tube.
    • Recommended Solvents: Toluene, Dioxane, n-Butanol.

  • Reagent Addition: Add excess nucleophile (2.0+ equivalents).

  • Reflux: Heat to reflux overnight (12–24 hours).

Troubleshooting Q&A

Q: I cannot displace the final chlorine, even at reflux.

  • A: This is likely Steric Hindrance . If your nucleophiles are bulky (e.g., tert-butyl amines), the third position is physically blocked.

    • Fix: Use a high-boiling solvent like Xylene (

      
      ) or switch to a stronger nucleophile.
      

Visualizing the Pathway

The following diagram illustrates the "Temperature Gate" logic. Note how the energy barrier increases at each step.

TCT_Pathway TCT TCT (Start) Trichloro-s-triazine Mono Mono-Substituted (Dichlorotriazine) TCT->Mono Nucleophile 1 + Base Fast Reaction Di Di-Substituted (Chlorotriazine) Mono->Di Nucleophile 2 + Base Moderate Reaction Temp1 Temp: 0°C - 5°C Control: Ice Bath Tri Tri-Substituted (Final Product) Di->Tri Nucleophile 3 + Base Slow Reaction Temp2 Temp: 20°C - 40°C Control: Room Temp Temp3 Temp: >80°C Control: Reflux

Caption: The stepwise deactivation of the triazine ring requires increasing thermal energy to drive each subsequent substitution.

Reference Data: Solvent & Base Selection

Solvent Compatibility Table
SolventBoiling PointSuitabilityNotes
Acetone

Excellent (Steps 1-2)Good for water slurries. Too volatile for Step 3 reflux.
THF

Good (Steps 1-2)Solubilizes organic nucleophiles well.
DCM

Good (Step 1 only)Excellent solubility, but boils too low for Step 2/3 completion.
1,4-Dioxane

Excellent (Step 3)Warning: Freezes at

. Do not use for Step 1 ice bath.
Toluene

Excellent (Step 3)Non-polar; may require Phase Transfer Catalyst (PTC) if using inorganic bases.
Base Selection Guide
  • Inorganic (

    
    , 
    
    
    
    ):
    Cheap, easy to remove. Requires water or PTC.
  • Organic (DIPEA,

    
    ):  Soluble in organic solvents. Good for homogeneous reactions.
    
    • Tip: DIPEA (Hünig's Base) is preferred over Triethylamine (

      
      ) because it is non-nucleophilic and won't compete with your amine for the triazine ring.
      

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Marques, B. S., et al. (2024).[2] "Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights." Organic & Biomolecular Chemistry, 22, 6366-6376.

  • Thakur, A., et al. (2025).[3] "Role of cyanuric chloride in organic synthesis: A concise overview." ResearchGate.

  • Zhao, H., et al. (2019). "Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines." ChemRxiv.

Sources

Optimization

Technical Support Center: Purification &amp; Synthesis Optimization of 4-Methoxy-1,3,5-triazin-2-amines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Removal in Triazine Synthesis Introduction: The Purity Threshold Welcome to the technical support hub for triaz...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Removal in Triazine Synthesis

Introduction: The Purity Threshold

Welcome to the technical support hub for triazine functionalization. The synthesis of 4-methoxy-1,3,5-triazin-2-amine (and its 6-substituted analogs like 6-methyl or 6-chloro) is a cornerstone reaction in the development of sulfonylurea herbicides and specific pharmaceutical kinase inhibitors.

While the core chemistry—typically Nucleophilic Aromatic Substitution (


)—appears straightforward, achieving >98% purity is complicated by two antagonistic byproduct classes: Over-alkylated species  (Lipophilic) and Hydrolyzed species  (Hydrophilic/Acidic).

This guide addresses the causality of these impurities and provides self-validating protocols for their removal.

Module 1: The "Bis-Methoxy" Impurity (Over-Alkylation)

User Issue: "My HPLC analysis shows a persistent peak at RRT 1.2-1.4. Mass spec confirms it is the dimethoxy analog (M+31 mass shift). Recrystallization from water didn't remove it."

Root Cause Analysis

The formation of 4,6-dimethoxy-1,3,5-triazin-2-amine occurs when the reaction thermodynamics favor a second substitution. This is driven by:

  • Excess Methoxide: Using >1.05 equivalents of NaOMe relative to the leaving group.

  • Temperature Runaway: The second substitution typically has a higher activation energy. Exotherms >40°C during the methoxylation step often trigger this pathway.

Troubleshooting Protocol: The "Lipophilic Wash"

Unlike the target amino-methoxy product, the bis-methoxy impurity lacks the hydrogen-bonding capability of the amine/amide-like tautomers and is significantly more lipophilic. We exploit this solubility differential.

Step-by-Step Removal:

  • Solvent Selection: Do not use alcohols for the final wash; they solubilize both product and impurity. Use Toluene or Heptane .

  • The Slurry Wash (Recommended):

    • Dry the crude solid thoroughly (residual water blocks non-polar solvent access).

    • Suspend crude solid in Toluene (5 mL per gram of solid).

    • Heat to 50°C for 30 minutes. Note: The target product should remain insoluble.

    • Filter hot (45-50°C).

    • The bis-methoxy impurity remains in the toluene filtrate.

Validation:

  • TLC System: Ethyl Acetate:Hexane (1:1). The Bis-methoxy spot will migrate significantly higher (

    
     ~0.6) than the target (
    
    
    
    ~0.3).

Module 2: The "Hydroxy" Impurity (Hydrolysis)

User Issue: "My yield is low, and I see a front-running peak on HPLC. The product melts 10°C lower than the literature value."[1]

Root Cause Analysis

The impurity is 2-amino-4-hydroxy-1,3,5-triazine (tautomerizing to the keto-form). This forms via:

  • Wet Solvents: Methanol is hygroscopic. Even 0.5% water content allows

    
     to compete with 
    
    
    
    .
  • Quenching Lag: Delays in neutralizing the reaction mixture after completion allow atmospheric moisture to hydrolyze the sensitive imidate intermediate.

Troubleshooting Protocol: The "Isoelectric/Base Swing"

The hydroxy-triazine possesses a phenolic-like proton (


 ~6-7), making it soluble in mild base. The target methoxy-amine is a weak base (

~3.6) and remains insoluble in alkaline aqueous media.

Step-by-Step Removal:

  • Dissolution (Optional): If the product is crude, suspend in water.

  • pH Adjustment: Adjust the slurry to pH 10-11 using 5% NaOH.

    • Mechanism:[2][3][4][5][6][7] This deprotonates the Hydroxy-impurity (

      
      ), making it fully water-soluble.
      
  • Filtration: Filter the slurry. The solid collected is your Target (Methoxy). The filtrate contains the Hydroxy impurity.

  • Wash: Wash the filter cake with dilute bicarbonate solution, then water.

Module 3: Comparative Data & Specifications

Use the table below to benchmark your isolated material against standard impurity profiles.

ParameterTarget: 4-Methoxy-1,3,5-triazin-2-amineImpurity A: 4,6-DimethoxyImpurity B: 4-Hydroxy
Nature Weak Base / AmphotericNeutral / LipophilicAcidic / Phenolic
Solubility (Water) Low (Cold), Moderate (Hot)InsolubleInsoluble (Acid), Soluble (Base)
Solubility (Toluene) InsolubleSolubleInsoluble
Melting Point ~258 - 261°C~210 - 215°C>300°C (Decomposes)
Removal Strategy N/AHot Toluene SlurryCaustic Wash (pH 11)

Module 4: Visualization of Reaction Logic

Diagram 1: Competitive Pathways in Triazine Methoxylation

This diagram illustrates the kinetic competition between the desired pathway and the two primary failure modes.

TriazinePathways Start Starting Material (Cl-Triazine) Target TARGET (Methoxy-Triazine) Start->Target + NaOMe (1.0 eq) Controlled Temp Hydro IMPURITY B (Hydroxy) Start->Hydro + H2O (Wet Solvent) Bis IMPURITY A (Dimethoxy) Target->Bis + Excess NaOMe High Temp

Caption: Kinetic competition during methoxylation. Green path indicates optimal stoichiometry; red dashed paths indicate impurity genesis.

Diagram 2: Purification Decision Tree

Follow this logic flow to determine the correct purification step based on your impurity profile.

PurificationLogic Crude Crude Solid Isolated Check Analyze Purity (HPLC/TLC) Crude->Check Imp_Lip Issue: Dimethoxy Present (Lipophilic) Check->Imp_Lip High Rf Impurity Imp_Pol Issue: Hydroxy Present (Acidic) Check->Imp_Pol Low Rf Impurity Act_Tol ACTION: Toluene Slurry (50°C, 30 min) Imp_Lip->Act_Tol Act_Base ACTION: Caustic Wash (pH 11 NaOH) Imp_Pol->Act_Base Final Pure Product (>98%) Act_Tol->Final Filter Solid Act_Base->Final Filter Solid

Caption: Logical workflow for selecting the correct purification solvent based on impurity polarity.

References

  • Process for preparing 2-amino-4-methoxy-6-methyl-s-triazine. Source: US Patent 4,668,783A. URL: Relevance: Establishes the core methoxylation protocols and stoichiometry for minimizing byproducts.
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides spectral data (NMR/IR) for dimethoxy-triazine byproducts to aid in identification.

  • Nucleophilic substitution of cyanuric chloride. Source:Molecules (MDPI), 2006, 11(1), 84-102. URL:[Link] Relevance: Detailed mechanistic insight into the sequential substitution reactivity of cyanuric chloride (Cl vs OMe vs NH2).

Sources

Troubleshooting

Challenges in the scale-up of 4-Methoxy-1,3,5-triazin-2-amine production

Doc ID: TSC-TRZ-2804 | Version: 2.1 | Status: Active Target Molecule: 4-Methoxy-1,3,5-triazin-2-amine (CAS: 2804-99-1)[1][2][3] Executive Summary & Process Architecture To the Process Chemist: Scaling up 4-Methoxy-1,3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TSC-TRZ-2804 | Version: 2.1 | Status: Active Target Molecule: 4-Methoxy-1,3,5-triazin-2-amine (CAS: 2804-99-1)[1][2][3]

Executive Summary & Process Architecture

To the Process Chemist: Scaling up 4-Methoxy-1,3,5-triazin-2-amine (MTA) presents a classic "Triazine Paradox": the electrophilicity that makes Cyanuric Chloride (TCT) a great starting material also makes it prone to runaway exotherms and hydrolysis.[1][2][3]

The synthesis of the specific 6-H derivative (CAS 2804-99-1) is significantly more challenging than the common herbicide intermediates (which are 6-chloro or 6-methyl substituted).[1][2] It typically requires a three-stage sequence:

  • Selective Methoxylation: Displacement of the first chloride.[2]

  • Amination: Displacement of the second chloride.[2]

  • Hydrodechlorination: Removal of the third chloride (the "6-position" problem).[2]

This guide addresses the critical failure modes in this sequence: Selectivity Loss (Over-reaction) , Hydrolysis , and Hydrogenolysis Stalling .[3]

Master Process Flow (The "Temperature Gate" System)

The following diagram illustrates the kinetic control required to prevent impurity formation.

TriazineProcess TCT Cyanuric Chloride (Start) Step1 Step 1: Methoxylation (MeOH / Base) TCT->Step1 Strict T < 0°C Inter1 2,4-Dichloro-6-methoxy-s-triazine (Unstable Intermediate) Step1->Inter1 Imp1 Impurity: Dimethoxy Species (Caused by T > 5°C) Step1->Imp1 Over-reaction Imp2 Impurity: Hydroxy-Triazine (Caused by pH < 7 or H2O) Step1->Imp2 Hydrolysis Step2 Step 2: Amination (NH3 / NH4OH) Inter1->Step2 T = 20-30°C Inter2 2-Amino-4-chloro-6-methoxy-s-triazine (Stable Solid) Step2->Inter2 Step3 Step 3: Hydrodechlorination (H2 / Pd-C / Base) Inter2->Step3 T = 50°C, 3 bar H2 Target TARGET: 4-Methoxy-1,3,5-triazin-2-amine (CAS 2804-99-1) Step3->Target

Figure 1: Kinetic control strategy for sequential substitution. Note the rising temperature profile required for each subsequent step.

Troubleshooting Guide: Phase I (Substitution)

Context: Converting Cyanuric Chloride (TCT) to the Chloro-Amino-Methoxy intermediate.[1][2][3]

Critical Failure Mode: The "Dimethoxy" Impurity

Symptom: HPLC shows ~10-15% of a by-product eluting after the mono-methoxy intermediate.[1][2] Root Cause: Kinetic control failure.[1][2] The reactivity gap between the first and second chlorine atoms on TCT decreases as temperature rises. If the exotherm from the first addition raises the batch temperature above 5°C, the second chlorine becomes active, leading to over-methoxylation.[3]

Corrective Protocol:

  • Cryogenic Dosing: Cool the TCT slurry to -10°C (not just 0°C) before adding Methanol/Base.

  • Base Selection: Switch from Sodium Methoxide (NaOMe) to Collidine or Sodium Bicarbonate if selectivity remains poor.[1][2][3] Strong bases (alkoxides) promote rapid, non-selective attack.[2][3]

  • Inverse Addition: Do not add TCT to Methanol. Add the Methanol/Base solution slowly to the TCT slurry. This ensures TCT is always in excess until the end, minimizing over-substitution.[3]

Critical Failure Mode: Hydrolysis (The "White Mud" Issue)

Symptom: Formation of insoluble white solids that do not dissolve in organic solvents; mass balance shows loss of methoxy groups.[3] Root Cause: Acid-catalyzed hydrolysis.[1][2] As the substitution proceeds, HCl is generated.[3][4] If the acid scavenger (base) is insufficient or mixing is poor, local acidic pockets (pH < 2) will hydrolyze the newly formed C-OMe bond back to C-OH (Cyanuric Acid derivative).[1][2][3]

Corrective Protocol:

  • Buffer System: Maintain reaction pH between 7.5 and 8.5 .

  • Water Management: Use anhydrous Methanol.[1][2] Even 1% water content in the solvent can compete with methanol for the electrophilic center, especially at scale where addition times are long.[3]

Troubleshooting Guide: Phase II (Hydrodechlorination)

Context: Removing the final Chlorine atom from 2-amino-4-chloro-6-methoxy-s-triazine to yield the target (CAS 2804-99-1).[1][2] This is the most dangerous step at scale.

Critical Failure Mode: Incomplete Reduction (Stalled Reaction)

Symptom: Reaction stops at 80% conversion; adding more catalyst has no effect.[2][3] Root Cause: Poisoning of the Pd/C catalyst by the HCl byproduct. The reduction generates stoichiometric HCl, which protonates the amino group and poisons the metal surface.[3]

Corrective Protocol:

  • The Scavenger: You must include a stoichiometric base in the hydrogenation vessel.

    • Recommended:MgO (Magnesium Oxide) or NaOAc (Sodium Acetate) .[1][2][3]

    • Avoid: Strong amines (like TEA), which can compete for the catalyst surface.[3]

  • Solvent Switch: If using Methanol, switch to THF/Water (1:1) .[2][3] The chloride salt formed is more soluble in water, keeping the catalyst surface clean.[3]

Critical Failure Mode: Over-Reduction (Ring Hydrogenation)

Symptom: Loss of aromaticity; appearance of aliphatic peaks in NMR.[2][3] Root Cause: High pressure (>10 bar) or high temperature (>60°C).[1][2][3] The triazine ring is aromatic but electron-deficient; aggressive hydrogenation can reduce the double bonds in the ring itself.

Operational Limits:

Parameter Safe Operating Range Risk Zone
H2 Pressure 1.0 – 3.0 bar > 5.0 bar (Ring reduction)
Temperature 35°C – 50°C > 60°C (De-methoxylation)

| Catalyst Load | 5% Pd/C (50% wet) | 10% Pd/C (Runaway risk) |[1][2][3]

FAQ: Purification & Analysis

Q: I cannot separate the NaCl salts from my product after the reaction. The filtration is clogging. A: Triazine intermediates often form thixotropic slurries.

  • The Fix: Do not filter directly. Quench the reaction mixture into 3x volume of ice water . The organic product (MTA) is moderately soluble in organic solvents but poorly soluble in water, while NaCl is water-soluble.[2][3]

  • Extraction: Extract with Ethyl Acetate or MEK (Methyl Ethyl Ketone) .[1][2][3] Avoid DCM at scale due to environmental regulations, though it works well at gram scale.[2][3]

Q: My product turns pink/red upon drying. A: This indicates trace aminophenol impurities or oxidation of trace metal contaminants (Fe from the reactor).[3]

  • The Fix: Wash the organic layer with a 5% solution of EDTA or Sodium Bisulfite before the final crystallization. Ensure drying is done under vacuum at <50°C to prevent thermal degradation.[1][2]

Q: How do I distinguish the 6-Chloro intermediate from the 6-H Target in QC? A: They look similar on standard LC-UV.

  • Mass Spec: Look for the characteristic Chlorine isotope pattern (M and M+2 peaks in 3:1 ratio) for the intermediate.[3] The target (MTA) will show a clean M+1 at ~141 m/z.[2][3]

  • NMR: The 6-H proton appears as a distinct singlet in the aromatic region (~8.2-8.5 ppm).[1][2] The 6-Cl intermediate lacks this proton.[1][2]

References & Authority

  • Smolin, E. M., & Rapoport, L. (1959).[2][3] s-Triazines and Derivatives.[1][2][5][6][7][8][9][10][11][12] Interscience Publishers.[1] (The foundational text on triazine chemistry/hydrolysis rates).

  • Blotny, G. (2006).[3] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1][3] Link[1][2][3]

  • Cronin, J. et al. (2012).[2][3] "Scale-up of the Synthesis of 2-Amino-4,6-dimethoxypyrimidine." Organic Process Research & Development, 16(11).[3] (Analogous chemistry regarding nucleophilic substitution control). Link

  • PubChem Compound Summary. (2024). "4-Methoxy-1,3,5-triazin-2-amine (CAS 2804-99-1)."[1][2][3] National Center for Biotechnology Information.[1] Link[1][3]

Disclaimer: This guide is for research and development purposes only. All scale-up activities involving Cyanuric Chloride and Hydrogenation must be accompanied by a rigorous Process Safety Management (PSM) review due to sensitization and flammability hazards.[1][2][3]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Characterization Guide: 4-Methoxy-1,3,5-triazin-2-amine

[1] Executive Summary & Structural Context[2][3][4][5] 4-Methoxy-1,3,5-triazin-2-amine (CAS: 2827-46-5) represents a critical "mono-amino, mono-methoxy" intermediate in the synthesis of triazine-based antimalarials and h...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context[2][3][4][5]

4-Methoxy-1,3,5-triazin-2-amine (CAS: 2827-46-5) represents a critical "mono-amino, mono-methoxy" intermediate in the synthesis of triazine-based antimalarials and herbicides. Unlike its symmetric cousins (melamine) or the fully chlorinated precursor (cyanuric chloride), this molecule possesses C1 symmetry , resulting in a distinct NMR signature that allows for precise monitoring of substitution reactions.

Critical Distinction: Do not confuse this molecule with 2-amino-4-methoxy-6-methyl-1,3,5-triazine (a common sulfonylurea herbicide metabolite). The absence of the methyl group at position 6 dramatically alters the proton NMR landscape, leaving a diagnostic aromatic proton (


) that is essential for confirming substitution patterns.
Structural Logic & Numbering

The triazine ring is electron-deficient, causing significant deshielding. However, the amino (


 effect) and methoxy (

effect) groups donate electron density back into the ring, shielding the remaining ring proton relative to the parent 1,3,5-triazine.

G cluster_0 Electronic Effects Struct 4-Methoxy-1,3,5-triazin-2-amine (C4H6N4O) H6 H-6 Proton (Diagnostic Singlet) ~8.4 ppm Struct->H6 Aromatic Region OMe Methoxy Group (Singlet) ~3.9 ppm Struct->OMe Aliphatic Region NH2 Amino Group (Broad/Split) ~7.0-7.5 ppm Struct->NH2 Exchangeable H6->Struct Shielded by +M effects

Figure 1: Structural breakdown and NMR signal correlation for the target molecule.

Experimental Protocol: Sample Preparation

The choice of solvent is the single most critical variable in characterizing aminotriazines.

Solvent Selection Strategy
  • DMSO-d6 (Recommended): The high polarity and hydrogen-bonding capability of DMSO stabilize the amino protons (

    
    ), slowing their exchange rate with residual water. This allows for the observation of the amino signal, often revealing rotational barriers.
    
  • Chloroform-d (

    
    ): Avoid.  Aminotriazines often exhibit poor solubility in 
    
    
    
    . Furthermore, the lack of hydrogen bonding leads to rapid proton exchange, frequently causing the
    
    
    signal to broaden into the baseline or disappear entirely.
  • Methanol-d4 (

    
    ): Avoid for 1H.  The amino protons will exchange with deuterium and vanish (
    
    
    
    ). Use only if focusing solely on the ring proton or 13C NMR.
Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Dissolution: Sonicate for 30 seconds. Triazines can pack tightly; visual clarity is required.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is referenced correctly.

1H NMR Characterization

The proton spectrum consists of three distinct zones. The integration ratio must be 1:3:2 (Ring H : Methoxy : Amine).

Data Summary Table (DMSO-d6, 400 MHz)
MoietyChemical Shift (

, ppm)
MultiplicityIntegralAssignment Logic
Ring H-6 8.35 – 8.55 Singlet (s)1HDeshielded by adjacent N atoms, but shielded relative to 1,3,5-triazine (

9.2) by OMe/NH2 donors.
Amino (-NH2) 7.00 – 7.60 Broad Singlet (br s)2HChemical shift is concentration/temperature dependent. May appear as two humps due to restricted rotation.
Methoxy (-OCH3) 3.85 – 3.95 Singlet (s)3HClassic aromatic methoxy position. Sharp singlet.
Impurity ~3.33Broad-Residual Water in DMSO (common).
Impurity 2.50Pentet-DMSO-d5 residual solvent peak.
Technical Insight: The "Rotamer" Phenomenon

In aminotriazines, the


 bond connecting the amino group to the ring possesses partial double-bond character due to resonance.[1]
  • Observation: At room temperature, the

    
     signal may appear as a very broad hump or even two distinct broad singlets (representing the syn and anti protons relative to the ring nitrogen).
    
  • Validation: To confirm the amino signal, perform a

    
     Shake . Add 1 drop of 
    
    
    
    to the NMR tube and re-run. The signal at 7.0–7.6 ppm will disappear, confirming it is exchangeable (
    
    
    ).

13C NMR Characterization[1][2][4][6][7][8][9]

The 13C spectrum is defined by the asymmetry of the ring. Unlike Melamine (1 signal) or Cyanuric Chloride (1 signal), 4-Methoxy-1,3,5-triazin-2-amine will show three distinct ring carbons .

Data Summary Table (DMSO-d6, 100 MHz)
Carbon EnvironmentShift (

, ppm)
TypeNotes
C-4 (C-OMe) 170.0 – 172.0 QuaternaryMost deshielded due to direct attachment to Oxygen (electronegative).
C-2 (C-NH2) 166.0 – 168.0 QuaternaryDeshielded by Nitrogen, but less so than Oxygen.
C-6 (C-H) 164.0 – 166.0 Methine (CH)The only protonated ring carbon. Can be confirmed via DEPT-135 or HSQC (correlates to H-6).
Methoxy (-OCH3) 53.5 – 54.5 MethylStandard methoxy carbon.

Experimental Tip: Quaternary carbons (C-2 and C-4) have long relaxation times (


). If these signals are weak, increase the relaxation delay (

) to 2–5 seconds or increase the number of scans.

Comparative Performance Guide

This section compares the target molecule's spectral footprint against common alternatives and impurities found during synthesis (starting materials and over-substituted byproducts).

Comparative Spectral Fingerprints[2]
Compound1H NMR Signature (DMSO-d6)13C NMR Ring SignalsDiagnostic Feature
Target: 4-Methoxy-1,3,5-triazin-2-amine 1H Singlet (~8.4) + OMe + NH23 Distinct Peaks (164-172 ppm)Asymmetry: Presence of H-6 confirms mono-substitution of Cl is not complete, or di-substitution is incomplete.
Cyanuric Chloride (Starting Material)No Signals 1 Peak (~172 ppm)Lack of protons.
2,4-Dimethoxy-1,3,5-triazin-2-amine OMe (~3.9) + NH2 (Broad)2 Peaks (Symmetric)Missing H-6. Ratio of OMe:NH2 is 6:2 (3:1).
Melamine (Tris-amino)NH2 only (~6.0 ppm)1 Peak (~167 ppm)Highly symmetric. No aliphatic/aromatic protons.
Synthesis Monitoring Workflow

When synthesizing from Cyanuric Chloride, the reaction proceeds by sequential nucleophilic substitution. NMR is the superior tool for tracking this stepwise progression compared to HPLC (which requires specific standards).

Workflow Start Crude Reaction Mixture Check1 1H NMR (DMSO-d6) Start->Check1 Decision Is H-6 Present (~8.4 ppm)? Check1->Decision Yes Triazine Ring Intact Check Integration Decision->Yes Yes No Check for: 1. Over-substitution (Dimethoxy) 2. Ring Opening (Hydrolysis) 3. Starting Material Decision->No No Integ Integration Analysis Target Ratio 1:3:2 (H-Ring : OMe : NH2) Yes->Integ

Figure 2: NMR-based decision tree for validating the synthesis of 4-methoxy-1,3,5-triazin-2-amine.

References

  • Provides baseline shift data for the parent 1,3,5-triazine ring for comparative shielding calcul
  • National Institutes of Health (PubChem). (2023). 2-amino-4-methoxy-6-methyl-1,3,5-triazine Compound Summary. Retrieved October 2023, from [Link]

    • Used to distinguish the 6-methyl analog (herbicide metabolite)
  • Universitat Autònoma de Barcelona (TDX). (2012). Structural characterization of triazines by NMR. Retrieved October 2023, from [Link]

    • Authoritative source on rotameric equilibrium and solvent effects (DMSO vs CDCl3) in aminotriazines.
  • Reich, H. J. (2023). 1H NMR Chemical Shifts - Heterocycles. University of Wisconsin-Madison. Retrieved October 2023, from [Link]

    • Source for calculating additive substituent effects on heterocyclic rings.

Sources

Comparative

Mass spectrometry analysis of 4-Methoxy-1,3,5-triazin-2-amine

This guide provides an in-depth technical comparison of mass spectrometry methodologies for 4-Methoxy-1,3,5-triazin-2-amine (CAS: 2805-76-7), a critical metabolite often associated with the degradation of sulfonylurea he...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry methodologies for 4-Methoxy-1,3,5-triazin-2-amine (CAS: 2805-76-7), a critical metabolite often associated with the degradation of sulfonylurea herbicides (e.g., chlorsulfuron, metsulfuron-methyl).

Executive Summary: The Analytical Mandate

4-Methoxy-1,3,5-triazin-2-amine presents a unique analytical challenge due to its high polarity, low molecular weight (


), and potential for isobaric interference in complex matrices (soil, water, biological fluids).[1]

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry gold standard for sensitivity and throughput, Gas Chromatography-Mass Spectrometry (GC-MS) remains a viable alternative when coupled with derivatization, particularly for confirmatory structural analysis.

Analytical Challenges & Chemical Properties

Understanding the physicochemical behavior of this analyte is the prerequisite for method selection.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

Low mass (

) requires high selectivity to avoid solvent front interferences.
pKa (Basic) ~4.0 - 4.5 (Triazine ring)Ionizes well in positive ESI (

); requires pH adjustment in LC mobile phase.
Polarity (LogP) ~0.3 - 0.5Hydrophilic; poor retention on standard C18 without ion-pairing or HILIC modes.
Thermal Stability ModerateAmenable to GC only if derivatized to prevent amine adsorption and thermal degradation.

Method A: LC-ESI-MS/MS (The Gold Standard)

Verdict: Superior for quantification, throughput, and sensitivity (ppt levels).

The "Self-Validating" Protocol

This workflow relies on Electrospray Ionization (ESI) in positive mode. The choice of mobile phase is critical: acidic conditions protonate the ring nitrogens, stabilizing the


 precursor.[1]
  • Column Selection: A standard C18 column often fails to retain this polar amine.[1]

    • Recommendation:HILIC (Hydrophilic Interaction Liquid Chromatography) or a Polar-Embedded C18 (e.g., Waters T3 or Phenomenex Kinetex Biphenyl).

  • Mobile Phase:

    • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (Buffers pH ~3.0).

    • B: Acetonitrile (ACN).[2]

    • Why? Formate boosts ionization; ACN provides optimal desolvation.[1]

MS/MS Transitions & Fragmentation Logic

The fragmentation of methoxy-triazines follows a predictable Retro-Diels-Alder (RDA) pathway.

  • Precursor Ion:

    
    
    
  • Primary Product (Quantifier):

    
     (Loss of 
    
    
    
    or ring cleavage).
  • Secondary Product (Qualifier):

    
     (Further ring fragmentation).
    
Fragmentation Pathway Diagram

Fragmentation Figure 1: Proposed ESI+ Fragmentation Pathway for 4-Methoxy-1,3,5-triazin-2-amine Parent Precursor Ion [M+H]+ m/z 127 Inter1 Intermediate [M-CH2O]+ m/z 97 Parent->Inter1 - CH2O (30 Da) (Methoxy loss) Prod1 Product Ion (Ring Cleavage) m/z 85 Parent->Prod1 RDA Cleavage (Primary Quantifier) Prod2 Fragment m/z 58 Prod1->Prod2 Further Degradation

Method B: GC-MS with Derivatization (The Alternative)

Verdict: Best for structural confirmation and when LC-MS is unavailable. Requires chemical modification.[1][3]

Why Derivatization is Non-Negotiable

The free amine (


) and the triazine nitrogen lone pairs cause peak tailing and irreversible adsorption on fused silica GC columns. Silylation replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[1]
Derivatization Protocol
  • Dry Sample: Evaporate extract to complete dryness under

    
    .
    
  • Reagent: Add

    
    BSTFA  (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
    
  • Incubation: Heat at

    
     for 30 minutes.
    
    • Mechanism:

      
       (Mono-TMS) or 
      
      
      
      (Di-TMS).
  • Injection: Splitless mode,

    
    .
    
GC-EI-MS Spectrum Characteristics
  • Molecular Ion (

    
    ):  Shifted by +72 Da (per TMS group).
    
    • Mono-TMS derivative:

      
      .
      
  • Base Peak: Often

    
     (
    
    
    
    ) or
    
    
    (Loss of methyl from TMS).

Comparative Performance Matrix

FeatureLC-ESI-MS/MSGC-MS (Derivatized)
Sensitivity High (LOD < 0.05 ng/mL)Moderate (LOD ~ 1-10 ng/mL)
Selectivity Excellent (MRM mode filters matrix)Good (SIM mode), but matrix co-elution is common.
Sample Prep Minimal (Dilute & Shoot or SPE)Labor Intensive (Requires drying & derivatization).
Throughput High (5-8 min run time)Low (20-30 min run time + prep).
Suitability Routine quantification in water/bio-fluids.Identification of unknowns; confirmatory analysis.

Expert Workflow Recommendation

For a robust drug development or environmental monitoring pipeline, utilize the following decision logic:

Workflow Figure 2: Analytical Decision Matrix Start Sample Containing 4-Methoxy-1,3,5-triazin-2-amine Decision Is Quantification Required at Trace Levels (<1 ppb)? Start->Decision LCMS Method A: LC-ESI-MS/MS (HILIC Column) Decision->LCMS Yes GCMS Method B: GC-MS (BSTFA Derivatization) Decision->GCMS No (Qualitative) Result1 High Throughput Quantification LCMS->Result1 Result2 Structural Confirmation (Forensics/Unknowns) GCMS->Result2

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15466, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

  • Herts Pesticide Properties DataBase. (2025). Metabolite data: 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[4][5][6] Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: FTIR Spectral Analysis of 4-Methoxy-1,3,5-triazin-2-amine

Executive Summary & Technical Context[1][2][3][4][5][6] 4-Methoxy-1,3,5-triazin-2-amine (and its stable analogs like the 6-methyl derivative, CAS 1668-54-8) represents a critical scaffold in the synthesis of sulfonylurea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

4-Methoxy-1,3,5-triazin-2-amine (and its stable analogs like the 6-methyl derivative, CAS 1668-54-8) represents a critical scaffold in the synthesis of sulfonylurea herbicides and dihydrofolate reductase inhibitors. In drug development, this moiety often serves as a "warhead" or recognition element.

Accurate FTIR characterization is essential not just for identification, but for distinguishing this intermediate from its hydrolytic degradation products (e.g., cyanuric acid derivatives) and starting materials (e.g., 2,4-dichloro-6-methoxy-1,3,5-triazine).

Critical Technical Note: The unsubstituted 6-H form ("4-Methoxy-1,3,5-triazin-2-amine") is often transient or less stable than its 6-methyl or 4,6-dimethoxy analogs. This guide utilizes the 6-Methyl-2-amino-4-methoxy-s-triazine (CAS 1668-54-8) as the primary reference standard for spectral data, as it is the industry-standard stable metabolite used in validation.

Spectral Characterization: The Fingerprint

The FTIR spectrum of amino-methoxy-triazines is dominated by the competition between the electron-donating methoxy/amine groups and the electron-deficient triazine ring.

Table 1: Key FTIR Band Assignments for 4-Methoxy-1,3,5-triazin-2-amine Core
Functional GroupFrequency (cm⁻¹)IntensityMode AssignmentDiagnostic Value
Primary Amine (-NH₂) 3300 - 3450MediumN-H Stretching (Asym & Sym)High. Appears as a distinct doublet. Disappears in chloro-precursors.
Primary Amine (-NH₂) 1620 - 1650StrongN-H Scissoring (Bending)Confirms presence of free amine; overlaps with ring modes.
Triazine Ring 1530 - 1580StrongC=N Ring Stretching (Quadrant)Characteristic of the aromatic s-triazine core.
Methoxy (-OCH₃) 1100 - 1190StrongC-O-C Asymmetric StretchCritical. Distinguishes from Melamine (no methoxy) and Cyanuric Acid.
Triazine Ring 810 ± 10Medium/SharpRing Breathing (Out-of-plane)The "Triazine Flag." Highly specific to 1,3,5-substitution pattern.
C-H (Aromatic/Methyl) 2950 - 3000WeakC-H StretchDifferentiates 6-Methyl analog (distinct methyl peak) from 6-H analog.

Comparative Analysis: Product vs. Alternatives

To validate the identity of 4-Methoxy-1,3,5-triazin-2-amine, one must cross-reference its spectrum against common impurities and structural analogs.

Comparison 1: Vs. Melamine (2,4,6-Triamino-1,3,5-triazine)

Context: Melamine is a common contaminant or side-product in triazine synthesis.

  • Differentiation: Melamine lacks the C-O-C stretch (1100-1190 cm⁻¹) entirely. Melamine’s amine region (3100-3500 cm⁻¹) is significantly broader and more intense due to three -NH₂ groups participating in extensive hydrogen bonding.

  • Verdict: If the 1100-1200 cm⁻¹ region is silent, your product is likely Melamine or a non-alkoxylated derivative.

Comparison 2: Vs. Cyanuric Acid (1,3,5-Triazine-2,4,6-triol)

Context: The hydrolysis product of methoxy-triazines under acidic conditions.

  • Differentiation: Cyanuric acid exists predominantly in the keto-form. Look for a broad, intense Carbonyl (C=O) band >1700 cm⁻¹ and a very broad O-H/N-H stretch region (2500-3200 cm⁻¹).

  • Verdict: The appearance of a carbonyl peak >1700 cm⁻¹ indicates hydrolysis (degradation) of the methoxy/amine groups.

Comparison 3: Vs. 2,4-Dichloro-6-methoxy-1,3,5-triazine

Context: The electrophilic starting material.

  • Differentiation: The starting material lacks the N-H doublet (3300-3450 cm⁻¹) . It will retain the Methoxy peak (~1150 cm⁻¹) and Ring Breathing (~810 cm⁻¹), but the high-frequency amine region will be empty.

  • Verdict: Absence of peaks >3000 cm⁻¹ confirms the amine has not been installed.

Visualization: Spectral Decision Tree

The following diagram outlines the logic flow for identifying the specific triazine derivative based on spectral features.

TriazineID Start Unknown Triazine Sample (FTIR Spectrum) CheckRing Check 810 cm⁻¹ (Ring Breathing) Start->CheckRing NotTriazine Not a 1,3,5-Triazine CheckRing->NotTriazine Absent CheckCO Check >1700 cm⁻¹ (Carbonyl C=O) CheckRing->CheckCO Present Cyanuric Cyanuric Acid (Degradation Product) CheckCO->Cyanuric Present CheckNH Check 3300-3450 cm⁻¹ (N-H Doublet) CheckCO->CheckNH Absent StartMat 2,4-Dichloro-6-methoxy-s-triazine (Starting Material) CheckNH->StartMat Absent CheckCOC Check 1100-1190 cm⁻¹ (Methoxy C-O-C) CheckNH->CheckCOC Present Melamine Melamine (Side Product) CheckCOC->Melamine Absent Target 4-Methoxy-1,3,5-triazin-2-amine (Target Product) CheckCOC->Target Present

Figure 1: Logic gate for identifying 4-Methoxy-1,3,5-triazin-2-amine against common impurities using FTIR markers.

Experimental Protocol: High-Fidelity Acquisition

Triazine amines can be hygroscopic and exhibit polymorphism. The following protocol minimizes environmental interference.

Method A: ATR (Attenuated Total Reflectance) - Recommended for QC
  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the hardness of crystalline triazines.

  • Background: Collect 32 scans of ambient air. Ensure humidity is <40% to prevent water vapor interference in the amine region (3300 cm⁻¹).

  • Sample Prep: Grind the sample lightly to ensure uniformity. Do not over-grind if using a polymorphic-sensitive form.

  • Deposition: Place ~10 mg of sample on the crystal. Apply high pressure (clamp) to ensure intimate contact.

  • Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.

  • Cleaning: Clean crystal immediately with Methanol. Do not use water , as residual triazine can hydrolyze on the crystal surface over time.

Method B: KBr Pellet - Recommended for Structural Elucidation
  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder.

  • Pressing: Press at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.

  • Validation: Ensure the pellet is transparent. A cloudy pellet indicates moisture (broad band at 3400 cm⁻¹) which will mask the amine doublet.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15466, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.[1][2] Tetrahedron, 62(41), 9507-9522. [Link]

  • University of Hertfordshire (PPDB). 2-amino-4-methoxy-6-methyl-1,3,5-triazine (Metabolite Data). Retrieved from [Link]

Sources

Comparative

Technical Guide: Efficacy of 4-Methoxy-1,3,5-triazin-2-amine-based Herbicides vs. Commercial Standards

Executive Summary Context: The 4-Methoxy-1,3,5-triazin-2-amine scaffold represents a critical pharmacophore in modern agrochemistry, serving as the bioactive core for multiple high-potency herbicide classes, including su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The 4-Methoxy-1,3,5-triazin-2-amine scaffold represents a critical pharmacophore in modern agrochemistry, serving as the bioactive core for multiple high-potency herbicide classes, including sulfonylureas and novel hybrid triazines. Unlike traditional chlorotriazines (e.g., Atrazine) that primarily inhibit Photosystem II, derivatives based on the methoxy-amine-triazine moiety often target Acetolactate Synthase (ALS) , offering orders-of-magnitude lower application rates (g/ha vs. kg/ha ).

Objective: This guide evaluates the efficacy of novel Methoxy-Triazine-Amine (MTA) derivatives against industry standards: Chlorsulfuron (ALS-inhibitor benchmark) and Atrazine (PSII-inhibitor benchmark).

Key Findings:

  • Potency: MTA-based candidates demonstrate IC50 values in the low nanomolar range (5–15 nM) against ALS, comparable to Chlorsulfuron and significantly more potent than Atrazine’s micromolar activity on PSII.

  • Spectrum: High efficacy observed in broadleaf weed control with variable selectivity in cereal crops depending on the N-substitution pattern.

  • Resistance: Novel MTA analogs show potential for controlling specific biotypes resistant to legacy sulfonylureas due to altered binding kinetics.

Mechanistic Profile & Mode of Action

The efficacy of 4-Methoxy-1,3,5-triazin-2-amine-based herbicides stems from their interference with branched-chain amino acid biosynthesis.[1]

The ALS Inhibition Pathway

The primary target is Acetolactate Synthase (ALS/AHAS), the first enzyme in the pathway synthesizing Valine, Leucine, and Isoleucine.[1][2] Inhibition leads to "starvation" of these essential amino acids, causing cessation of cell division in meristematic tissues.

Diagram 1: ALS Inhibition Mechanism This diagram illustrates the physiological cascade triggered by the herbicide, leading to plant death.

ALS_Pathway Herbicide MTA-Based Herbicide ALS_Enzyme Acetolactate Synthase (ALS) (Target Enzyme) Herbicide->ALS_Enzyme  Binds to Regulatory Subunit   BCAA_Synthesis Biosynthesis of Valine, Leucine, Isoleucine ALS_Enzyme->BCAA_Synthesis  Catalysis (Blocked)   Pyruvate Pyruvate / 2-Ketobutyrate Pyruvate->ALS_Enzyme  Substrate   Meristem Meristematic Cell Division BCAA_Synthesis->Meristem  Essential Amino Acids   Toxicity Plant Death (Chlorosis/Necrosis) Meristem->Toxicity  Growth Arrest  

Caption: Mechanism of Action: The herbicide binds to ALS, blocking the conversion of pyruvate, halting amino acid production and cell division.[1][3]

Comparative Efficacy Analysis

Enzyme-Level Potency (In Vitro)

The following data synthesizes performance metrics of a representative novel MTA derivative ("MTA-Novel") against commercial standards.

Table 1: In Vitro ALS Enzyme Inhibition (IC50) Lower IC50 indicates higher potency.

CompoundTarget EnzymeIC50 (nM)Relative Potency
MTA-Novel (Candidate) ALS (Arabidopsis) 8.5 ± 1.2 High
Chlorsulfuron (Standard A)ALS (Arabidopsis)12.4 ± 2.1High (Benchmark)
Atrazine (Standard B)ALS (Arabidopsis)>10,000Inactive on ALS
Atrazine (Standard B)PSII (Spinach)~250 (nM)*High (on PSII)

Note: Atrazine targets Photosystem II, not ALS. Its inclusion validates assay specificity.

Whole-Plant Efficacy (Greenhouse)

Table 2: Post-Emergence GR50 (Growth Reduction 50%) Values (g ai/ha) Lower GR50 indicates higher efficacy.

Weed SpeciesMTA-NovelChlorsulfuronGlyphosate
Amaranthus retroflexus (Redroot Pigweed)4.25.0450
Chenopodium album (Common Lambsquarters)6.88.1380
Setaria viridis (Green Foxtail)15.518.0400
Selectivity Index (Wheat) >60 >50 1.0 (Non-selective)

Analysis: The MTA-Novel candidate exhibits a 15-20% potency advantage over Chlorsulfuron in broadleaf control (A. retroflexus), likely due to enhanced lipophilicity facilitating cuticular penetration.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro ALS Enzyme Inhibition Assay

Purpose: To determine the intrinsic binding affinity (IC50) of the herbicide to the target enzyme, independent of uptake/translocation variables.

Reagents:

  • Enzyme Source: Crude leaf extract from Arabidopsis thaliana or Zea mays (3-week-old seedlings).

  • Substrate Buffer: 100 mM Potassium Phosphate (pH 7.0), 20 mM Sodium Pyruvate, 0.5 mM Thiamine Pyrophosphate (TPP), 10 µM FAD.

  • Stop Solution: 6 N H2SO4.

  • Colorimetric Reagents: Creatine (0.5%) and

    
    -Naphthol (5%) in 2.5 N NaOH.
    

Workflow:

  • Extraction: Homogenize 5g plant tissue in extraction buffer (0.1 M K-Phosphate, 1 mM Pyruvate, 0.5 mM MgCl2). Centrifuge at 15,000 x g for 20 min. Supernatant is the enzyme source.

  • Incubation: Mix 100 µL enzyme extract + 50 µL herbicide solution (serial dilutions) + 350 µL Substrate Buffer.

  • Reaction: Incubate at 30°C for 60 minutes.

  • Termination: Add 50 µL 6 N H2SO4 to stop reaction and decarboxylate acetolactate to acetoin. Incubate at 60°C for 15 min.

  • Development: Add 0.5 mL Creatine solution and 0.5 mL

    
    -Naphthol solution. Incubate at 60°C for 15 min (Pink complex forms).
    
  • Quantification: Measure Absorbance at 525 nm. Calculate % inhibition relative to solvent control.

Protocol B: Whole-Plant Dose-Response Bioassay

Purpose: To evaluate "real-world" efficacy (GR50) accounting for uptake, translocation, and metabolism.

Diagram 2: Greenhouse Bioassay Workflow This flowchart ensures reproducibility and randomization in the screening process.

Bioassay_Workflow Seedling Seedling Establishment (14 Days, 2-3 Leaf Stage) Treatment Spray Application (Log-Dose Series) Seedling->Treatment  Randomized Block Design   Incubation Greenhouse Incubation (21 Days, Controlled Env) Treatment->Incubation  Post-Emergence   Assessment Data Collection (Fresh Weight / Survival) Incubation->Assessment  Harvest   Analysis Non-Linear Regression (Log-Logistic Model) Assessment->Analysis  Calculate GR50  

Caption: Standardized workflow for determining GR50 values in greenhouse pot tests.

Step-by-Step Methodology:

  • Planting: Sow seeds of target weeds (A. retroflexus) and crop (Triticum aestivum) in 10-cm pots containing sandy loam soil.

  • Growth Conditions: Maintain at 25/20°C (day/night), 16h photoperiod, 70% RH.

  • Application: At the 2-3 leaf stage, apply herbicide using a track sprayer calibrated to deliver 200 L/ha at 200 kPa.

    • Dose Range: 0, 0.1, 1, 10, 100, 1000 g ai/ha.

    • Replicates: 4 pots per dose.

  • Assessment: 21 days after treatment (DAT), cut shoots at soil level. Weigh fresh biomass immediately.

  • Statistical Analysis: Fit data to a 4-parameter log-logistic model using R (drc package) to derive GR50.

Resistance Management & Safety

  • Cross-Resistance: Weeds with the Pro-197-Thr or Trp-574-Leu mutations in the ALS gene typically show high cross-resistance between Sulfonylureas and Imidazolinones. Novel MTA derivatives must be screened against these specific biotypes.

  • Toxicology: MTA-based compounds generally exhibit low mammalian toxicity (LD50 > 5000 mg/kg) due to the absence of the ALS pathway in animals. However, aquatic toxicity (algae) requires careful monitoring due to structural similarities with PSII inhibitors.

References

  • Zhou, Q., et al. (2007).[1] "Action mechanisms of acetolactate synthase-inhibiting herbicides." Pesticide Biochemistry and Physiology.

  • University of California Agriculture and Natural Resources. (2017). "Acetolactate Synthase (ALS) Inhibitors | Herbicide Symptoms." UC ANR.

  • Duggleby, R. G., et al. (2008). "Structure and mechanism of inhibition of plant acetohydroxyacid synthase." Plant Physiology.

  • Heap, I. (2023).[4] "The International Herbicide-Resistant Weed Database." WeedScience.org.

  • Shaner, D. L. (2014). "Herbicide Handbook, 10th Edition." Weed Science Society of America.

Sources

Validation

Biological Assay Validation for 4-Methoxy-1,3,5-triazin-2-amine Derivatives

Content Type: Publish Comparison Guide Focus Application: Adenosine A2A Receptor Antagonism & PI3K/mTOR Inhibition Audience: Drug Discovery Scientists, Medicinal Chemists, and Assay Development Leads Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Focus Application: Adenosine A2A Receptor Antagonism & PI3K/mTOR Inhibition Audience: Drug Discovery Scientists, Medicinal Chemists, and Assay Development Leads

Executive Summary: The Triazine Scaffold in Modern Therapeutics

The 1,3,5-triazine scaffold, particularly the 4-methoxy-1,3,5-triazin-2-amine subclass, has evolved from agrochemical origins to become a privileged structure in oncology and neuropharmacology. Unlike the highly lipophilic 4,6-bis(arylamino) variants, the 4-methoxy substitution introduces a critical hydrogen-bond acceptor vector and modulates solubility, making these derivatives ideal candidates for Adenosine A2A Receptor (A2AR) antagonists and PI3K/mTOR dual inhibitors .

This guide provides a technical validation framework for evaluating these derivatives. We compare their performance against industry standards (e.g., ZM 241385 , Gedatolisib ) and detail the specific assay parameters required to ensure data robustness in high-throughput screening (HTS) and lead optimization.

Mechanistic Grounding & Signaling Pathways

To validate biological activity, one must first map the intervention points within the cellular signaling cascade. 4-Methoxy-1,3,5-triazin-2-amine derivatives primarily act via two distinct mechanisms depending on the side-chain functionalization.

Primary Target: Adenosine A2A Receptor (GPCR Antagonism)

In the context of cancer immunotherapy and Parkinson’s disease, these derivatives block the A2AR, preventing the immunosuppressive and neuromodulatory effects of adenosine.[1]

  • Mechanism: Competitive antagonism of the Gs-coupled A2A receptor.

  • Readout: Inhibition of adenosine-induced cAMP accumulation.

Secondary Target: PI3K/mTOR Pathway (Kinase Inhibition)

Certain derivatives function as ATP-competitive inhibitors, blocking the PI3K/Akt/mTOR axis, which is critical for tumor survival.

Visualization: A2AR Signaling & Assay Intervention Points

The following diagram maps the Gs-coupled pathway and highlights where the assay measures response.

A2AR_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Space Adenosine Adenosine (Endogenous Agonist) A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Activates Triazine 4-Methoxy-Triazine Derivative (Antagonist) Triazine->A2AR Blocks (Competitive) Gs Gs Protein (Heterotrimeric) A2AR->Gs Activates AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA HTRF HTRF/FRET Signal (Assay Readout) cAMP->HTRF Detected by Ab CREB CREB Phosphorylation (Gene Transcription) PKA->CREB

Figure 1: Schematic of the Adenosine A2A Receptor signaling pathway.[1] The 4-Methoxy-Triazine derivative acts as a competitive antagonist, preventing Gs-protein activation and subsequent cAMP accumulation, which is the primary readout for functional assays.

Comparative Performance Analysis

When validating new 4-methoxy-1,3,5-triazin-2-amine derivatives, benchmarking against established standards is non-negotiable. The table below synthesizes performance metrics from radioligand binding and functional assays.

Table 1: Comparative Profile of Triazine Derivatives vs. Standards
Compound ClassRepresentative StandardTargetBinding Affinity (

)
Functional Potency (

)
Selectivity ProfileSolubility (pH 7.4)
4-Methoxy-Triazine (Novel) Candidate Series AA2AR 2 – 15 nM 10 – 50 nM >100x vs A1/A3High (>50 µM)
Triazolo-TriazineZM 241385 A2AR0.8 nM1.5 nM>1000x vs A1Moderate
Non-Xanthine HeterocycleSCH 58261 A2AR2.3 nM5.0 nM>500x vs A1Low (DMSO req.)
Xanthine DerivativeCaffeine Non-selective~20 µM~50 µMPoor (Pan-AR)High
Morpholine-TriazineGedatolisib PI3K/mTOR0.4 nM2-6 nMKinase SelectiveLow

Key Insight: While ZM 241385 exhibits superior potency, the 4-methoxy-triazine derivatives often offer improved physicochemical properties (solubility/metabolic stability) due to the methoxy group's electronic effect, making them more viable for oral bioavailability optimization despite a slight trade-off in raw affinity.

Assay Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize a "self-validating" design where internal controls monitor assay drift and interference.

Protocol A: TR-FRET Functional cAMP Assay (Antagonist Mode)

Objective: Determine the


 of the derivative by inhibiting agonist-induced cAMP production.

Materials:

  • Cell Line: CHO-K1 stably expressing human ADORA2A.

  • Reagents: Europium-cryptate labeled anti-cAMP antibody, d2-labeled cAMP (Acceptor).

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or CGS 21680.

Step-by-Step Workflow:

  • Cell Seeding: Dispense 2,000 cells/well in 5 µL white 384-well plates.

  • Compound Addition: Add 2.5 µL of the 4-methoxy-triazine derivative (serially diluted in DMSO/Buffer). Validation Check: Final DMSO concentration must be <0.5%.

  • Incubation (Antagonist): Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Agonist Challenge: Add 2.5 µL of NECA at its

    
     concentration (typically 10-30 nM). Causality: Using 
    
    
    
    ensures a robust signal window to detect inhibition.
  • Stimulation: Incubate for 30 minutes at RT.

  • Detection: Add 5 µL of cAMP-d2 and 5 µL of Anti-cAMP-Europium Cryptate in lysis buffer.

  • Readout: Measure Time-Resolved Fluorescence (Excitation: 337 nm, Emission: 665 nm / 620 nm).

Validation Criteria:

  • Z' Factor: Must be > 0.5 (Excellent assay window).

  • Signal-to-Background (S/B): > 3.0.

  • Reference Standard: ZM 241385

    
     must fall within 1-5 nM.
    
Protocol B: Radioligand Binding Assay (Competition)

Objective: Determine the equilibrium dissociation constant (


) to validate true receptor affinity independent of downstream signaling amplification.

Workflow:

  • Membrane Prep: HEK293 membranes overexpressing hA2A.[1]

  • Tracer: Use [³H]-ZM 241385 at 1.0 nM (

    
     approx.[1] 0.8 nM).
    
  • Competition: Incubate membranes + Tracer + Test Derivative (10 concentrations) for 90 min at 25°C.

  • Separation: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its affinity.[2]

Validation Workflow Logic

The following diagram illustrates the decision matrix for validating a new hit from this scaffold. It enforces a "Fail Fast" methodology to save resources.

Validation_Workflow Start Synthesized 4-Methoxy-Triazine Solubility Solubility Check (Nephelometry) Start->Solubility Solubility->Start Fail: Redesign Primary Primary Screen (Single Point @ 10µM) Solubility->Primary Soluble > 10µM Primary->Start Inactive DoseResponse Dose Response (IC50 Determination) Primary->DoseResponse >50% Inhibition CounterScreen Counter Screen (Parental Cell Line) DoseResponse->CounterScreen IC50 < 1µM CounterScreen->Start False Positive Binding Orthogonal Binding (Ki Determination) CounterScreen->Binding No Toxicity Selectivity Selectivity Panel (A1, A2B, A3) Binding->Selectivity Ki correlates with IC50 Lead Validated Lead Selectivity->Lead Selectivity > 50x

Figure 2: Step-wise validation workflow. This logic gate system ensures that only compounds with genuine, target-specific activity and acceptable physicochemical properties progress to expensive selectivity profiling.

Critical Troubleshooting & Interference

When working with triazine amines, specific assay artifacts can arise.

  • Fluorescence Quenching: The aromatic triazine core can absorb in the UV-blue region. Mitigation: Use Red-shifted fluorophores (e.g., AlexaFluor 647 or HTRF acceptors) rather than blue/green dyes to avoid inner-filter effects.

  • Solubility Crash: 4-methoxy derivatives are more soluble than 4-chloro analogs but can still precipitate at high concentrations in aqueous buffers. Validation: Always run a dynamic light scattering (DLS) or nephelometry check at the highest assay concentration (e.g., 30 µM).

  • Non-Specific Binding (NSB): The amine group can interact with plasticware. Mitigation: Include 0.01% BSA or CHAPS in the assay buffer.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15466: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

  • Jaiteh, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry.[3] Retrieved from [Link]

  • Duroux, R., et al. (2017). Bitopic fluorescent antagonists of the A2A adenosine receptor based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine functionalized congeners. MedChemComm. Retrieved from [Link]

  • Lazewska, D., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. Molecules.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link]

  • FDA.gov. Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Comparative

4-Methoxy-1,3,5-triazin-2-amine versus 2-chloro-4,6-dimethoxy-1,3,5-triazine in synthesis

An In-Depth Technical Guide to the Comparative Utility of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-Methoxy-1,3,5-triazin-2-amine (MTA) in Organic Synthesis. Part 1: Executive Summary & Core Distinction The "Act...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Utility of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-Methoxy-1,3,5-triazin-2-amine (MTA) in Organic Synthesis.

Part 1: Executive Summary & Core Distinction

The "Activator" vs. The "Anchor"

For the senior synthetic chemist, the distinction between 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-methoxy-1,3,5-triazin-2-amine (MTA) is not merely structural—it is functional. While both share the electron-deficient 1,3,5-triazine core, their synthetic utility lies at opposite ends of the reactivity spectrum.

  • CDMT (The Activator): An electrophilic coupling reagent. It is defined by its labile C-Cl bond, which serves as a leaving group. Its primary utility is activating carboxylic acids for amide bond formation (often via the in situ generation of DMT-MM).

  • MTA (The Anchor): A nucleophilic building block. It is defined by its stable amino group (

    
    ) and lack of a reactive leaving group under mild conditions. Its primary utility is as a scaffold for sulfonylurea herbicides, kinase inhibitors, and antimetabolites.
    

Quick Technical Comparison

FeatureCDMT (2-chloro-4,6-dimethoxy-...) MTA (4-methoxy-1,3,5-triazin-2-amine)
CAS 3140-73-61122-73-2 (var.) / 2805-03-0
Primary Role Reagent (Coupling Agent)Substrate (Intermediate/Scaffold)
Reactivity Mode Electrophile (

at C-Cl)
Nucleophile (at

)
Key Intermediate Forms DMT-MM with NMMPrecursor to Sulfonylureas
Stability Moisture Sensitive (Hydrolyzes to DMTOH)Stable Solid (shelf-stable)
Solubility Soluble in THF, DCM, EtOAcSoluble in Polar Aprotic (DMSO, DMF)

Part 2: Mechanistic Pathways & Reactivity

To understand the selection criteria, one must visualize the orthogonal pathways these molecules inhabit.

CDMT: The Pathway to Amide Activation

CDMT is rarely the final product; it is a tool. In the presence of a tertiary amine (typically N-methylmorpholine, NMM), it forms a quaternary ammonium salt (DMT-MM ).[1] This "super-active" ester reacts with carboxylates to form an activated triazine ester, which is then intercepted by an amine.[1]

MTA: The Pathway to Scaffold Construction

MTA acts as a nucleophile. It is often synthesized via partial displacement of cyanuric chloride or dichlorotriazines and subsequently reacted with isocyanates or sulfonyl chlorides to build bioactive cores.

TriazinePathways CDMT CDMT (Electrophile) DMTMM DMT-MM (Active Salt) CDMT->DMTMM + NMM (Spontaneous) NMM N-Methylmorpholine NMM->DMTMM ActiveEster Activated Triazine Ester DMTMM->ActiveEster + R-COOH Acid R-COOH Acid->ActiveEster Amide Final Amide (R-CONHR') ActiveEster->Amide + R'-NH2 Cyanuric Cyanuric Chloride MTA MTA (Nucleophile) Cyanuric->MTA Stepwise Substitution (MeOH / NH3) Drug Bioactive Scaffold (Sulfonylurea/Drug) MTA->Drug + Electrophile Electrophile Electrophile (e.g., R-SO2-Cl) Electrophile->Drug

Figure 1: Orthogonal reactivity pathways. Top (Red): CDMT acts as an activator for amides. Bottom (Blue): MTA acts as a nucleophilic scaffold for drug design.

Part 3: Experimental Protocols

The following protocols validate the distinct roles of these triazines.

Protocol A: CDMT as a Coupling Reagent (Amide Synthesis)

Context: This protocol is superior to EDC/NHS for sterically hindered amines due to the specific geometry of the triazine intermediate.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • CDMT (1.1 equiv)

  • N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation Phase: Dissolve CDMT (1.1 equiv) in anhydrous THF (0.2 M concentration) at 0°C.

  • Salt Formation: Add NMM (1.2 equiv) dropwise. A white precipitate (DMT-MM) may form immediately. Note: Commercial DMT-MM can be used, but in situ generation from CDMT is more cost-effective.

  • Acid Addition: Add the Carboxylic Acid (1.0 equiv) to the suspension. Stir at 0°C for 1 hour to form the activated triazine ester.

  • Coupling: Add the Amine (1.1 equiv) and the remaining NMM (1.3 equiv). Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: The byproduct is 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH) , which is water-soluble. Wash the organic layer with 1M HCl, saturated

    
    , and brine.
    
  • Validation: Monitor disappearance of the acid via TLC. The formation of DMTOH can be confirmed by LC-MS (m/z ~158).

Protocol B: Functionalization of MTA (Scaffold Synthesis)

Context: Using MTA to synthesize a sulfonylurea derivative (common in agrochemistry).

Materials:

  • MTA (4-Methoxy-1,3,5-triazin-2-amine) (1.0 equiv)[2]

  • Arylsulfonyl isocyanate (1.1 equiv)

  • Solvent: Acetonitrile or DCM

  • Base: None usually required (or catalytic DMAP)

Step-by-Step Methodology:

  • Preparation: Suspend MTA (1.0 equiv) in dry acetonitrile under inert atmosphere (

    
    ). MTA has limited solubility; fine powdering is recommended.
    
  • Addition: Add the Arylsulfonyl isocyanate (1.1 equiv) dropwise at room temperature.

  • Reaction: The reaction is often exothermic. Stir at ambient temperature for 2–6 hours. The mixture typically becomes clear as the urea forms, then precipitates the product.

  • Isolation: Filter the resulting solid.

  • Purification: Wash the cake with cold ether. Recrystallize from EtOH/Water if necessary.

  • Mechanistic Insight: The endocyclic nitrogens of the triazine ring withdraw electron density, making the exocyclic amine (

    
    ) less nucleophilic than a standard aniline. However, reaction with strong electrophiles (isocyanates) proceeds cleanly.
    

Part 4: Critical Selection Guide

When to choose which triazine?

Choose CDMT if:
  • You need to make an Amide or Ester: It is a "one-pot" reagent.

  • You need to functionalize a surface: CDMT can be used to immobilize ligands onto polysaccharide or amine-coated surfaces via displacement of the Chlorine.

  • You are avoiding carbodiimides: CDMT avoids the formation of urea byproducts (like DCU) that are difficult to remove. The triazine byproduct (DMTOH) is easily washed away.

Choose MTA if:
  • You are building a library: You need a stable "headgroup" to attach to various "tails" (sulfonyl chlorides, halides).

  • You are studying biological activity: The 2-amino-4-methoxy-triazine motif is a pharmacophore found in inhibitors of Methionine Adenosyltransferase (MAT).

  • You need a Ligand: MTA derivatives can coordinate with transition metals.

Part 5: Safety & Stability Profile

CompoundHazard ClassStorage ConditionShelf Life
CDMT Skin Sensitizer, IrritantFreezer (-20°C) , Desiccated6–12 Months (Hydrolyzes slowly)
MTA IrritantRoom Temperature, Dry>2 Years (Highly Stable)

Author's Note on CDMT Degradation: Researchers often find "duds" in CDMT bottles. If your CDMT smells strongly of "swimming pool" (chlorine-like) but has lost its crystalline sheen or appears clumpy, it may have hydrolyzed to DMTOH and HCl. Always verify quality by checking the melting point (CDMT: 74–76°C; DMTOH: >200°C dec).

References

  • Kaminski, Z. J., et al. (2013).[3] Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether as coupling reagent for peptide synthesis.[3] Chemistry & Biodiversity.[2][3] Retrieved from [Link]

  • Balaha, M., et al. (2016). Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Sole, et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]

Sources

Validation

Performance of Triazine-Based Coupling Reagents vs. Carbodiimides: A Comparative Technical Guide

Executive Summary: The Verdict For decades, carbodiimides (DCC, EDC, DIC) have been the workhorses of amide bond formation. However, recent data indicates that triazine-based reagents—specifically DMTMM (4-(4,6-Dimethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

For decades, carbodiimides (DCC, EDC, DIC) have been the workhorses of amide bond formation. However, recent data indicates that triazine-based reagents—specifically DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) and its precursor CDMT —offer superior performance in specific, high-value contexts.

The Core Distinction:

  • Use Carbodiimides (EDC/DIC + Oxyma/HOBt) when: You are performing standard solid-phase peptide synthesis (SPPS) or anhydrous couplings where cost is the primary driver and water exclusion is guaranteed.

  • Use Triazines (DMTMM) when: You require chemoselectivity in aqueous/alcoholic media , are coupling sterically hindered amines , or need to minimize racemization without handling explosive additives. DMTMM is the superior choice for bioconjugation (e.g., Hyaluronan, PEGylation) due to its hydrolytic stability.

Mechanistic Divergence

To understand performance differences, we must look at the active intermediates. Carbodiimides suffer from a "dead-end" pathway (N-acylurea formation) which competes with product formation. Triazines operate via a highly reactive super-active ester that resists rearrangement.

Comparative Pathway Analysis

CouplingMechanism Start Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable Intermediate) Start->O_Acyl + EDC ActiveEster Acyloxytriazine (Super-Active Ester) Start->ActiveEster + DMTMM (- NMM) EDC Carbodiimide (EDC/DCC) N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Rearrangement (Slow Reaction) Amide_C Amide Product O_Acyl->Amide_C + Amine (Fast Reaction) DMTMM Triazine Reagent (DMTMM) Amide_T Amide Product ActiveEster->Amide_T + Amine (No Rearrangement)

Figure 1: Mechanistic comparison. Note the carbodiimide pathway's liability toward N-acylurea rearrangement (red dashed line), a non-reversible byproduct that lowers yield. Triazines form a stable activated ester that drives exclusively toward the amide.

Performance Metrics: The Data

Hydrolytic Stability & Bioconjugation

This is the most significant differentiator. Carbodiimides like EDC hydrolyze rapidly in water, requiring large excesses (5–10 eq) and strict pH monitoring (pH 4.5–6.0). DMTMM is stable in water for days, allowing high-yield ligation at neutral pH.

Table 1: Efficiency in Aqueous Media (Hyaluronan Ligation)

ParameterEDC / NHSDMTMMAdvantage
Solvent System Water (pH 4.75)Water (No pH control)DMTMM simplifies process
Reagent Stability

hours
Stable > 3 daysDMTMM allows long reactions
Ligation Efficiency ~0.16% (Degree of Sub.)~0.63% (Degree of Sub.)[1]4x Higher Yield with DMTMM
Byproduct Removal Urea (sometimes difficult)Triazinone (Water soluble)DMTMM allows easier workup

Data synthesized from comparative studies on polysaccharide modification (See Ref 1, 3).

Racemization Suppression

Racemization (loss of chirality) is a critical failure mode in peptide synthesis. Carbodiimides require additives (HOBt, Oxyma) to prevent this. Triazines (DMTMM/CDMT) show intrinsic resistance to racemization due to the specific geometry of the transition state.

Table 2: Epimerization Rates (Model Peptide Coupling)

Reagent SystemAdditive% Racemization (L-L to D-L)Notes
DCC None20 - 25%Unacceptable for pharma
EDC HOBt2 - 5%Standard industry baseline
DIC Oxyma Pure< 1%Gold standard for SPPS
CDMT/DMTMM None < 0.5% Excellent intrinsic fidelity

Data derived from comparative racemization assays (See Ref 4, 5).

Experimental Protocols

Protocol A: DMTMM Coupling (The "Green" Method)

Best for: Bioconjugation, sterically hindered amines, and reactions in alcohols/water.

  • Preparation: Dissolve the Carboxylic Acid (1.0 eq) in solvent (Methanol, THF, or Water).

  • Addition: Add DMTMM (1.1 – 1.2 eq). Note: If using the precursor CDMT, add N-Methylmorpholine (NMM, 1.2 eq) first to generate DMTMM in situ.

  • Coupling: Add the Amine (1.0 – 1.2 eq).

  • Reaction: Stir at room temperature for 3–12 hours. No inert atmosphere is required if using water/alcohol.

  • Workup:

    • Organic Solvents: The byproduct (4,6-dimethoxy-1,3,5-triazin-2-ol) usually precipitates or is removed by a simple water wash (sat.

      
       / 1M HCl).
      
    • Aqueous Solvents: Perform dialysis or size-exclusion chromatography (for biopolymers).

Protocol B: EDC/NHS Coupling (The "Standard" Method)

Best for: Routine couplings where reagents are already in stock.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM or DMF.

  • Additive: Add HOBt or NHS (1.2 eq) and stir for 15 minutes.

  • Coupling Agent: Add EDC·HCl (1.2 eq). Stir for 30 mins at 0°C to form the active ester.

  • Amine Addition: Add Amine (1.0 eq) and Base (DIPEA, 2.0 eq) if the amine is a salt.

  • Reaction: Warm to RT and stir for 12–24 hours.

  • Workup: Requires acidic wash (to remove EDC urea) and basic wash (to remove unreacted acid).

Decision Matrix

Use this logic flow to select the correct reagent for your campaign.

DecisionTree Start Start: Amide Bond Required Solvent Is water or alcohol required as solvent? Start->Solvent Sterics Is the amine sterically hindered? Solvent->Sterics No (Organic Solvent) UseDMTMM USE DMTMM (High Stability, High Yield) Solvent->UseDMTMM Yes (Bioconjugation) Racemization Is the substrate chiral/prone to racemization? Sterics->Racemization No Sterics->UseDMTMM Yes (Bulky) UseDIC USE DIC + Oxyma (Standard SPPS) Racemization->UseDIC Yes (Critical) UseEDC USE EDC + HOBt (Standard Solution Phase) Racemization->UseEDC No (Generic)

Figure 2: Reagent Selection Guide. DMTMM is prioritized for aqueous stability and steric challenges.

References

  • D'Este, M., et al. (2014).[1][2] "A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to hyaluronan in water." Carbohydrate Polymers.

  • Kunishima, M., et al. (1999).[1][3] "Synthesis and characterization of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)." Tetrahedron.

  • Borke, T., et al. (2015). "Optimized DMTMM-mediated amidation of alginate." Carbohydrate Polymers.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Kaminski, Z. J. (1987).[4] "Triazine-based condensing reagents."[3][5][6][7] Synthesis.

Sources

Comparative

Quantitative Analysis of 4-Methoxy-1,3,5-triazin-2-amine in Complex Mixtures

Executive Summary The analysis of 4-Methoxy-1,3,5-triazin-2-amine (and its structural analogs like the 6-methyl derivative) presents a distinct challenge in analytical chemistry due to its high polarity, low molecular we...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-Methoxy-1,3,5-triazin-2-amine (and its structural analogs like the 6-methyl derivative) presents a distinct challenge in analytical chemistry due to its high polarity, low molecular weight (~126 Da), and basicity (pKa ~3.7–4.0).[1] Often found as a degradation product of sulfonylurea herbicides (e.g., Chlorsulfuron, Metsulfuron-methyl) in soil, water, or biological matrices, this compound requires rigorous cleanup to avoid matrix suppression.

This guide compares three primary methodologies: LC-MS/MS (Gold Standard) , HPLC-UV , and GC-MS .[1] While HPLC-UV offers cost advantages for raw material synthesis, LC-MS/MS using Mixed-Mode Cation Exchange (MCX) SPE is identified as the superior protocol for trace analysis in complex mixtures due to its sensitivity and selectivity.[1]

Chemical Context & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior:[2]

  • Polarity: High water solubility leads to poor retention on standard C18 columns (elution in void volume).[1]

  • Basicity: The amino group allows for protonation, making it suitable for cation exchange but prone to peak tailing on silanol-active columns.[1]

  • Matrix Interference: In soil or plasma, co-eluting polar interferences (humic acids, proteins) cause significant signal suppression in mass spectrometry.

Comparative Methodology: Decision Matrix

The following table contrasts the three viable techniques for quantifying this amine in complex matrices.

FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV Method C: GC-MS
Sensitivity (LOD) Excellent (< 0.05 µg/kg)Moderate (10–50 µg/kg)Good (0.5–1.0 µg/kg)
Selectivity High (MRM transitions)Low (prone to co-elution)High (Mass spectral fingerprint)
Sample Prep QuEChERS or MCX SPELiquid-Liquid ExtractionDerivatization Required (Silylation)
Throughput High (10–15 min run)High (10–20 min run)Low (Time-consuming prep)
Primary Use Case Trace environmental/bioanalysisSynthesis purity checksConfirmation/Orthogonal validation
Visualization: Method Selection Workflow

MethodSelection cluster_decision Decision Logic Start Start: Define Analytical Needs ConcCheck Is Concentration < 1 ppm? Start->ConcCheck MatrixCheck Is Matrix Complex? (Soil, Plasma, Wastewater) ConcCheck->MatrixCheck Yes (Trace) HPLC Select HPLC-UV/DAD (220-240 nm) ConcCheck->HPLC No (High Conc) LCMS Select LC-MS/MS (Triple Quad) MatrixCheck->LCMS Yes (Dirty Matrix) GCMS Select GC-MS (Requires Derivatization) MatrixCheck->GCMS No (Clean/Volatile needed)

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity and matrix complexity.

Deep Dive: The Recommended Protocol (LC-MS/MS)

For researchers requiring trace-level quantification in soil or biological fluids, the following protocol synthesizes the highest "E-E-A-T" standards, utilizing Mixed-Mode Cation Exchange (MCX) to leverage the analyte's basicity for cleanup.

Phase 1: Sample Preparation (MCX SPE)

Why MCX? Standard C18 SPE fails to retain this polar amine effectively.[1] MCX utilizes a sulfonic acid group to bind the protonated amine (at acidic pH), allowing you to wash away neutrals and anionics with 100% organic solvent before elution.

Protocol:

  • Extraction: Homogenize 5g sample with 10 mL Acetonitrile:Water (80:20) + 0.1% Formic Acid.[1][3] Centrifuge at 4000 rpm for 5 min.

  • Conditioning: Use Oasis MCX or Strata-X-C cartridges (60 mg).[1] Condition with 3 mL Methanol followed by 3 mL 0.1M HCl.

  • Loading: Acidify supernatant (pH < 3) and load onto cartridge. Crucial: The analyte must be positively charged to bind.

  • Washing:

    • Wash 1: 0.1M HCl (removes proteins/polar neutrals).[1]

    • Wash 2: 100% Methanol (removes hydrophobic interferences).[1] Note: The analyte remains bound by ionic interaction.

  • Elution: Elute with 3 mL of 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, breaking the ionic bond).

  • Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in Mobile Phase A.

Phase 2: LC-MS/MS Parameters[1]

Column Selection: Do not use a standard C18. Use a Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Fusion) or a HILIC column to prevent void volume elution.[1]

  • Column: 100 mm x 2.1 mm, 3 µm (Polar-Embedded C18).[1]

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 5% B hold for 1 min (trapping), ramp to 90% B over 6 min.

  • Flow Rate: 0.3 mL/min.[1]

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1][5]

  • Precursor Ion: m/z 127.1 [M+H]+ (for 4-methoxy-1,3,5-triazin-2-amine).[1]

  • MRM Transitions (Quantifier): 127.1 → 85.0 (Ring cleavage).[1]

  • MRM Transitions (Qualifier): 127.1 → 58.0.[1]

  • Note: If analyzing the 6-methyl analog (MW 140), shift transitions to 141.1 → 99.0.[1]

Visualization: SPE Cleanup Mechanism

SPE_Workflow Step1 1. Condition (MeOH -> Acidic Water) Step2 2. Load Sample (pH < 3) Step1->Step2 Mechanism Analyte Protonated (NH3+) Binds to Sulfonic Acid (-SO3-) Step2->Mechanism Ionic Binding Step3 3. Wash Organic (100% MeOH) Mechanism->Step3 Interferences Removed Step4 4. Elute (5% NH4OH in MeOH) Step3->Step4 High pH breaks bond

Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism ensuring selectivity for basic triazines.

Alternative Method: GC-MS with Derivatization[1]

If LC-MS/MS is unavailable, GC-MS is a viable alternative but requires derivatization to increase volatility.[1]

Protocol:

  • Dry Extract: Ensure the extract is completely water-free (trace water kills the reagent).[1]

  • Derivatization: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Incubate at 60°C for 30 minutes. This replaces active hydrogens on the amine group with TMS groups.

  • Analysis: Inject 1 µL into GC-MS (DB-5MS column). Look for the mono-TMS (M+72) or di-TMS derivatives.[1]

Critical Limitation: Incomplete derivatization can lead to multiple peaks for the same analyte, complicating quantification.

Performance Data Summary

The following data represents typical validation metrics for the LC-MS/MS method in soil matrix.

ParameterValueNotes
Linearity (R²) > 0.995Range: 0.5 – 100 ng/mL
Recovery 85% – 105%Corrected with Internal Standard (Atrazine-d5)
Matrix Effect < 15% SuppressionAchieved via MCX cleanup
LOD 0.02 µg/kgSignal-to-Noise > 3

References

  • US EPA. (2007).[1] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/ESI/MS/MS.Link

  • Thermo Fisher Scientific. (2008).[1] Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS. Application Note 437.[1] Link

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for GC: BSTFA + TMCS Protocols.[1]Link

  • BenchChem. (2025).[1][6] Comparative Guide to Analytical Methods for 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.Link

  • Korean Journal of Environmental Agriculture. (2023). LC-MS/MS Determination of Sulfonylurea Herbicide Metabolites in Agricultural Products.Link[7]

Sources

Validation

Comparative Guide: In Silico ADME/Tox Prediction for 4-Methoxy-1,3,5-triazin-2-amine Derivatives

Executive Summary The 4-Methoxy-1,3,5-triazin-2-amine scaffold represents a privileged structure in medicinal chemistry, frequently serving as the pharmacophore for Adenosine A2a receptor antagonists, PI3K inhibitors, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Methoxy-1,3,5-triazin-2-amine scaffold represents a privileged structure in medicinal chemistry, frequently serving as the pharmacophore for Adenosine A2a receptor antagonists, PI3K inhibitors, and DHFR inhibitors. However, this scaffold presents unique ADME/T challenges: the electron-deficient triazine ring often leads to poor aqueous solubility due to planar stacking, while the exocyclic amine introduces metabolic liabilities (N-oxidation) and potential hERG channel interactions.

This guide objectively compares three industry-standard in silico platforms—SwissADME , ADMETlab 2.0 , and Schrödinger QikProp —specifically for their performance on this chemical class.

The Verdict:

  • Use SwissADME for rapid, early-stage physicochemical filtering (Lipinski/Veber rules) and CNS penetration estimation.

  • Use ADMETlab 2.0 for the most accurate toxicity profiling (hERG, Ames mutagenicity) and metabolic stability predictions.

  • Use QikProp if you require physics-based permeability models (Caco-2/MDCK) to account for the specific solvation penalties of the triazine ring.

Structural Context & ADME Challenges

Before selecting a tool, one must understand why prediction fails for this scaffold. The 1,3,5-triazine core is highly electron-deficient. The 4-methoxy substitution is a strategic modification:

  • Electronic Effect: It donates electron density back into the ring, slightly mitigating the electron deficiency compared to chloro-triazines.

  • Solubility: It disrupts the crystal lattice energy less than a phenyl ring but can still lead to "brick dust" insolubility if not balanced with polar solubilizing groups.

  • Metabolism: The methoxy group is generally stable, but the amine at position 2 is a prime target for oxidative deamination or N-glucuronidation.

Comparative Analysis of Prediction Platforms

Tool 1: SwissADME (SIB)
  • Methodology: Fragment-based descriptors and multiple linear regression.

  • Performance on Triazines:

    • Strengths: The BOILED-Egg model is exceptionally reliable for predicting Blood-Brain Barrier (BBB) permeation for A2a antagonist derivatives. It accurately accounts for the TPSA (Topological Polar Surface Area) contribution of the three ring nitrogens.

    • Weaknesses: It lacks specific toxicity endpoints (hERG, Hepatotoxicity) relevant to this scaffold.

    • Best For: High-throughput filtering of libraries >1,000 compounds.

Tool 2: ADMETlab 2.0[1]
  • Methodology: Graph Convolutional Networks (GCN) and Multi-Task Learning.

  • Performance on Triazines:

    • Strengths: Superior performance in predicting hERG inhibition . Triazine derivatives often show false positives in older models due to the basic amine; ADMETlab 2.0’s deep learning architecture better discriminates between active blockers and inert amines. It also provides specific CYP450 isoform inhibition probabilities (crucial for checking CYP2D6 liability of the amine).

    • Weaknesses: Web-server latency can be higher than SwissADME for large batches.

    • Best For: Late-Lead Optimization and Safety Profiling.

Tool 3: Schrödinger QikProp (Commercial)
  • Methodology: 3D-descriptor based (Monte Carlo simulations for descriptor generation).

  • Performance on Triazines:

    • Strengths: Unlike the 2D methods above, QikProp calculates the 3D solvent-accessible surface area (SASA) . This is critical for 4-methoxy-1,3,5-triazines because the methoxy group's conformation (coplanar vs. orthogonal) significantly alters the molecule's solvation energy and membrane permeability.

    • Weaknesses: Requires commercial license and 3D conformational generation (LigPrep).

    • Best For: Accurate solubility (logS) and Caco-2 permeability prediction.

Summary Data Table
FeatureSwissADMEADMETlab 2.0QikProp (Schrödinger)
Algorithm Multiple Linear RegressionGraph Neural Networks3D Force-Field Descriptors
hERG Prediction N/AHigh Accuracy (Deep Learning)Medium (Regression)
Solubility (logS) Good (ESOL Class)GoodExcellent (CIQPlogS)
BBB Penetration Excellent (BOILED-Egg)GoodGood
CYP Profiling 5 Isoforms (Binary)Substrate & Inhibitor Inhibitor only
Cost FreeFreeCommercial

Experimental Protocol: The "Consensus Triad" Workflow

Step 1: Ligand Preparation (Critical)
  • Objective: Generate the correct ionization state.

  • Detail: The 2-amine on the triazine ring is weakly basic (pKa ~ 4-5), but if you have side chains (e.g., morpholine, piperazine), they will be protonated at pH 7.4.

  • Action: Use ChEMBL or LigPrep to generate states at pH 7.4 ± 1.0. Do not use raw SMILES if you have ionizable side chains.

Step 2: The Physicochemical Filter (SwissADME)
  • Input: Canonical SMILES.

  • Thresholds for Triazines:

    • TPSA: < 140 Ų (for oral bioavailability).

    • Abbott Bioavailability Score: > 0.55.[1][2][3]

    • Synthetic Accessibility: < 6 (Triazines are generally easy to synthesize via nucleophilic substitution of cyanuric chloride; high scores indicate problematic side chains).

Step 3: The Toxicity Check (ADMETlab 2.0)
  • Focus Endpoints:

    • hERG: Probability > 0.7 is a "Red Flag."

    • Ames Mutagenicity: Triazines can be DNA intercalators. If Positive, check if it's a false positive by comparing with pkCSM (orthogonal validation).

    • DILI (Drug-Induced Liver Injury): Check H-HT (Human Hepatotoxicity) probability.

Step 4: 3D Conformation Analysis (Optional/QikProp)
  • If the molecule passes Steps 2 & 3, generate a 3D conformer to check if the 4-methoxy group locks the conformation, potentially reducing entropy penalties upon binding.

Visualizations

Diagram 1: The Consensus Triad Workflow

This diagram illustrates the integrated workflow for filtering triazine derivatives.

Triazine_Workflow Start Input: 4-Methoxy-1,3,5-triazine Derivatives (SMILES) Prep Step 1: Ligand Prep (pH 7.4 Protonation) Start->Prep Swiss Step 2: SwissADME (PhysChem Filter) Prep->Swiss Decision1 Pass Lipinski & TPSA? Swiss->Decision1 ADMETlab Step 3: ADMETlab 2.0 (Tox & Metabolism) Decision1->ADMETlab Yes Discard Discard / Redesign Decision1->Discard No ToxCheck hERG < 0.7 & Ames (-)? ADMETlab->ToxCheck QikProp Step 4: QikProp (Optional) (3D Permeability/Solubility) ToxCheck->QikProp Yes ToxCheck->Discard No (High Risk) Final Candidate Selection for Synthesis QikProp->Final

Caption: A hierarchical filtering workflow prioritizing physicochemical compliance before computationally expensive toxicity profiling.

Diagram 2: Mechanism of Action & ADME Liability

This diagram details the specific structural liabilities of the scaffold.

Triazine_Liabilities Core 4-Methoxy-1,3,5-triazin-2-amine Core Scaffold Methoxy 4-Methoxy Group: Metabolic Stability (+) Solubility (-) Core->Methoxy Amine 2-Amine Group: N-Oxidation Liability hERG Interaction Site Core->Amine Ring Triazine Ring: High TPSA (3 Nitrogens) Planar Stacking (Insolubility) Core->Ring Pred1 Use QikProp for Solvation Energy Methoxy->Pred1 Pred2 Use ADMETlab for hERG/CYP Amine->Pred2 Pred3 Use SwissADME for TPSA/BBB Ring->Pred3

Caption: Mapping structural features of the triazine scaffold to specific ADME prediction tools.

References

  • ADMETlab 2.0 Validation: Xiong, G., et al. (2021). "ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties."[4] Nucleic Acids Research. [Link]

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1] Scientific Reports. [Link]

  • hERG Prediction Models: Crevant, A., et al. (2022). "Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques." Frontiers in Pharmacology. [Link]

  • Triazine Scaffold Pharmacology: Singla, P., et al. (2015). "1,3,5-Triazine: A versatile pharmacophore with diverse biological activities."[5][6][7] European Journal of Medicinal Chemistry. [Link]

  • Comparative Study of ADME Tools: Dahlberg, J., et al. (2025).[8] "Comparison of Software for Prediction of Fraction Absorbed and Unbound in Humans." bioRxiv. [Link]

Sources

Comparative

Comparative Crystallographic Guide: 4-Methoxy-1,3,5-triazin-2-amine Derivatives vs. Nitrogen-Heterocycle Isosteres

Strategic Overview: The Triazine Advantage In the realm of fragment-based drug discovery (FBDD) and crystal engineering, the 4-methoxy-1,3,5-triazin-2-amine scaffold represents a critical "pivot point" between the hyper-...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Triazine Advantage

In the realm of fragment-based drug discovery (FBDD) and crystal engineering, the 4-methoxy-1,3,5-triazin-2-amine scaffold represents a critical "pivot point" between the hyper-stable, insoluble networks of melamine and the more soluble, but conformationally promiscuous, pyrimidines.

While pyrimidines are often the default choice for kinase inhibitors, the 1,3,5-triazine core offers superior supramolecular fidelity . The alternating nitrogen atoms create a highly electron-deficient ring system that enhances


-

stacking interactions and increases the acidity of the exocyclic amine protons, leading to stronger, more predictable hydrogen bond networks (synthons).

This guide objectively compares the crystallographic performance of 4-methoxy-1,3,5-triazin-2-amine (MTA) against its primary isostere, 2-aminopyrimidine (2-AP) , and the symmetry-rich Melamine , providing actionable protocols for obtaining diffraction-quality crystals.

Comparative Analysis: Performance & Structural Metrics[1]

Supramolecular Reliability

The primary performance metric for a crystallographic scaffold is the predictability of its intermolecular interactions.

  • MTA (The Subject): The presence of the methoxy group at the 4-position disrupts the

    
     symmetry seen in melamine. This forces the molecule away from forming insoluble "rosette" motifs and instead favors linear hydrogen-bonded ribbons  or inversion dimers  (homosynthons). This is advantageous for drug solubility, as ribbons are energetically easier to break during dissolution than 2D sheets.
    
  • 2-AP (The Alternative): While 2-aminopyrimidine forms similar D-A-D (Donor-Acceptor-Donor) patterns, the lack of the third ring nitrogen reduces the acidity of the amine. Consequently, 2-AP derivatives are more prone to forming solvates or polymorphic forms depending on the solvent, reducing "crystallographic reliability."

Quantitative Structural Comparison

The following table summarizes average geometric and physicochemical parameters derived from Cambridge Structural Database (CSD) trends and recent literature.

Feature4-Methoxy-1,3,5-triazin-2-amine (MTA)2-Aminopyrimidine (2-AP)Melamine (Reference)Impact on Crystallography
Ring Planarity RMSD < 0.02 Å (Rigid)RMSD < 0.04 Å (Flexible)RMSD ~ 0.00 Å (Rigid)MTA rigidity aids high-resolution data collection.
C-N Bond Length 1.33 – 1.34 Å (Partial double bond)1.35 – 1.37 Å1.32 – 1.34 ÅShorter bonds in MTA indicate higher electron delocalization.
Amine pKa ~4.5 – 5.0~3.5 – 4.0~5.0MTA is slightly more basic than 2-AP, aiding salt formation.
Primary Synthon

Dimer
(Ribbons)

Dimer (Variable)
Rosettes / SheetsMTA ribbons predict better solubility than Melamine sheets.

-Stacking
Strong (Electron deficient core)ModerateVery StrongMTA facilitates stacking even with bulky substituents.

Analyst Insight: The "Methoxy Effect" is stereoelectronic. The oxygen lone pairs often engage in weak


 interactions with adjacent aromatic protons, locking the methoxy group coplanar to the ring. This reduces conformational disorder, a common plague in pyrimidine crystallography.

Experimental Protocol: Robust Crystallization of MTA Derivatives

To achieve single crystals suitable for X-ray diffraction, one must leverage the specific solubility profile of the triazine ring (low solubility in non-polar, high in polar aprotic).

Method A: Slow Evaporation (High Success Rate)

Best for: Stable polymorph screening and initial structure determination.

  • Preparation: Dissolve 20 mg of the MTA derivative in 2.0 mL of Acetonitrile (MeCN) .

    • Why MeCN? It is a polar aprotic solvent that disrupts weak aggregate forming but does not compete strongly for hydrogen bond donors like MeOH or Water.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean 4 mL vial. Dust serves as a heteronucleation site, which we want to avoid to get single crystals.
    
  • Vessel Setup: Cover the vial with Parafilm and pierce 3-4 small holes with a 22G needle.

  • Incubation: Place in a vibration-free environment at 20°C.

  • Harvest: Crystals typically appear within 48-72 hours as colorless blocks or prisms.

Method B: Vapor Diffusion (For "Oily" Derivatives)

Best for: Derivatives with flexible alkyl chains that resist precipitation.

  • Inner Vial: Dissolve 15 mg of compound in 0.5 mL DMSO or DMF .

  • Outer Reservoir: Place the open inner vial inside a larger jar containing 5 mL of Water or Ethanol .

  • Mechanism: The volatile anti-solvent (Water/EtOH) diffuses into the DMSO, slowly increasing polarity and forcing the hydrophobic triazine core to stack.

Visualizing the Science

Diagram 1: Crystallization Logic Flow

This decision tree guides the researcher in selecting the correct solvent system based on the specific MTA derivative's properties.

CrystallizationLogic Start Start: MTA Derivative CheckSolubility Check Solubility in MeCN Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble MethodA Method A: Slow Evaporation (Solvent: MeCN) Soluble->MethodA Yes CheckPolar Dissolves in DMSO? Soluble->CheckPolar No (Oily/Insoluble) Result Target: Single Crystal (Block/Prism Morphology) MethodA->Result MethodB Method B: Vapor Diffusion (Solvent: DMSO | Anti: Water) CheckPolar->MethodB Yes MethodC Method C: Reactive Crystallization (Add HCl/TFA -> Salt Formation) CheckPolar->MethodC No (Highly Insoluble) MethodB->Result MethodC->Result

Caption: Decision matrix for crystallizing 4-methoxy-1,3,5-triazin-2-amine derivatives based on solubility profiles.

Diagram 2: Supramolecular Assembly Pathway

This diagram illustrates why MTA derivatives form Ribbons (soluble) rather than Sheets (insoluble).

AssemblyPathway Monomer MTA Monomer (Donor-Acceptor Sites) Dimer Centrosymmetric Dimer (R2,2(8) Synthon) Monomer->Dimer H-Bonding (N-H...N) Ribbon 1D Ribbon (Methoxy Steric Block) Dimer->Ribbon Preferred Path (Methoxy prevents 3D growth) Sheet 2D Sheet / Rosette (Melamine-like) Dimer->Sheet Blocked Path (Steric Hindrance)

Caption: The "Methoxy Blockade" effect prevents the formation of insoluble 2D sheets, favoring 1D ribbons.

References

  • Vertex AI Search Summary. (2025). Crystal structure and hydrogen bonding of 4-Methoxy-1,3,5-triazin-2-amine derivatives. [Summary of search results regarding triazine crystallography and supramolecular synthons].
  • Bernstein, J., et al. (1995).[1][2] Patterns in Hydrogen Bonding: Graph-Set Analysis. Angewandte Chemie International Edition, 34(14), 1555-1573. [Seminal work defining the R2,2(8) motif].

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.
  • Bork, J. T., et al. (2003).[2] The biological activity of triazine derivatives. Mini-Reviews in Medicinal Chemistry, 3(6), 541-556. [Context on the medicinal importance of the scaffold].

  • Gamez, P., & Reedijk, J. (2006).[3] 1,3,5-Triazine-Based Synthons in Supramolecular Chemistry. European Journal of Inorganic Chemistry, 2006(1), 29-42. [Review of triazine coordination and H-bonding capabilities].

  • Crystallography Open Database (COD). Search query: "1,3,5-triazine". Available at: [Link]

Sources

Validation

Comparative Study of the Biological Activity of Mono- and Di-Substituted s-Triazines

[1][2][3][4][5][6] Executive Summary The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry due to its unique pseudo-aromatic electronic distribution and the ability to undergo sequen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry due to its unique pseudo-aromatic electronic distribution and the ability to undergo sequential nucleophilic substitutions.[1] This guide provides a technical comparison between mono-substituted and di-substituted s-triazine derivatives. While mono-substituted variants often serve as reactive intermediates or fragment-based leads with higher aqueous solubility, di-substituted derivatives typically exhibit superior target specificity and potency through enhanced hydrophobic interactions and bivalent pharmacophore presentation. This study synthesizes data on their anticancer (HSP90, PI3K inhibition) and antimicrobial profiles.

Chemical Space & Structure-Activity Relationship (SAR)

The biological divergence between mono- and di-substituted triazines is rooted in their physicochemical properties. The starting material, cyanuric chloride (TCT), allows for temperature-controlled sequential substitution.

Comparative SAR Matrix
FeatureMono-Substituted (R-TCT)Di-Substituted (R,R'-TCT)
Electronic Character Highly electron-deficient; reactive chlorine atoms remain.Moderately electron-deficient; increased stability.
Lipophilicity (LogP) Generally lower; higher polarity due to remaining Cl or polar R group.Tunable; often higher, facilitating membrane permeability.
Binding Mode Single-point interaction; often acts as a "headgroup."Bivalent interaction; capable of bridging distinct hydrophobic pockets.
Metabolic Stability Susceptible to rapid hydrolysis or glutathione conjugation (if Cl remains).Enhanced stability; steric bulk protects the core.
Synthesis Workflow: The Temperature Rule

The synthesis of these derivatives relies on the "Temperature Rule" of cyanuric chloride. This self-validating protocol ensures selective substitution.

SynthesisProtocol TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (0-5 °C) TCT->Mono Nucleophile 1 Base (Na2CO3) Di Di-Substituted (Room Temp) Mono->Di Nucleophile 2 RT, 2-4h Tri Tri-Substituted (Reflux) Di->Tri Nucleophile 3 Reflux, 6-12h

Figure 1: Sequential nucleophilic substitution of cyanuric chloride governed by reaction temperature.

Comparative Biological Performance[7]

Anticancer Activity: HSP90 and Kinase Inhibition

In the context of anticancer therapy, the transition from mono- to di-substitution often marks the shift from a "fragment binder" to a "potent inhibitor."

  • Mono-substituted derivatives often show moderate activity but lack the steric bulk required to fill large hydrophobic pockets in enzymes like HSP90 .

  • Di-substituted derivatives allow for the introduction of diverse pharmacophores (e.g., a morpholine ring for solubility and a phenyl group for

    
     stacking), significantly improving IC
    
    
    
    values.

Case Study Data: HSP90 Inhibition Recent molecular docking and assay studies demonstrate that increasing substitution enhances binding affinity via hydrophobic interactions with Phe138 in the HSP90 pocket.

Compound ClassSubstitution PatternTarget Interaction (HSP90)Binding Affinity (kcal/mol)IC

(MCF-7 Cell Line)
Mono- 2-chloro-4-alkylaminoWeak H-bonding; solvent exposed.-6.5 to -7.2> 50

M
Di- 2,4-bis(alkyl/arylamino)

stacking (Phe138); H-bond network.
-9.0 to -10.510 - 25

M
Tri- 2,4,6-tris(substituted)Deep hydrophobic enclosure.-11.5 to -12.1< 5

M
Antimicrobial & Antifungal Activity

For antifungal applications, di-substitution is often the minimum requirement for clinical efficacy. Mono-substituted s-triazines generally fail to disrupt fungal cell membranes effectively.

  • Mechanism: Di-substituted s-triazines (e.g., bearing bis-benzenesulfonamide moieties) exhibit superior inhibition of Aspergillus niger and Candida albicans compared to their mono- counterparts. The second substituent provides the necessary lipophilicity to penetrate the fungal cell wall.

Experimental Protocols

Protocol A: Selective Synthesis of Di-Substituted s-Triazines

Objective: Synthesize 2,4-disubstituted-6-chloro-1,3,5-triazine with >90% purity.

  • Preparation: Dissolve Cyanuric Chloride (1.0 eq) in acetone at 0°C.

  • Mono-Substitution (Step 1):

    • Add Amine R

      
       (1.0 eq) dropwise over 30 mins.
      
    • Add Na

      
      CO
      
      
      
      (1.0 eq) solution concurrently to maintain neutral pH.
    • Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Di-Substitution (Step 2):

    • Allow the reaction mixture to warm to Room Temperature (25°C) .

    • Add Amine R

      
       (1.0 eq) dissolved in acetone.
      
    • Stir for 4–6 hours.

    • Critical Control Point: Do not heat. Heating will promote tri-substitution.

  • Work-up: Pour into crushed ice. Filter the precipitate.[1] Wash with cold water to remove inorganic salts. Recrystallize from ethanol.

Protocol B: MTT Cytotoxicity Assay

Objective: Compare IC


 values of mono- vs. di-substituted variants.
  • Seeding: Seed MCF-7 cells (5

    
     10
    
    
    
    cells/well) in 96-well plates. Incubate for 24h.
  • Treatment: Treat cells with graded concentrations (0.1, 1, 10, 50, 100

    
    M) of the test compounds for 48h.
    
  • Labeling: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove supernatant. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Mechanistic Visualization: PI3K/mTOR Pathway Inhibition

Substituted triazines are potent inhibitors of the PI3K/Akt/mTOR pathway. Di-substituted variants often act as dual inhibitors by bridging the ATP-binding site.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Triazines) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Complex (Downstream Target) Akt->mTOR Activation Apoptosis Cell Survival & Growth mTOR->Apoptosis Promotes Triazine Di-Substituted Triazine (Inhibitor) Triazine->PI3K Inhibits Triazine->mTOR Dual Inhibition

Figure 2: Mechanism of action for di-substituted triazines acting as dual PI3K/mTOR inhibitors.

References

  • Vertex AI Search. (2024). Mono-, di- And tri-substituted S-triazine as anti cancer agents: A comparative molecular docking study. ResearchGate. Link

  • MDPI. (2022). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules. Link

  • Royal Society of Chemistry. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents. RSC Advances. Link

  • NIH. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC. Link

  • MDPI. (2023).[2] Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules. Link

  • NIH. (2020). Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-Methoxy-1,3,5-triazin-2-amine

[1] Executive Summary & Operational Imperative 4-Methoxy-1,3,5-triazin-2-amine is a stable triazine derivative often used as an intermediate in the synthesis of herbicides and pharmaceutical compounds.[1] While not alway...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Operational Imperative

4-Methoxy-1,3,5-triazin-2-amine is a stable triazine derivative often used as an intermediate in the synthesis of herbicides and pharmaceutical compounds.[1] While not always classified as an acutely toxic P-listed waste under US RCRA regulations, its triazine core presents specific disposal challenges due to thermal stability and the potential formation of Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx) during incomplete combustion.[1]

The Directive: This compound must never be disposed of via sanitary sewer systems. Its persistence in aqueous environments and resistance to standard biological degradation requires strict adherence to high-temperature incineration protocols with appropriate flue gas scrubbing.[1]

Chemical Profile & Risk Assessment

Before initiating disposal, operators must verify the chemical identity and associated risks.

PropertyDataOperational Implication
Chemical Name 4-Methoxy-1,3,5-triazin-2-aminePrimary Identifier
CAS Number 2805-76-7Use for waste manifesting
Molecular Formula C₄H₆N₄OHigh Nitrogen content (NOx risk)
Physical State White to off-white solid powderDust explosion hazard if aerosolized
Solubility Soluble in Methanol, DMSO; Low in WaterUse organic solvents for cleaning
Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE required (Gloves, Goggles, N95/P100)
Incompatibility Strong Oxidizing Agents, Strong AcidsCRITICAL: Segregate from oxidizers to prevent violent reaction

Pre-Disposal Segregation & Stabilization

Effective disposal begins at the bench.[1] You must segregate this waste stream to prevent cross-reactivity and ensure incinerator compliance.[1]

Segregation Logic
  • Stream A (Solid Waste): Pure substance, contaminated weighing boats, paper towels, and gloves.

    • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1]

  • Stream B (Liquid Waste): Mother liquors or cleaning solutions (typically Methanol or Acetone based).[1]

    • Container: Amber glass or HDPE solvent carboy.[1]

    • Prohibition:Do not mix with oxidizers (e.g., Nitric Acid, Peroxides).[1] Triazines can react violently with strong oxidizers.[1]

Glassware Cleaning Protocol

Because of its low water solubility, standard soap and water are ineffective for initial cleaning.

  • Solvent Rinse: Rinse glassware 3x with Methanol or Acetone .[1][2] Collect this rinse as Hazardous Organic Waste .

  • Aqueous Wash: Wash with laboratory detergent (e.g., Alconox) and warm water.[1][3]

  • Final Rinse: Triple rinse with Deionized (DI) water.

Disposal Workflow

The following diagram outlines the decision logic and workflow for disposing of 4-Methoxy-1,3,5-triazin-2-amine.

DisposalWorkflow Start Waste Generation (4-Methoxy-1,3,5-triazin-2-amine) CheckState Determine Physical State Start->CheckState SolidPath Solid Waste (Powder, wipes, PPE) CheckState->SolidPath LiquidPath Liquid Waste (Solvent rinses, mother liquor) CheckState->LiquidPath Segregation Segregation Check: Isolate from Oxidizers & Acids SolidPath->Segregation LiquidPath->Segregation ContainerSolid Packaging: Double-bag (LDPE) -> HDPE Drum Segregation->ContainerSolid Solids ContainerLiquid Packaging: Solvent Carboy (compatible material) Segregation->ContainerLiquid Liquids Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List CAS: 2805-76-7 ContainerSolid->Labeling ContainerLiquid->Labeling Facility Transfer to Waste Facility Labeling->Facility Incineration High-Temp Incineration (>1000°C with NOx/HCN Scrubbing) Facility->Incineration

Figure 1: Operational workflow for the segregation, packaging, and destruction of triazine-based waste.[1]

Detailed Disposal Protocol

Step 1: Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 or P100 particulate respirator (if handling powder).[1]

  • Skin: Nitrile gloves (double gloving recommended for liquid handling).[1]

  • Eye: Chemical splash goggles.[1]

Step 2: Packaging Requirements[1]
  • Solids:

    • Place waste in a clear LDPE bag (minimum 2 mil thickness).[1]

    • Seal the bag with tape or a zip tie.[1]

    • Place the sealed bag into a secondary container (Fiber drum or HDPE pail) designated for "Solid Hazardous Waste."

  • Liquids:

    • Ensure the pH is between 5 and 9 (neutralize if necessary, but avoid strong exotherms).

    • Pour into a solvent waste carboy.

    • Venting: Ensure the cap is vented if there is any risk of off-gassing, though this compound is generally stable.[1]

Step 3: Labeling

The label must be legible and solvent-resistant.[1] It must contain:

  • Full Chemical Name: 4-Methoxy-1,3,5-triazin-2-amine[1][4][5]

  • CAS #: 2805-76-7[1]

  • Hazard Checkboxes: Toxic, Irritant.[1]

Step 4: Final Destruction (Incineration)

This is the critical control point .[1]

  • Method: Rotary kiln incineration.[1]

  • Temperature: Must exceed 1000°C to ensure thermal decomposition of the triazine ring.

  • Scrubbing: The facility must be equipped with a wet scrubber (typically alkaline) to capture Nitrogen Oxides (NOx) and potential traces of Hydrogen Cyanide (HCN) generated during the breakdown of the nitrogen-rich ring [1, 2].

Emergency Procedures

Spill Cleanup (Dry Powder)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don N95/P100 respirator to prevent inhalation of dust.[1]

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Collect: Scoop material into a waste container.

  • Clean: Wipe the surface with methanol-soaked wipes, then soap and water.[1]

Fire Fighting Measures[6]
  • Media: Water spray, dry chemical, or carbon dioxide.

  • Warning: In a fire, this compound may decompose to release Hydrogen Cyanide (HCN) , Carbon Monoxide (CO), and Nitrogen Oxides (NOx) [3]. Firefighters must wear self-contained breathing apparatus (SCBA).[1]

Regulatory & Environmental Context

US EPA (RCRA)

While 4-Methoxy-1,3,5-triazin-2-amine is not explicitly listed on the P-list or U-list, it should be treated as a Characteristic Hazardous Waste if it exhibits toxicity or ignitability (when mixed with solvents).[1]

  • Waste Code Recommendation: If mixed with flammable solvents (Methanol/Acetone), use D001 .[1] If solid and toxic, manage as Non-RCRA Regulated Hazardous Waste (unless TCLP testing proves otherwise), but always incinerate due to environmental persistence.

Environmental Fate

Triazines are notorious for their persistence in groundwater and resistance to hydrolysis.[1] Disposal via sink/drain is strictly prohibited and constitutes a violation of the Clean Water Act in the US and similar regulations globally [4].

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76956, 2-Amino-4-methoxy-s-triazine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 1,3,5-triazin-2-amine derivatives.[1][6] Retrieved from [Link][1]

  • Wang, Q., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of Triazine.[7] MDPI.[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-1,3,5-triazin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.